Sulfoenolpyruvate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118319-52-1 |
|---|---|
Molecular Formula |
C3H4O6S |
Molecular Weight |
168.13 g/mol |
IUPAC Name |
2-sulfooxyprop-2-enoic acid |
InChI |
InChI=1S/C3H4O6S/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H,6,7,8) |
InChI Key |
OUSYFDXGONIFSX-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)OS(=O)(=O)O |
Canonical SMILES |
C=C(C(=O)O)OS(=O)(=O)O |
Other CAS No. |
118319-52-1 |
Synonyms |
SENP sulfoenolpyruvate |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Sulfopyruvate Metabolic Pathway: A Core Component of Coenzyme M Biosynthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
While a distinct "sulfoenolpyruvate metabolic pathway" is not recognized in current biochemical literature, the metabolic pathway involving its close structural analog, 3-sulfopyruvate , is a critical and well-documented route for the biosynthesis of the essential cofactor, Coenzyme M (2-mercaptoethanesulfonate) . This guide provides an in-depth exploration of this vital pathway, beginning with the initial discovery of Coenzyme M and culminating in the recent elucidation of the complete five-step enzymatic cascade in bacteria. This document details the enzymes, their kinetics, and the experimental protocols used to characterize this pathway, offering a comprehensive resource for researchers in metabolism, enzymology, and drug development.
Introduction: The Discovery of Coenzyme M
Coenzyme M (CoM) was first identified in the early 1970s by McBride and Wolfe as a novel cofactor essential for methyl transfer reactions in methanogenic archaea.[1] It is the smallest known organic cofactor and is distinguished by a sulfonate group linked to a reactive thiol, a feature that underpins its function in key metabolic processes.[2] Beyond its role in methanogenesis, CoM is also involved in the metabolism of short-chain alkanes and alkenes in certain bacteria.[2][3] The elucidation of its biosynthetic pathway has been a long-standing area of research, revealing convergent evolution between archaeal and bacterial domains.[3]
The Bacterial Coenzyme M Biosynthesis Pathway
Recent research has fully elucidated a five-step pathway for CoM biosynthesis in bacteria, starting from the central metabolite phosphoenolpyruvate (PEP).[3] This pathway involves a series of sulfonated intermediates, including the key molecule 3-sulfopyruvate. The pathway is catalyzed by a suite of enzymes encoded by the xcb gene cluster.[4]
Enzymatic Steps and Intermediates
The conversion of phosphoenolpyruvate to Coenzyme M in bacteria proceeds as follows:
-
Phosphoenolpyruvate (PEP) to (2R)-Phosphosulfolactate: The pathway initiates with the addition of bisulfite to PEP.
-
(2R)-Phosphosulfolactate to Sulfopyruvate: This step involves the oxidation of the hydroxyl group of (2R)-phosphosulfolactate.
-
Sulfopyruvate to Sulfoacetaldehyde: The key decarboxylation step is catalyzed by sulfopyruvate decarboxylase.
-
Sulfoacetaldehyde to a Thiolated Intermediate: This step involves the addition of a sulfur-containing group.
-
Reduction to Coenzyme M: The final step is a reduction to yield 2-mercaptoethanesulfonate.
Core Enzymes of the Sulfopyruvate Metabolic Pathway
The bacterial pathway relies on a series of specialized enzymes to catalyze the conversion of PEP to Coenzyme M. The central enzyme in the metabolism of the sulfonated pyruvate analog is sulfopyruvate decarboxylase.
Sulfopyruvate Decarboxylase (ComDE)
The discovery and characterization of sulfopyruvate decarboxylase marked a significant breakthrough in understanding CoM biosynthesis. This enzyme catalyzes the irreversible decarboxylation of 3-sulfopyruvate to 2-sulfoacetaldehyde and CO2.
-
Structure and Function: In Methanococcus jannaschii, the enzyme is a heterododecamer composed of ComD and ComE subunits (α6β6).[1] It is a thiamine pyrophosphate (TPP)-dependent enzyme.[1]
-
Oxygen Sensitivity: The enzyme from M. jannaschii is sensitive to oxygen and requires reactivation by a reducing agent like dithionite.[1]
Quantitative Data on Pathway Enzymes
The following table summarizes the available kinetic parameters for key enzymes in the sulfopyruvate metabolic pathway leading to Coenzyme M biosynthesis.
| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Sulfopyruvate Decarboxylase (ComDE) | Methanococcus jannaschii | 3-Sulfopyruvate | 0.5 - 1.8 | Not Reported | Not Reported | 7.0 | 80 | [1] |
| Sulfoacetaldehyde Reductase | Bifidobacterium kashiwanohense | Sulfoacetaldehyde | Not Reported | Not Reported | Not Reported | 4.0 - 11.0 | Room Temp. | [5] |
Note: Kinetic data for all enzymes in the newly elucidated bacterial pathway are still emerging in the literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the sulfopyruvate metabolic pathway.
Synthesis of 3-Sulfopyruvate
Chemical Synthesis: β-Sulfopyruvic acid can be prepared with a yield greater than 90% through the reaction of bromopyruvic acid with sodium sulfite.[6] The product is purified by chromatography on Dowex 1 and isolated as a stable dilithium salt.[6]
Enzymatic Synthesis: Radiolabeled β-[35S]sulfopyruvate can be synthesized via transamination between [35S]cysteinesulfonate (cysteate) and α-ketoglutarate, catalyzed by mitochondrial aspartate aminotransferase.[6]
Assay for Sulfopyruvate Decarboxylase Activity
This protocol is adapted from Graupner et al. (2000).[1]
Principle: The decarboxylation of sulfopyruvate to sulfoacetaldehyde is measured by derivatizing the aldehyde product with 2,4-dinitrophenylhydrazine (DNPH), which can be quantified spectrophotometrically.
Reagents:
-
Phosphate buffer (150 mM potassium phosphate, 1 mM MgCl₂, 2 mM mercaptoethanol, pH 7.0)
-
3-Sulfopyruvate solution (stock concentration as required)
-
Dithionite solution (2 mM)
-
Methyl viologen solution (0.2 mM)
-
Enzyme preparation (cell extract or purified ComDE)
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
Argon gas
Procedure:
-
Prepare the reaction mixture in a final volume of 100 µL of phosphate buffer containing 2.1 mM sulfopyruvate, 2 mM dithionite, and 0.2 mM methylviologen.
-
De-gas the reaction mixture with argon.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 80°C for the M. jannaschii enzyme) for a set period (e.g., 5-15 minutes).
-
Stop the reaction (e.g., by adding acid).
-
Add the DNPH solution to derivatize the sulfoacetaldehyde product.
-
Measure the absorbance at the appropriate wavelength for the DNPH derivative.
-
A standard curve using known concentrations of sulfoacetaldehyde should be prepared to quantify the product.
Assay for Sulfoacetaldehyde Reductase Activity
This protocol is based on the methods described for similar reductases.[5][7]
Principle: The reduction of sulfoacetaldehyde to isethionate is coupled to the oxidation of NADH or NADPH, which can be monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Buffer at optimal pH (e.g., 50 mM CAPSO, pH 10.0)[5]
-
Sulfoacetaldehyde solution (e.g., 5 mM)
-
NADH or NADPH solution (e.g., 1 mM)
-
Enzyme preparation (purified reductase)
Procedure:
-
In a 96-well plate or a cuvette, prepare a reaction mixture containing the buffer, sulfoacetaldehyde, and NADH/NADPH.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the rate of decrease in absorbance. The activity can be calculated using the molar extinction coefficient of NADH/NADPH.
Visualizations of Pathways and Workflows
Bacterial Coenzyme M Biosynthesis Pathway
Caption: The five-step bacterial pathway for Coenzyme M biosynthesis from phosphoenolpyruvate.
Experimental Workflow for Enzyme Activity Assay
Caption: A generalized workflow for determining enzyme activity.
Logical Relationship: Central Metabolism to Coenzyme M
Caption: The link between central metabolism and the specialized pathway for Coenzyme M biosynthesis.
Conclusion and Future Directions
The elucidation of the sulfopyruvate metabolic pathway as the core of bacterial Coenzyme M biosynthesis represents a significant advancement in our understanding of microbial metabolism. This technical guide provides a comprehensive overview of the current knowledge, from the foundational discovery of CoM to the detailed enzymatic steps and experimental methodologies. For researchers, this pathway presents new targets for antimicrobial drug development, particularly against methanogens and certain pathogenic bacteria. For drug development professionals, the unique enzymology of this pathway offers opportunities for the design of highly specific inhibitors.
Future research will likely focus on several key areas:
-
Detailed kinetic and structural characterization of all enzymes in the bacterial and archaeal pathways.
-
Investigation of the regulatory mechanisms governing the expression and activity of the CoM biosynthesis genes.
-
Exploration of the diversity of this pathway across different microbial species.
-
Leveraging this knowledge for the development of novel therapeutics and biotechnological applications.
This guide serves as a foundational resource to support these future endeavors and to facilitate further discoveries in the fascinating field of sulfur metabolism.
References
- 1. A new coenzyme of methyl transfer, coenzyme M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pathway for coenzyme M biosynthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of a new sulfoacetaldehyde reductase from the human gut bacterium Bifidobacterium kashiwanohense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme - Wikipedia [en.wikipedia.org]
- 7. mmpc.org [mmpc.org]
The Role of Sulfoenolpyruvate Analogs in Microbial Metabolism: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the microbial metabolism of organosulfonates, with a particular focus on the pathways analogous to glycolysis. While the term "sulfoenolpyruvate" does not represent a known metabolite in these pathways, this document elucidates the metabolism of structurally related sulfocarbohydrates and their C3-sulfonate derivatives. We delve into the enzymatic reactions, present available quantitative data, detail experimental protocols for the study of these pathways, and provide visual representations of the core metabolic routes. This guide serves as a foundational resource for researchers in microbiology, biochemistry, and drug development interested in the unique metabolic capabilities of microorganisms to process sulfonated compounds.
Introduction: The Misnomer of "this compound" and the Reality of Sulfoglycolysis
Initial hypotheses into the microbial degradation of sulfosugars, such as sulfoquinovose (SQ), postulated a "sulfoglycolysis" pathway directly mirroring glycolysis, which would logically involve a "this compound" analog to the key glycolytic intermediate phosphoenolpyruvate (PEP). However, extensive research has revealed that while microbes do possess pathways analogous to glycolysis for sulfosugar catabolism, This compound is not a known intermediate . Instead, microorganisms employ specialized enzymatic pathways, such as the sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) pathway, to break down sulfosugars into C3-sulfonates, which are then further metabolized. This guide will focus on these established pathways.
The Sulfo-Embden-Meyerhof-Parnas (Sulfo-EMP) Pathway
The sulfo-EMP pathway is a primary route for the initial breakdown of sulfoquinovose in many bacteria, including Escherichia coli. This pathway parallels the preparatory phase of the classical EMP pathway (glycolysis), converting a C6-sulfosugar into a phosphorylated C3-sulfonate and dihydroxyacetone phosphate (DHAP).
The core enzymatic steps are:
-
Isomerization: Sulfoquinovose (SQ) is converted to sulfofructose (SF) by SQ isomerase (YihS).
-
Phosphorylation: Sulfofructose is phosphorylated to sulfofructose-1-phosphate (SFP) by SF kinase (YihV).
-
Aldol Cleavage: SFP is cleaved by SFP aldolase (YihT) to yield dihydroxyacetone phosphate (DHAP) and sulfolactaldehyde (SLA).
The DHAP enters the central carbon metabolism, while SLA is typically reduced to 2,3-dihydroxypropane-1-sulfonate (DHPS) and exported from the cell in E. coli. In other bacteria, SLA can be oxidized to sulfolactate (SL).
Quantitative Data for Sulfo-EMP Pathway Enzymes
The following table summarizes the available kinetic parameters for the core enzymes of the sulfo-EMP pathway from E. coli and Salmonella enterica.
| Enzyme | Organism | Substrate(s) | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| SQ Isomerase (YihS) | E. coli | Sulfoquinovose | 1.89 ± 0.28 | 79.0 ± 2.7 | (4.17 ± 0.51) x 104 | [1] |
| SF Kinase (YihV) | E. coli | Sulfofructose | exhibits substrate inhibition | 3.1 ± 0.2 | 3.2 ± 0.8 x 103 | [1] |
| ATP | 1.0 ± 0.2 | [1] | ||||
| SFP Aldolase (YihT) | S. enterica | Sulfofructose-1-phosphate | 3.57 ± 0.42 | 47.7 ± 2.4 | 1.3 ± 0.2 x 104 | [1] |
Signaling Pathway Diagram: The Sulfo-EMP Pathway
Metabolism of C3-Sulfonates: DHPS and Sulfolactate
The C3-sulfonates, 2,3-dihydroxypropane-1-sulfonate (DHPS) and sulfolactate (SL), produced from sulfoglycolysis are key metabolic intermediates that are further catabolized by various microorganisms.
DHPS Degradation
In bacteria such as Cupriavidus pinatubonensis, (S)-DHPS is first racemized and then oxidized to (R)-sulfolactate. This is accomplished by a series of dehydrogenases.
Sulfolactate Degradation
(R)-Sulfolactate is subsequently cleaved by (R)-sulfolactate sulfite-lyase (SuyAB) into pyruvate and sulfite. The pyruvate can then enter central metabolism, and the sulfite is typically oxidized to sulfate.
Quantitative Data for C3-Sulfonate Degrading Enzymes
| Enzyme | Organism | Substrate(s) | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| DHPS-3-dehydrogenase (CpHpsN) | C. pinatubonensis | (R)-DHPS | 100 ± 10 | 12.0 ± 0.4 | 1.2 x 105 | |
| NAD+ | 110 ± 10 |
Metabolic Pathway Diagram: DHPS and Sulfolactate Degradation
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of sulfosugar and C3-sulfonate metabolism.
General Enzyme Purification Protocol (Recombinant Enzymes)
This protocol is a general guideline for the purification of His-tagged enzymes from the sulfo-EMP and C3-sulfonate degradation pathways expressed in E. coli.
-
Gene Cloning and Expression:
-
Clone the gene of interest into a suitable expression vector (e.g., pET vector with an N- or C-terminal His6-tag).
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and incubate for 16-18 hours at 18°C.
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
-
Cell Lysis:
-
Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C).
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
-
Size-Exclusion Chromatography (Optional):
-
For higher purity, concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Collect fractions and analyze by SDS-PAGE for purity.
-
-
Protein Concentration and Storage:
-
Pool the pure fractions and concentrate using a centrifugal filter unit.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Flash-freeze the purified protein in liquid nitrogen and store at -80°C.
-
Coupled Spectrophotometric Assay for Dehydrogenases
This protocol is suitable for assaying dehydrogenases such as DHPS-3-dehydrogenase (HpsN) and sulfolactaldehyde dehydrogenase (SlaB) by monitoring the production of NADH at 340 nm.
-
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
-
Substrate: e.g., 10 mM (R,S)-DHPS or synthesized sulfolactaldehyde.
-
Cofactor: 10 mM NAD+.
-
Purified enzyme.
-
-
Procedure:
-
In a 96-well UV-transparent plate or a quartz cuvette, prepare a reaction mixture containing:
-
Assay Buffer
-
Substrate (varied concentrations for kinetic analysis)
-
NAD+ (saturating concentration)
-
-
Initiate the reaction by adding the enzyme to a final concentration in the nanomolar range.
-
Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Determine kinetic parameters by fitting the initial velocity data to the Michaelis-Menten equation.
-
Assay for Sulfolactate Sulfite-lyase (SuyAB)
This protocol describes a discontinuous assay to measure the activity of SuyAB by quantifying the production of sulfite.
-
Reagents:
-
Assay Buffer: e.g., 50 mM MOPS, pH 7.0, containing 2 mM DTT and 100 µM ferrous ammonium sulfate.
-
Substrate: 10 mM (R)-Sulfolactate.
-
Purified SuyAB enzyme.
-
Fuchsin Reagent for sulfite detection.
-
-
Procedure:
-
Set up reaction mixtures in an anaerobic environment (e.g., glovebox) if the enzyme is oxygen-sensitive.
-
In a microcentrifuge tube, combine the assay buffer and substrate.
-
Pre-incubate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the SuyAB enzyme.
-
At various time points, stop the reaction by adding a quenching agent (e.g., zinc acetate to precipitate protein and bind sulfite).
-
Centrifuge to pellet the precipitate.
-
Quantify the amount of sulfite in the supernatant using the Fuchsin colorimetric assay.
-
Determine the enzyme activity based on the rate of sulfite formation.
-
Metabolite Extraction and Analysis by LC-MS
This protocol outlines a general procedure for the extraction and quantification of sulfonated metabolites from bacterial cultures.
-
Sample Collection and Quenching:
-
Rapidly collect a defined volume of bacterial culture.
-
Quench metabolic activity by mixing the culture with a cold solvent, such as 60% methanol at -40°C.
-
Separate the cells from the medium by centrifugation at low temperature.
-
-
Metabolite Extraction:
-
Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of chloroform:methanol:water).
-
Vortex vigorously and incubate on ice.
-
Separate the polar and non-polar phases by centrifugation.
-
Collect the aqueous (polar) phase containing the sulfonated metabolites.
-
-
LC-MS Analysis:
-
Dry the aqueous extract under vacuum.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use an appropriate chromatography column (e.g., HILIC for polar compounds).
-
Identify and quantify metabolites by comparing their retention times and mass-to-charge ratios with authentic standards.
-
Logical and Experimental Workflow Diagrams
Workflow for Enzyme Characterization
Workflow for Metabolomic Analysis of Sulfo-Metabolism
Conclusion and Future Directions
The microbial metabolism of sulfosugars and their C3-sulfonate derivatives represents a fascinating and environmentally significant area of biochemistry. The sulfo-EMP pathway provides a clear example of convergent evolution, where a metabolic challenge is met with a solution analogous to a central metabolic pathway. While significant progress has been made in elucidating these pathways, particularly the sulfo-EMP pathway, many questions remain. The kinetic parameters of several key enzymes, such as sulfolactate sulfite-lyase, are yet to be determined. Furthermore, the diversity of these pathways across different microbial species and the regulatory mechanisms that govern their expression are areas ripe for future investigation. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to address these questions and to explore the potential of these unique enzymes in biocatalysis and as targets for novel antimicrobial agents.
References
Sulfoenolpyruvate: A Detailed Technical Guide to a Phosphoenolpyruvate Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfoenolpyruvate (SEP) is a structural analog of the high-energy phosphate compound phosphoenolpyruvate (PEP). In SEP, the phosphate group of PEP is replaced by a sulfonate group. This substitution significantly alters the molecule's chemical properties, making it a valuable tool for studying the structure and function of PEP-utilizing enzymes. While not as extensively characterized as other PEP analogs, SEP serves as a competitive inhibitor for several key enzymes in central metabolism, offering potential avenues for research and therapeutic development. This guide provides a comprehensive overview of this compound, including its structure, mechanism of action, and its effects on various enzymes. It also details experimental protocols for studying its inhibitory effects and presents available quantitative data in a clear, comparative format.
Introduction: The Role of Phosphoenolpyruvate and its Analogs
Phosphoenolpyruvate (PEP) is a critical intermediate in glycolysis and gluconeogenesis, serving as the phosphate donor in the final step of glycolysis catalyzed by pyruvate kinase. The high free energy of hydrolysis of its phosphate bond makes it a potent phosphorylating agent. Numerous enzymes, including pyruvate kinase, PEP carboxylase, and enolase, utilize PEP as a substrate.
Analogs of PEP, such as this compound, are invaluable tools for elucidating the mechanisms of these enzymes. By modifying the phosphate, carboxylate, or vinyl groups of PEP, researchers can probe the specific interactions within the enzyme's active site. These analogs can act as competitive or non-competitive inhibitors, providing insights into substrate binding and catalysis.[1] Furthermore, some analogs can serve as leads for the development of novel therapeutic agents targeting metabolic pathways in pathogens or cancer cells.
This compound: Structure and Chemical Properties
This compound is characterized by the replacement of the phosphate moiety of PEP with a sulfonate group (-SO₃⁻). This substitution retains the negative charge at a physiological pH but alters the bond lengths, angles, and electrophilicity compared to the phosphate group. The precise chemical structure of this compound has not been extensively detailed in the readily available literature, suggesting it is a less commonly synthesized and studied analog compared to halogenated or other modified PEP derivatives.
Key Structural Features:
-
Enol backbone: Maintains the core structure necessary for recognition by some PEP-utilizing enzymes.
-
Sulfonate group: Replaces the phosphate group, impacting binding affinity and reactivity within the enzyme active site. The S-O bonds are different in length and character from P-O bonds.
-
Carboxylate group: Essential for interaction with the active sites of many PEP-dependent enzymes.
Mechanism of Action: A Competitive Inhibitor
This compound is expected to act as a competitive inhibitor of PEP-utilizing enzymes. This mode of inhibition arises from its structural similarity to the natural substrate, PEP. SEP likely binds to the active site of the enzyme, preventing the binding of PEP and thereby inhibiting the catalytic reaction.
The general mechanism for competitive inhibition can be depicted as follows:
In this model, the inhibitor (SEP) binds reversibly to the free enzyme (E), competing with the substrate (PEP). The formation of the enzyme-inhibitor complex (EI) reduces the concentration of free enzyme available to bind the substrate, thus slowing the overall reaction rate.
Interaction with PEP-Utilizing Enzymes: Quantitative Data
Specific quantitative data for the inhibition of various enzymes by this compound is not widely available in the scientific literature. This suggests that SEP is a less-studied analog compared to others like (Z)- and (E)-3-chloro-PEP or 3-fluoro-PEP. However, based on the behavior of structurally similar analogs, we can anticipate its potential inhibitory effects. The following table provides a template for the kind of data that would be collected for SEP and includes data for other relevant PEP analogs for comparison.
| Enzyme | Organism | Analog | Inhibition Type | Ki (μM) | IC₅₀ (μM) | Reference |
| Pyruvate Kinase | Rabbit Muscle | This compound | Competitive | Data not found | Data not found | |
| Rabbit Muscle | (Z)-3-Fluoro-PEP | Competitive | 13 | - | (PMID: 3838938) | |
| Rabbit Muscle | (E)-3-Fluoro-PEP | Competitive | 250 | - | (PMID: 3838938) | |
| PEP Carboxylase | E. coli | This compound | Competitive | Data not found | Data not found | |
| Zea mays | Phosphoglycolate | Competitive | 1300 | - | (PMID: 6948334) | |
| Enolase | Yeast | This compound | Competitive | Data not found | Data not found | |
| Yeast | Phosphoglycolate | Competitive | 100 | - | (PMID: 6948334) |
Experimental Protocols
The following provides a generalized protocol for determining the inhibitory effect of this compound on a PEP-utilizing enzyme, such as pyruvate kinase. This protocol would need to be optimized for the specific enzyme and conditions being studied.
Objective
To determine the inhibition constant (Ki) of this compound for pyruvate kinase.
Materials
-
Purified pyruvate kinase
-
This compound (SEP)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH) (coupling enzyme)
-
NADH
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
MgCl₂
-
KCl
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate (optional)
Experimental Workflow
Procedure
-
Reaction Mixture Preparation: In a cuvette or microplate well, combine the reaction buffer, ADP, NADH, LDH, MgCl₂, and KCl at their final concentrations. Add a fixed concentration of this compound. Prepare a series of tubes with varying concentrations of PEP.
-
Enzyme Addition: Initiate the reaction by adding a small, fixed amount of pyruvate kinase to the reaction mixture.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of pyruvate formation.
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each reaction from the linear portion of the absorbance vs. time plot.
-
Create a Lineweaver-Burk plot (1/v₀ vs. 1/[PEP]) for each concentration of SEP used.
-
For a competitive inhibitor, the lines will intersect on the y-axis.
-
Determine the apparent Kₘ (Kₘ,app) from the x-intercept of each line.
-
Calculate Kᵢ using the equation for competitive inhibition: Kₘ,app = Kₘ (1 + [I]/Kᵢ), where [I] is the concentration of the inhibitor.
-
Applications in Research and Drug Development
While specific applications of this compound are not well-documented, its potential as a research tool and a starting point for drug design can be inferred.
-
Metabolic Pathway Elucidation: SEP can be used to probe the role of specific PEP-utilizing enzymes in metabolic pathways. By inhibiting a particular enzyme, researchers can observe the downstream effects on metabolite concentrations and fluxes, helping to understand the regulation and control of the pathway.
-
Drug Development: Enzymes that are essential for the survival of pathogens but are absent in the host are attractive drug targets. If a pathogen relies heavily on a specific PEP-utilizing enzyme that is structurally distinct from its human counterpart, a selective inhibitor based on the this compound scaffold could be developed as an antimicrobial agent. Similarly, targeting metabolic pathways that are upregulated in cancer cells, such as aerobic glycolysis, with SEP-derived compounds could be a potential anti-cancer strategy.
Conclusion
This compound, as a structural analog of phosphoenolpyruvate, represents a potentially useful tool for biochemists and drug discovery scientists. Although detailed characterization of its inhibitory properties is currently limited in the public domain, the conceptual framework for its action as a competitive inhibitor is well-established. The experimental protocols outlined in this guide provide a roadmap for its further investigation. Future studies are needed to synthesize and characterize SEP and to fully evaluate its potential as a specific inhibitor of PEP-utilizing enzymes and as a lead compound for the development of novel therapeutics.
References
The Enzymatic Landscape of Sulfoenolpyruvate-Related Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the enzymatic reactions centered around sulfopyruvate, a key intermediate in the microbial metabolism of organosulfonates. While the initial focus of inquiry was sulfoenolpyruvate, current research indicates that sulfopyruvate is the more central and well-characterized metabolic hub. This document details the primary enzymes responsible for the transformation of sulfopyruvate, including dehydrogenases, decarboxylases, and aminotransferases. For each enzyme, we present available quantitative kinetic data, detailed experimental protocols for activity assays, and visualizations of the relevant metabolic pathways. This guide is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development who are investigating the unique biochemistry of microbial sulfur metabolism.
Introduction
The biogeochemical cycling of sulfur is a fundamental process with significant environmental and industrial implications. Microorganisms have evolved sophisticated enzymatic machinery to utilize a diverse array of organosulfonates as sources of carbon and sulfur. A central pathway in this metabolic network is sulfoglycolysis, the breakdown of sulfoquinovose, which converges on the key intermediate, 3-sulfopyruvate. The enzymatic fate of sulfopyruvate is a critical branch point, leading to various metabolic fates, including desulfonation and entry into central carbon metabolism. Understanding the enzymes that catalyze these transformations is paramount for applications ranging from bioremediation to the development of novel antimicrobial agents targeting these unique metabolic pathways. This guide synthesizes the current knowledge on the enzymology of sulfopyruvate metabolism, providing a comprehensive technical resource for the scientific community.
Key Enzymes in Sulfopyruvate Metabolism
The metabolism of sulfopyruvate is primarily governed by the action of three classes of enzymes: dehydrogenases that produce sulfopyruvate from sulfolactate, decarboxylases that convert sulfopyruvate to sulfoacetaldehyde, and aminotransferases that mediate its conversion to (S)-cysteate.
Sulfolactate Dehydrogenases: The Gateway to Sulfopyruvate
Sulfolactate dehydrogenases catalyze the reversible oxidation of sulfolactate to sulfopyruvate. These enzymes are critical for channeling sulfonated compounds into the central sulfoglycolytic pathway. Two stereospecific forms of this enzyme have been characterized: (R)-sulfolactate dehydrogenase (ComC) and (S)-sulfolactate dehydrogenase (SlcC). A membrane-bound sulfolactate dehydrogenase (SlcD) has also been identified.
ComC is an NADH/NADPH-dependent oxidoreductase that catalyzes the interconversion of (R)-sulfolactate and sulfopyruvate. This enzyme is a key component of the coenzyme M biosynthetic pathway in methanogenic archaea.
Quantitative Data:
The kinetic parameters for ComC from Methanobrevibacter millerae SM9 have been determined and are summarized in the table below.
| Substrate | KM (μM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | Optimal pH | Reference |
| Sulfopyruvate | 196 | 93.9 | 62.8 | 6.5 | [1] |
| NADH | 55.1 | - | - | 6.5 | [1] |
Experimental Protocol: (R)-Sulfolactate Dehydrogenase Activity Assay
This protocol is adapted from the characterization of ComC from Methanobrevibacter millerae SM9[1].
Principle:
The activity of (R)-sulfolactate dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of sulfopyruvate to (R)-sulfolactate.
Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
NADH Stock Solution: 10 mM NADH in assay buffer.
-
Sulfopyruvate Stock Solution: 10 mM 3-sulfopyruvate in assay buffer.
-
Enzyme: Purified (R)-sulfolactate dehydrogenase (ComC).
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Assay Buffer (to a final volume of 1 mL)
-
NADH (final concentration of 400 μM)
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding sulfopyruvate to a final concentration of 500 μM.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADH oxidation is calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1 cm-1).
-
For determining the KM of sulfopyruvate, vary its concentration (e.g., 50-600 μM) while keeping the NADH concentration constant (400 μM).
-
For determining the KM of NADH, vary its concentration (e.g., 10-500 μM) while keeping the sulfopyruvate concentration constant (500 μM).
SlcC is an NAD+-dependent dehydrogenase that specifically acts on (S)-sulfolactate. It has been identified and purified from Chromohalobacter salexigens.
Quantitative Data:
Specific kinetic parameters (KM, Vmax, kcat) for SlcC are not yet available in the reviewed literature.
Experimental Protocol: Proposed (S)-Sulfolactate Dehydrogenase Activity Assay
This proposed protocol is based on general dehydrogenase assay principles.
Principle:
The activity of (S)-sulfolactate dehydrogenase can be measured by monitoring the increase in absorbance at 340 nm, corresponding to the reduction of NAD+ to NADH during the oxidation of (S)-sulfolactate to sulfopyruvate.
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
-
NAD+ Stock Solution: 50 mM NAD+ in assay buffer.
-
(S)-Sulfolactate Stock Solution: 50 mM (S)-3-sulfolactate in assay buffer.
-
Enzyme: Purified (S)-sulfolactate dehydrogenase (SlcC).
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Assay Buffer (to a final volume of 1 mL)
-
NAD+ (final concentration of 2 mM)
-
-
Incubate the mixture at the desired temperature for 5 minutes.
-
Initiate the reaction by adding (S)-sulfolactate to a final concentration of 10 mM.
-
Monitor the increase in absorbance at 340 nm.
-
The rate of NADH formation is calculated using the Beer-Lambert law.
A membrane-bound sulfolactate dehydrogenase (SlcD) has been identified in Roseovarius nubinhibens ISM. This enzyme is inducible and generates sulfopyruvate from sulfolactate.
Quantitative Data:
Quantitative kinetic data for SlcD are not currently available.
Experimental Protocol: Proposed Sulfolactate Dehydrogenase (SlcD) Activity Assay
This proposed protocol is based on the use of an artificial electron acceptor as reported for the initial characterization of this enzyme.
Principle:
The activity of the membrane-bound SlcD can be assayed by monitoring the reduction of an artificial electron acceptor, such as potassium ferricyanide (K3[Fe(CN)6]), which changes its absorbance upon reduction.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Sulfolactate Stock Solution: 100 mM 3-sulfolactate in assay buffer.
-
Potassium Ferricyanide Stock Solution: 10 mM K3[Fe(CN)6] in assay buffer.
-
Enzyme Preparation: Solubilized membrane fraction containing SlcD.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Assay Buffer (to a final volume of 1 mL)
-
Potassium Ferricyanide (final concentration of 1 mM)
-
-
Incubate for 5 minutes at the desired temperature.
-
Initiate the reaction by adding sulfolactate to a final concentration of 20 mM.
-
Monitor the decrease in absorbance at 420 nm (the wavelength of maximum absorbance for ferricyanide).
-
The rate of ferricyanide reduction is calculated using its molar extinction coefficient (ε420 = 1040 M-1 cm-1).
Sulfopyruvate Decarboxylase (ComDE): A Key C-C Bond Cleavage Step
Sulfopyruvate decarboxylase catalyzes the decarboxylation of 3-sulfopyruvate to 2-sulfoacetaldehyde and CO2. This thiamine pyrophosphate (TPP)-dependent enzyme is a crucial component of the coenzyme M biosynthetic pathway and is known to be oxygen-sensitive.
Quantitative Data:
While specific KM and kcat values for sulfopyruvate decarboxylase from the well-studied Methanococcus jannaschii are not explicitly provided in the reviewed literature, it has been noted that the enzyme exhibits substrate inhibition at sulfopyruvate concentrations above 1.8 mM.
Experimental Protocol: Sulfopyruvate Decarboxylase Activity Assay
This protocol is based on the methodology described for the characterization of ComDE from Methanococcus jannaschii.
Principle:
The activity of sulfopyruvate decarboxylase is determined by quantifying the amount of sulfoacetaldehyde produced. The product is derivatized with 2,4-dinitrophenylhydrazine (DNPH), and the resulting hydrazone is quantified by high-performance liquid chromatography (HPLC).
Reagents:
-
Assay Buffer: 150 mM potassium phosphate, 1 mM MgCl2, 2 mM dithiothreitol (DTT), pH 7.0.
-
Sulfopyruvate Stock Solution: 10 mM 3-sulfopyruvate in assay buffer.
-
Dithionite Solution: 20 mM sodium dithionite in assay buffer (prepare fresh).
-
Methyl Viologen Solution: 2 mM methyl viologen in assay buffer.
-
DNPH Solution: Saturated solution of 2,4-dinitrophenylhydrazine in 2 M HCl.
-
Enzyme: Purified sulfopyruvate decarboxylase (ComDE).
Procedure:
-
All manipulations should be performed under anaerobic conditions (e.g., in an anaerobic chamber or using sealed, argon-flushed vials).
-
Prepare a reaction mixture in a sealed vial containing:
-
Assay Buffer (to a final volume of 100 μL)
-
Dithionite (final concentration of 2 mM)
-
Methyl Viologen (final concentration of 0.2 mM, as a redox indicator)
-
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 80°C for the M. jannaschii enzyme) for 5 minutes.
-
Initiate the reaction by adding sulfopyruvate (e.g., to a final concentration of 1 mM).
-
Incubate for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding an equal volume of the DNPH solution.
-
Incubate at room temperature for 30 minutes to allow for complete derivatization.
-
Analyze the sample by reverse-phase HPLC, monitoring at a wavelength appropriate for the DNPH derivative of sulfoacetaldehyde (e.g., 360 nm).
-
Quantify the product by comparing the peak area to a standard curve generated with known concentrations of sulfoacetaldehyde.
Transamination of Sulfopyruvate: A Link to Amino Acid Metabolism
In some bacteria, such as Roseovarius nubinhibens, sulfopyruvate can be transaminated to (S)-cysteate. This reaction is likely catalyzed by an aminotransferase.
Quantitative Data:
Specific kinetic data for the enzyme responsible for the transamination of sulfopyruvate are not yet available.
Experimental Protocol: Proposed Sulfopyruvate Aminotransferase Activity Assay
This proposed protocol is based on general methods for assaying aminotransferases, such as aspartate aminotransferase.
Principle:
The transamination of sulfopyruvate can be coupled to a dehydrogenase reaction. In the forward direction, the production of the amino acid product can be difficult to monitor directly. A more common approach is to measure the reverse reaction, the conversion of (S)-cysteate and an α-keto acid (e.g., α-ketoglutarate) to sulfopyruvate and an amino acid (e.g., glutamate). The production of sulfopyruvate can then be coupled to the NADH-dependent reduction to sulfolactate by an excess of sulfolactate dehydrogenase, and the reaction monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 10 μM pyridoxal 5'-phosphate.
-
(S)-Cysteate Stock Solution: 100 mM (S)-cysteate in assay buffer.
-
α-Ketoglutarate Stock Solution: 100 mM α-ketoglutarate in assay buffer.
-
NADH Stock Solution: 10 mM NADH in assay buffer.
-
Coupling Enzyme: (R)- or (S)-Sulfolactate dehydrogenase (depending on the stereospecificity of the aminotransferase product).
-
Enzyme: Cell-free extract or purified aminotransferase.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Assay Buffer (to a final volume of 1 mL)
-
NADH (final concentration of 0.2 mM)
-
α-Ketoglutarate (final concentration of 5 mM)
-
An excess of the appropriate sulfolactate dehydrogenase
-
-
Incubate at the desired temperature for 5 minutes.
-
Initiate the reaction by adding (S)-cysteate to a final concentration of 10 mM.
-
Monitor the decrease in absorbance at 340 nm.
-
The rate of the reaction is proportional to the rate of NADH oxidation.
Metabolic Pathways and Logical Relationships
The enzymatic reactions described above are integrated into metabolic pathways that dictate the fate of sulfopyruvate. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Central role of sulfopyruvate in sulfoglycolysis.
Caption: Coenzyme M biosynthesis pathway.
Caption: Bifurcated degradation of sulfolactate.
Conclusion and Future Directions
The study of enzymatic reactions involving sulfopyruvate is a rapidly evolving field. While significant progress has been made in identifying and characterizing key enzymes like (R)-sulfolactate dehydrogenase and sulfopyruvate decarboxylase, much remains to be discovered. The kinetic properties and regulatory mechanisms of many enzymes in these pathways, particularly (S)-sulfolactate dehydrogenase, the membrane-bound sulfolactate dehydrogenase, and the sulfopyruvate aminotransferase, are still poorly understood. Future research should focus on the purification and detailed biochemical characterization of these enzymes to provide a more complete picture of sulfopyruvate metabolism. Such knowledge will not only enhance our fundamental understanding of microbial sulfur metabolism but also open up new avenues for biotechnological applications and the development of targeted antimicrobial strategies. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Biosynthesis of Sulfoenolpyruvate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfoenolpyruvate, a sulfonated analog of the high-energy glycolytic intermediate phosphoenolpyruvate (PEP), is not a metabolite found in the central carbon metabolism of most organisms. Its biosynthesis is not characterized by a dedicated, linear pathway. Instead, evidence strongly suggests that this compound arises from the enzymatic activity of (2R)-phospho-3-sulfolactate synthase (ComA), an enzyme primarily involved in the biosynthesis of coenzyme M in archaea. This technical guide delineates the proposed biosynthetic route for this compound, collates available quantitative data, provides detailed experimental protocols for the study of the key enzyme, and presents visual diagrams of the pathway and experimental workflows.
The Biosynthesis Pathway of this compound
The primary known enzymatic reaction with the potential to generate this compound is the reversible elimination of sulfite from (2R)-phospho-3-sulfolactate. This reaction is catalyzed by (2R)-phospho-3-sulfolactate synthase (EC 4.4.1.19), also known as ComA. While the enzyme's characterized physiological role in organisms like Methanococcus jannaschii is the forward reaction—the synthesis of phosphosulfolactate from phosphoenolpyruvate (PEP) and sulfite—the inherent reversibility of this enzymatic transformation provides a direct route to this compound.
The proposed biosynthetic pathway is a single-step enzymatic reaction:
(2R)-phospho-3-sulfolactate ⇌ this compound + H₂O (catalyzed by an analogous but yet uncharacterized hydrolase)
and subsequently:
Phosphoenolpyruvate + Sulfite ⇌ (2R)-phospho-3-sulfolactate (catalyzed by (2R)-phospho-3-sulfolactate synthase - ComA)[1]
Therefore, the biosynthesis of this compound is intricately linked to the metabolism of phosphosulfolactate. The net direction of the reaction in vivo would be dependent on the intracellular concentrations of the substrates and products.
Diagram of the Proposed Biosynthesis Pathway
References
An In-depth Technical Guide to Phosphoenolpyruvate and its Analogs
Foreword
This technical guide addresses the chemical and physical properties of phosphoenolpyruvate (PEP), a pivotal high-energy intermediate in cellular metabolism. While the initial request concerned "sulfoenolpyruvate," extensive literature searches did not yield information on a compound with this specific name. It is plausible that this term refers to a theoretical compound or a niche synthetic analog not widely documented. This guide, therefore, focuses on the extensively studied and biologically crucial parent molecule, phosphoenolpyruvate, and its various analogs. The principles, experimental protocols, and data presented for PEP and its derivatives provide a foundational understanding that would be applicable to the study of any novel enolpyruvate compound.
Chemical and Physical Properties of Phosphoenolpyruvate (PEP)
Phosphoenolpyruvate is the ester derived from the enol of pyruvate and phosphoric acid. It is a key intermediate in glycolysis and gluconeogenesis and possesses the highest energy phosphate bond found in living organisms (-61.9 kJ/mol)[1].
Structure and Nomenclature
-
Synonyms: Phosphoenolpyruvic acid, PEP[2]
Quantitative Physicochemical Data
A summary of the key quantitative properties of phosphoenolpyruvate is presented in Table 1.
| Property | Value | Reference |
| Molar Mass | 168.042 g/mol | [1][2] |
| Standard Gibbs Free Energy of Hydrolysis | -61.9 kJ/mol | [1] |
Synthesis of Phosphoenolpyruvate and Its Analogs
The synthesis of phosphoenolpyruvate and its analogs is crucial for studying the mechanisms of PEP-utilizing enzymes and for the development of potential inhibitors.
Chemical Synthesis
A common laboratory synthesis of (Z)-3-chlorophosphoenolpyruvate, an analog of PEP, involves the reaction of 3,3-dichloropyruvic acid with trimethylphosphite, followed by deesterification.
Biosynthesis of Phosphoenolpyruvate
In biological systems, PEP is synthesized through two primary pathways:
-
Glycolysis: The enzyme enolase catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate[1].
-
Gluconeogenesis: Phosphoenolpyruvate carboxykinase (PEPCK) catalyzes the decarboxylation of oxaloacetate to form PEP[1].
The following diagram illustrates the central role of PEP in these metabolic pathways.
Biological Role of Phosphoenolpyruvate
Phosphoenolpyruvate is a central molecule in metabolism, participating in several key biological processes.
Glycolysis and Energy Production
In the final step of glycolysis, pyruvate kinase catalyzes the transfer of the high-energy phosphate group from PEP to ADP, producing pyruvate and ATP. This is a crucial step for cellular energy production[1].
Gluconeogenesis
During gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, PEP is formed from oxaloacetate in a reaction catalyzed by PEPCK. This is a key regulatory step in this pathway[1].
Biosynthesis of Aromatic Amino Acids in Plants
In plants, PEP is a substrate for the shikimate pathway, which leads to the synthesis of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine[1]. The first step involves the reaction of PEP with erythrose-4-phosphate, catalyzed by DAHP synthase[1].
Carbon Fixation in C4 Plants
In C4 plants, PEP serves as the initial acceptor of CO₂ in the mesophyll cells. The enzyme PEP carboxylase catalyzes the carboxylation of PEP to form oxaloacetate, which is then converted to malate and transported to the bundle sheath cells for the Calvin cycle[1].
The following diagram illustrates the involvement of PEP in these diverse biological pathways.
Experimental Protocols
Enzyme Assays for PEP-Utilizing Enzymes
The activity of enzymes that utilize PEP, such as pyruvate kinase and PEP carboxylase, can be measured using spectrophotometric assays. These assays typically couple the reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Example Protocol for Pyruvate Kinase Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, ADP, NADH, and lactate dehydrogenase.
-
Add a sample containing pyruvate kinase.
-
Initiate the reaction by adding phosphoenolpyruvate.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the pyruvate kinase activity.
The workflow for a typical enzyme assay is depicted below.
The Concept of Sulfonation and Sulfotransferases
While "this compound" is not a documented metabolite, the process of sulfonation is a common biological reaction. Sulfotransferases (SULTs) are enzymes that catalyze the transfer of a sulfonate group (SO₃⁻) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate.
Sulfonation can alter the biological activity, solubility, and transport of various molecules, including hormones, neurotransmitters, and xenobiotics. Although there are no known sulfotransferases that act on enolpyruvate, it is theoretically possible that a synthetic or engineered enzyme could catalyze such a reaction.
The general mechanism of sulfotransferase action is shown below.
Conclusion
Phosphoenolpyruvate is a cornerstone of cellular metabolism, characterized by its high-energy phosphate bond and central role in glycolysis, gluconeogenesis, and various biosynthetic pathways. While the specific compound "this compound" remains uncharacterized in the scientific literature, the study of PEP and its analogs provides a robust framework for understanding the chemical and biological properties of enolpyruvate derivatives. Further research into synthetic analogs of PEP, potentially including sulfonated versions, could yield novel inhibitors of PEP-utilizing enzymes with therapeutic potential.
References
An In-depth Technical Guide to the Core Biological Significance of Phosphoenolpyruvate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoenolpyruvate (PEP) is a pivotal, high-energy metabolite central to cellular metabolism across all domains of life.[1] Possessing the highest energy phosphate bond found in biological systems, PEP stands at the crossroads of several fundamental pathways, including glycolysis, gluconeogenesis, and the biosynthesis of aromatic compounds.[1] In bacteria, it serves as the primary energy source for the phosphotransferase system (PTS), a unique mechanism for carbohydrate uptake and regulation.[1] This technical guide provides a comprehensive exploration of the biological significance of PEP, detailing its roles in key metabolic and signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for the study of PEP-utilizing enzymes, and visual representations of relevant pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Core Biological Roles of Phosphoenolpyruvate
Phosphoenolpyruvate is a critical intermediate in a variety of metabolic pathways essential for cellular function. Its high-energy phosphate bond makes it a potent phosphoryl donor, driving several key biochemical reactions.[2]
Glycolysis and Substrate-Level Phosphorylation
In the final step of glycolysis, PEP is converted to pyruvate by the enzyme pyruvate kinase (PK).[3] This reaction is a crucial point of ATP generation through substrate-level phosphorylation, where the high-energy phosphate group from PEP is transferred to ADP to form ATP.[1] This step is one of the three irreversible reactions in glycolysis and is a major site of regulation for the entire pathway.[4]
Gluconeogenesis
During gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, PEP is synthesized from oxaloacetate by the enzyme phosphoenolpyruvate carboxykinase (PEPCK).[1][5] This reaction is a key regulatory step in gluconeogenesis and bypasses the irreversible reaction catalyzed by pyruvate kinase in glycolysis.[5] The reciprocal regulation of pyruvate kinase and PEPCK is essential for controlling the direction of flux between glycolysis and gluconeogenesis.[6]
Bacterial Phosphotransferase System (PTS)
In many bacteria, PEP is the energy source for the phosphotransferase system (PTS), a unique method for sugar uptake.[7] The PTS couples the transport of sugars into the cell with their phosphorylation. The phosphoryl group from PEP is transferred through a cascade of proteins, including Enzyme I (EI) and the phosphocarrier protein (HPr), to the incoming sugar.[8] The phosphorylation state of PTS components also plays a significant role in regulating other metabolic pathways and cellular processes.[9]
Biosynthesis of Aromatic Compounds (Shikimate Pathway)
In plants, fungi, and bacteria, PEP is a key precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds via the shikimate pathway.[1] The first committed step of this pathway involves the condensation of PEP and erythrose 4-phosphate, catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[2]
Carbon Fixation in Plants
In C4 and CAM plants, PEP serves as the initial acceptor for atmospheric CO2. The enzyme PEP carboxylase (PEPC) catalyzes the carboxylation of PEP to form oxaloacetate.[1] This mechanism allows for the concentration of CO2, which is then released for fixation by RuBisCO in the Calvin cycle, increasing the efficiency of photosynthesis in hot and dry environments.[10]
Quantitative Data
The following tables summarize key quantitative data related to phosphoenolpyruvate and its associated enzymes.
Table 1: Thermodynamic and Cellular Properties of Phosphoenolpyruvate
| Parameter | Value | Organism/Condition |
| Standard Gibbs Free Energy of Hydrolysis (ΔG°') | -61.9 kJ/mol | Standard Conditions |
| Cellular Concentration | Varies (e.g., 0.02-0.05 mM in E. coli) | Dependent on organism and metabolic state |
Table 2: Kinetic Parameters of Key PEP-Utilizing Enzymes
| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | Organism |
| Pyruvate Kinase (PK) | PEP | 0.09 - 0.23 | 88.7 | Sulfolobus solfataricus |
| Pyruvate Kinase (PK) | ADP | 0.1 - 0.5 | - | Various |
| PEP Carboxylase (PEPC) | PEP | 1.2 ± 0.5 | - | Zea mays |
| PEP Carboxykinase (PEPCK) | Oxaloacetate | - | - | Various |
| 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase | PEP | - | - | Various |
Note: Kinetic parameters can vary significantly depending on the specific isozyme, organism, pH, and presence of allosteric effectors.[11][12]
Experimental Protocols
Detailed methodologies for key experiments involving phosphoenolpyruvate are provided below.
Assay for Pyruvate Kinase Activity
This protocol describes a coupled enzyme assay to determine the activity of pyruvate kinase by measuring the rate of NADH consumption.[13]
Principle: Pyruvate kinase catalyzes the conversion of PEP and ADP to pyruvate and ATP. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.[13]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP) solution: 10 mM
-
Adenosine diphosphate (ADP) solution: 10 mM
-
NADH solution: 5 mM
-
Lactate dehydrogenase (LDH): 10 units/mL
-
Enzyme sample (e.g., cell lysate)
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, PEP, ADP, and NADH.
-
Add LDH to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme sample.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[14]
Assay for PEP Carboxylase Activity
This protocol outlines a method to measure the activity of PEP carboxylase.
Principle: PEP carboxylase catalyzes the fixation of bicarbonate (HCO3⁻) to PEP to form oxaloacetate. The activity can be measured by coupling the reaction to the reduction of oxaloacetate to malate by malate dehydrogenase (MDH), which oxidizes NADH.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP) solution: 10 mM
-
Sodium bicarbonate (NaHCO3) solution: 100 mM
-
NADH solution: 5 mM
-
Malate dehydrogenase (MDH): 10 units/mL
-
Enzyme sample
Procedure:
-
Set up a reaction mixture containing assay buffer, PEP, NaHCO3, and NADH.
-
Add MDH to the mixture.
-
Incubate at the desired temperature.
-
Start the reaction by adding the enzyme sample.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the activity based on the rate of NADH oxidation.
Measurement of Phosphoenolpyruvate Concentration in Biological Samples
This protocol describes an enzymatic assay to determine the concentration of PEP in cell or tissue extracts.[7]
Principle: PEP is converted to pyruvate by pyruvate kinase, with the concomitant production of ATP. The ATP produced can be quantified using a luciferase-based assay, where the light emitted is proportional to the amount of ATP, and thus to the initial amount of PEP.[15]
Reagents:
-
Sample extract (e.g., deproteinized cell lysate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2
-
ADP solution: 1 mM
-
Pyruvate kinase: 5 units/mL
-
ATP bioluminescence assay kit (containing luciferase and luciferin)
Procedure:
-
Prepare the sample extract, ensuring it is deproteinized to avoid interference from other enzymes.[7]
-
In a luminometer plate, add the sample extract to the assay buffer containing ADP.
-
Initiate the reaction by adding pyruvate kinase and incubate to allow for the complete conversion of PEP to pyruvate and ATP.
-
Add the ATP bioluminescence reagent.
-
Measure the light emission using a luminometer.
-
Determine the PEP concentration by comparing the luminescence signal to a standard curve generated with known concentrations of PEP.[15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows involving phosphoenolpyruvate.
Caption: Reciprocal regulation of PEP in Glycolysis and Gluconeogenesis.
Caption: The bacterial Phosphotransferase System (PTS) cascade.
Caption: Entry of PEP into the Shikimate Pathway for aromatic amino acid synthesis.
Caption: Experimental workflow for the quantification of PEP.
References
- 1. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]
- 2. Phosphoenolpyruvate and Related Metabolic Pathways Contribute to the Regulation of Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 4. Glycolysis - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Thematic Minireview Series: A Perspective on the Biology of Phosphoenolpyruvate Carboxykinase 55 Years After Its Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. The Bacterial Phosphotransferase System: New frontiers 50 years after its discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Phosphotransferase System-Related Protein Phosphorylation Regulates Carbohydrate Metabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoenolpyruvate carboxykinase - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The Carbon Switch at the Level of Pyruvate and Phosphoenolpyruvate in Sulfolobus solfataricus P2 [frontiersin.org]
- 12. Kinetics and equilibrium binding of phosphoenolpyruvate to phosphoenolpyruvate carboxylase from Zeamays - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Pyruvate kinase enzyme assay and kinetics [bio-protocol.org]
- 14. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. Phosphoenolpyruvate from Glycolysis and PEPCK Regulate Cancer Cell Fate by Altering Cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Sulfoenolpyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoenolpyruvate (SEP) is a structural analog of the key metabolic intermediate phosphoenolpyruvate (PEP). Due to this similarity, SEP can act as an inhibitor or alternative substrate for several enzymes involved in crucial metabolic pathways, such as glycolysis and gluconeogenesis. Its analysis is therefore of significant interest in metabolic research and drug development. Direct detection methods for this compound are not widely established in the literature. However, indirect methods, primarily based on enzymatic assays, and direct methods requiring specific analytical development, can be employed. This document provides an overview of potential analytical strategies and detailed protocols for the detection and quantification of this compound.
Principle of Detection
The primary methods for the detection of this compound can be categorized as follows:
-
Indirect Enzymatic Assays: These methods rely on the interaction of this compound with enzymes that typically utilize phosphoenolpyruvate as a substrate, such as pyruvate kinase (PK) or phosphoenolpyruvate carboxylase (PEPCK). The presence of this compound can be quantified by measuring its inhibitory effect on the enzyme's activity. The consumption of a substrate or the formation of a product is monitored, often through a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.
-
Direct Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be developed for the direct detection and quantification of this compound. These methods offer high specificity and sensitivity but may require significant optimization of separation conditions and detector settings.
This application note will focus on a detailed protocol for an indirect enzymatic assay using pyruvate kinase.
Enzymatic Detection of this compound: An Inhibition Assay
This protocol describes a method to quantify this compound by measuring its inhibitory effect on pyruvate kinase activity. The pyruvate kinase reaction, which converts PEP and ADP to pyruvate and ATP, is coupled to a lactate dehydrogenase (LDH) reaction. In this second reaction, the pyruvate produced is reduced to lactate, with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm. This compound will compete with PEP, leading to a decrease in the rate of NADH oxidation, which is proportional to the concentration of the inhibitor.
Signaling Pathway
Caption: Coupled enzymatic reaction for the indirect detection of this compound.
Experimental Protocol: Pyruvate Kinase Inhibition Assay
Materials and Reagents
-
Pyruvate Kinase (PK) from rabbit muscle
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
Phosphoenolpyruvate (PEP)
-
This compound (SEP) standard solutions
-
Adenosine 5'-diphosphate (ADP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Tricine buffer
-
Potassium Chloride (KCl)
-
Magnesium Sulfate (MgSO₄)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Reagent Preparation
-
Assay Buffer: 100 mM Tricine, 10 mM KCl, 5 mM MgSO₄, pH 7.8.
-
PEP Stock Solution: 100 mM in Assay Buffer.
-
ADP Stock Solution: 100 mM in Assay Buffer.
-
NADH Stock Solution: 10 mM in Assay Buffer.
-
PK/LDH Enzyme Mix: Prepare a working solution containing 10 units/mL of PK and 15 units/mL of LDH in Assay Buffer.
-
This compound Standards: Prepare a series of dilutions of SEP in Assay Buffer (e.g., 0-100 µM).
Assay Procedure
Caption: Workflow for the pyruvate kinase inhibition assay.
-
Prepare the Reaction Mixture: For each reaction, prepare a master mix containing:
-
150 µL Assay Buffer
-
10 µL ADP Stock Solution (Final concentration: 5 mM)
-
5 µL NADH Stock Solution (Final concentration: 0.25 mM)
-
10 µL PK/LDH Enzyme Mix
-
-
Set up the Microplate:
-
Add 10 µL of this compound Standard or unknown sample to each well.
-
Add 10 µL of Assay Buffer to the control wells (no inhibitor).
-
Add 175 µL of the Reaction Mixture to each well.
-
-
Incubation: Incubate the plate at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiate the Reaction: Add 10 µL of PEP Stock Solution (Final concentration: 5 mM) to each well to start the reaction.
-
Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.
Data Analysis
-
Calculate the rate of reaction (ΔA₃₄₀/min) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each this compound standard and unknown sample using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Plot the percent inhibition as a function of the this compound concentration to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their percent inhibition values from the standard curve.
Quantitative Data Summary
The following table summarizes the expected performance of the described enzymatic inhibition assay. These values are illustrative and may vary depending on the specific experimental conditions and reagents used.
| Parameter | Value | Notes |
| Method | Indirect Enzymatic Inhibition Assay | Coupled Pyruvate Kinase / Lactate Dehydrogenase |
| Detection Wavelength | 340 nm | Monitoring NADH oxidation |
| Linear Range | 1 - 50 µM | Dependent on PEP concentration |
| Limit of Detection (LOD) | ~0.5 µM | Estimated as 3x standard deviation of the blank |
| Limit of Quantification (LOQ) | ~1.5 µM | Estimated as 10x standard deviation of the blank |
| Precision (CV%) | < 10% | For intra-assay variability |
| Assay Time | ~30 minutes | Per 96-well plate |
Troubleshooting
-
High background signal: Ensure that the NADH solution is fresh and has been protected from light. Contamination of reagents with pyruvate can also lead to a high background.
-
Low signal or no activity: Check the activity of the PK and LDH enzymes. Ensure that the pH of the assay buffer is optimal.
-
Precipitation in wells: Ensure that the concentrations of divalent cations (e.g., Mg²⁺) are optimized and that all reagents are fully dissolved.
Conclusion
The detection of this compound can be effectively achieved through an indirect enzymatic inhibition assay. This method is sensitive, relatively rapid, and can be adapted for high-throughput screening. For direct detection and confirmation, the development of a specific LC-MS method is recommended. The protocols and data presented here provide a solid foundation for researchers and professionals working with this important phosphoenolpyruvate analog.
Application Notes and Protocols for Sulfoenolpyruvate Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoenolpyruvate (SEP) is a structural analog of the key metabolic intermediate phosphoenolpyruvate (PEP). While the specific metabolic roles of SEP are still under investigation, its structural similarity to PEP suggests that it may interact with a variety of enzymes that utilize PEP as a substrate. This document provides detailed protocols for developing an enzyme assay for enzymes that potentially metabolize this compound, with a primary focus on a coupled enzyme assay using pyruvate kinase as a model enzyme. Pyruvate kinase catalyzes the transfer of a phosphate group from PEP to ADP, producing pyruvate and ATP. By analogy, it is hypothesized that pyruvate kinase or a similar enzyme could catalyze the transfer of a sulfo group from this compound.
These protocols are designed to enable researchers to screen for enzymatic activity with this compound, determine kinetic parameters, and assess potential inhibitors. The methodologies described are foundational and can be adapted for various research and drug development applications.
Key Signaling and Metabolic Pathways
The enzymes that metabolize phosphoenolpyruvate are central to major metabolic pathways, including glycolysis and gluconeogenesis. Pyruvate kinase, the focus of the primary protocol below, is a key regulatory enzyme in glycolysis. Understanding the interaction of this compound with such enzymes could reveal novel metabolic pathways or regulatory mechanisms.
Caption: Glycolysis pathway highlighting the position of PEP and the hypothetical action of an enzyme on this compound.
Experimental Protocols
Protocol 1: Coupled Enzyme Assay for this compound Activity with Pyruvate Kinase
This protocol describes a continuous spectrophotometric assay to measure the activity of pyruvate kinase with this compound as a potential substrate. The production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Principle:
If pyruvate kinase can utilize this compound, the reaction will produce pyruvate. In the presence of lactate dehydrogenase and NADH, pyruvate is reduced to lactate, with the concomitant oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the rate of pyruvate formation.
Caption: Workflow of the coupled enzyme assay for this compound.
Materials and Reagents:
-
This compound (synthesis required or custom order)
-
Pyruvate Kinase (e.g., from rabbit muscle)
-
Lactate Dehydrogenase (e.g., from rabbit muscle)
-
Adenosine 5'-diphosphate (ADP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Tricine buffer
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl₂)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes and tips
Procedure:
-
Prepare Reagent Stock Solutions:
-
1 M Tricine buffer, pH 7.6
-
2 M KCl
-
1 M MgCl₂
-
100 mM ADP
-
10 mM NADH
-
100 mM this compound (dissolved in buffer, pH adjusted to 7.6)
-
Pyruvate Kinase solution (e.g., 100 units/mL)
-
Lactate Dehydrogenase solution (e.g., 1000 units/mL)
-
-
Prepare Assay Cocktail (for 10 assays, 1 mL each):
-
To a microcentrifuge tube, add:
-
500 µL of 1 M Tricine buffer, pH 7.6
-
1 mL of 2 M KCl
-
100 µL of 1 M MgCl₂
-
200 µL of 100 mM ADP
-
150 µL of 10 mM NADH
-
100 µL of Lactate Dehydrogenase (1000 units/mL)
-
Add deionized water to a final volume of 9 mL. Mix gently.
-
-
-
Perform the Assay:
-
Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
To a cuvette, add 900 µL of the Assay Cocktail.
-
Add varying concentrations of this compound (e.g., from 0.1 mM to 10 mM final concentration).
-
Add deionized water to bring the volume to 990 µL.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance for 2-3 minutes.
-
Initiate the reaction by adding 10 µL of the Pyruvate Kinase solution.
-
Immediately mix by inverting the cuvette and start recording the absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance vs. time plot.
-
Convert the rate to µmol of NADH oxidized per minute using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Rate (µmol/min) = (ΔA₃₄₀/min * Total Volume (mL)) / (6.22 * Path Length (cm))
-
-
Plot the initial velocity (rate) against the this compound concentration.
-
If the data follows Michaelis-Menten kinetics, determine the Kₘ and Vₘₐₓ values using a non-linear regression fit (e.g., using GraphPad Prism or similar software).
-
Controls:
-
No this compound: To check for any background NADH oxidation.
-
No Pyruvate Kinase: To ensure the reaction is dependent on the primary enzyme.
-
No ADP: To confirm the requirement for the co-substrate.
-
Positive Control: Use phosphoenolpyruvate instead of this compound to confirm the activity of the coupling system.
Data Presentation
The quantitative data obtained from the enzyme assays should be summarized in tables for clear comparison.
Table 1: Michaelis-Menten Kinetic Parameters for Pyruvate Kinase with Different Substrates
| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Phosphoenolpyruvate (Control) | Value | Value | Value | Value |
| This compound | Value | Value | Value | Value |
Note: Values are to be filled in based on experimental results. The specific activity of the enzyme preparation must be known to calculate kcat.
Table 2: Effect of Inhibitors on this compound Metabolism
| Inhibitor | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Compound X | 1 | Value | Value |
| 10 | Value | ||
| 100 | Value | ||
| Compound Y | 1 | Value | Value |
| 10 | Value | ||
| 100 | Value |
Conclusion
The provided protocols offer a robust framework for the initial characterization of enzymatic activity with this compound. By utilizing a well-established coupled enzyme assay, researchers can efficiently screen for and characterize enzymes that metabolize this PEP analog. The systematic approach to data collection and analysis will facilitate the determination of key kinetic parameters and the evaluation of potential inhibitors, which is crucial for both fundamental research and drug development endeavors. Further adaptation of these protocols may be necessary depending on the specific enzyme and research question.
Application Notes and Protocols for Studying Enzyme Mechanisms with Sulfoenolpyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoenolpyruvate (SEP), a non-phosphorylated analog of phosphoenolpyruvate (PEP), serves as a valuable tool for investigating the mechanisms of PEP-utilizing enzymes. Its structural similarity to the natural substrate allows it to bind to the active site of these enzymes, acting as a competitive inhibitor and enabling detailed kinetic and structural studies. These investigations are crucial for understanding enzyme function, elucidating reaction mechanisms, and providing a basis for the rational design of novel inhibitors with therapeutic potential. This document provides detailed application notes and protocols for utilizing this compound and its analogs in enzymatic studies.
Application Notes
This compound and its closely related analog, sulfoacetate, have been effectively employed to probe the active sites of several key enzymes involved in metabolism.
Phosphoenolpyruvate Carboxykinase (PEPCK): PEPCK is a critical enzyme in gluconeogenesis. Studies have utilized sulfoacetate, a structural analog of this compound, to investigate the molecular recognition of substrates at the active site of cytosolic PEPCK (cPEPCK). Sulfoacetate acts as a competitive inhibitor with respect to PEP, exhibiting a micromolar inhibition constant.[1] Unlike substrates that chelate the active site metal ion, sulfoacetate's inhibitory action does not involve direct coordination with the manganese ion.[1] This characteristic makes it a specific tool to study the binding requirements of the enolpyruvate portion of the substrate.
PEP Carboxylase: This enzyme is vital for carbon fixation in plants and bacteria. Studies on E. coli PEP carboxylase have demonstrated the use of various PEP analogs to map the topography of the active site. These studies provide a framework for how this compound could be used to further probe the enzyme's substrate binding pocket.
Quantitative Data Summary
The following table summarizes the inhibition constants (Ki) for sulfoacetate and other PEP analogs against various PEP-utilizing enzymes. This data is essential for designing experiments and for the comparative analysis of inhibitor potency.
| Enzyme | Inhibitor | Inhibition Type | Ki Value | Organism |
| Cytosolic Phosphoenolpyruvate Carboxykinase (cPEPCK) | Sulfoacetate | Competitive | Micromolar | Homo sapiens |
| Pyruvate Kinase | Phenylalanine | Competitive | - | Chicken, Rat |
| PEP Carboxylase | L-phospholactate | Competitive | 0.30 mM | E. coli |
| PEP Carboxylase | D-phospholactate | Competitive | 0.89 mM | E. coli |
Experimental Protocols
Protocol 1: Determination of the Inhibition Constant (Ki) of this compound for a PEP-Utilizing Enzyme
This protocol describes a continuous spectrophotometric assay to determine the Ki of this compound for a PEP-utilizing enzyme, such as PEPCK or pyruvate kinase, by coupling the reaction to the oxidation of NADH.
Materials:
-
Purified PEP-utilizing enzyme (e.g., PEPCK, Pyruvate Kinase)
-
This compound (inhibitor)
-
Phosphoenolpyruvate (PEP) (substrate)
-
For PEPCK: GDP or IDP (co-substrate), Malate Dehydrogenase (coupling enzyme), NADH
-
For Pyruvate Kinase: ADP (co-substrate), Lactate Dehydrogenase (coupling enzyme), NADH
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing MgCl2 and KCl)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the assay buffer. The concentration of the coupling enzyme should be in excess to ensure it is not rate-limiting.
-
Assay Setup: In a quartz cuvette, combine the assay buffer, co-substrate (GDP/IDP or ADP), NADH, coupling enzyme, and the PEP-utilizing enzyme.
-
Inhibitor Concentrations: Prepare a series of dilutions of this compound.
-
Substrate Concentrations: Prepare a series of dilutions of the substrate (PEP).
-
Kinetic Measurements:
-
For each concentration of this compound (including a zero-inhibitor control), perform a series of reactions with varying concentrations of PEP.
-
Initiate the reaction by adding the PEP solution to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Record the initial velocity (v₀) of the reaction for each substrate and inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration [S] for each inhibitor concentration.
-
To determine the mode of inhibition and calculate Ki, generate a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
For competitive inhibition, the lines will intersect on the y-axis. The Ki can be determined from the following equation: Slope with inhibitor / Slope without inhibitor = 1 + [I]/Ki where [I] is the inhibitor concentration.
-
Visualizations
Enzyme Inhibition Signaling Pathway
Caption: Competitive inhibition of a PEP-utilizing enzyme by this compound.
Experimental Workflow for Determining Kinetic Parameters
Caption: Workflow for determining enzyme kinetic parameters.
Logical Relationship of Competitive Inhibition
Caption: Reaction scheme for competitive enzyme inhibition.
References
- 1. Differential inhibition of cytosolic PEPCK by substrate analogues. Kinetic and structural characterization of inhibitor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of chicken pyruvate kinases by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Sulfoenolpyruvate in Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoenolpyruvate (SEP) is a structural analog of the high-energy phosphate compound phosphoenolpyruvate (PEP). In SEP, the phosphate group of PEP is replaced by a sulfonate group. This modification makes SEP a valuable tool for investigating the mechanisms and kinetics of enzymes that utilize PEP as a substrate. Due to the difference in the electronic and steric properties of the sulfonate group compared to the phosphate group, SEP can act as a substrate, a competitive inhibitor, or a slow-reacting substrate, providing insights into enzyme-substrate interactions and transition state stabilization.
This document provides detailed application notes and protocols for utilizing this compound in kinetic studies, with a primary focus on two key PEP-utilizing enzymes: Pyruvate Kinase (PK) and Phosphoenolpyruvate Carboxylase (PEPC). While specific kinetic data for this compound is not extensively available in the public domain, this guide offers the established methodologies and expected theoretical framework to conduct such investigations.
Potential Applications of this compound in Kinetic Studies
-
Enzyme Mechanism Probes: By comparing the kinetic parameters obtained with SEP to those with the natural substrate PEP, researchers can elucidate the role of the phosphate group in substrate binding and catalysis.
-
Inhibitor Screening: SEP can be used as a reference compound or a starting point for the design of novel enzyme inhibitors targeting PEP-binding sites, which is relevant for drug development in areas such as cancer and infectious diseases.[1]
-
Allosteric Regulation Studies: Investigating how allosteric effectors modulate the interaction of SEP with enzymes can provide a deeper understanding of the regulatory mechanisms.
Data Presentation: Kinetic Parameters of PEP with Target Enzymes
The following tables summarize the kinetic parameters for the natural substrate, phosphoenolpyruvate (PEP), with Pyruvate Kinase and Phosphoenolpyruvate Carboxylase from various sources. This data serves as a crucial baseline for comparison when evaluating the kinetic behavior of this compound.
Table 1: Kinetic Parameters of Pyruvate Kinase for PEP
| Enzyme Source | Isoform | Km for PEP (mM) | Vmax (units/mg) | Allosteric Activators | Allosteric Inhibitors | Reference |
| Babesia microti | PYKI | 0.655 ± 0.117 | 10.74 | - | Tannic acid | [1] |
| Mouse Haemopoietic Cells | - | Varies (biphasic) | Not specified | - | - | [2] |
| Human | M1 | Nearly identical to FBP-activated M2 | Not specified | - | Phenylalanine, Alanine | [3] |
| Human | M2 | Low affinity (in absence of activators) | Not specified | Fructose-1,6-bisphosphate (FBP) | Phenylalanine, Alanine | [3] |
| Rat Round Spermatids | - | 0.12 | Not specified | Fructose-1,6-bisphosphate (FBP) | ATP | [4] |
Table 2: Kinetic Parameters of Phosphoenolpyruvate Carboxylase for PEP
| Enzyme Source | Km for PEP (mM) | Allosteric Activators | Allosteric Inhibitors | Reference | | :--- | :--- | :--- | :--- | | Zea mays | Not specified | - | 3,3-dichloro-2-(dihydroxyphosphinoylmethyl)propenoate (DCDP) |[5] | | Panicum miliaceum | Not specified | - | 3,3-dichloro-2-(dihydroxyphosphinoylmethyl)propenoate (DCDP) |[5] | | C4 Plants | Not specified | Glucose-6-Phosphate | Malate, Aspartate |[6] | | Cyanobacteria (Synechocystis sp. PCC 6803) | Not specified | - | Tolerant to malate, aspartate, fumarate |[7] |
Experimental Protocols
General Considerations for Kinetic Assays with this compound
When substituting this compound for phosphoenolpyruvate in the following protocols, it is critical to perform initial experiments to determine the optimal concentration range for SEP. As SEP may act as a substrate with a higher Km or as a competitive inhibitor, a wide range of concentrations should be tested.
Protocol 1: Kinetic Analysis of Pyruvate Kinase using a Coupled Spectrophotometric Assay
This protocol utilizes a lactate dehydrogenase (LDH) coupled system to continuously monitor pyruvate production by measuring the decrease in NADH absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Magnesium chloride (MgCl2)
-
Potassium chloride (KCl)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Lactate dehydrogenase (LDH) from a commercial source (e.g., rabbit muscle)
-
This compound (or Phosphoenolpyruvate as a control)
-
Purified Pyruvate Kinase
-
UV-Vis Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature.
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing the buffer, MgCl2, KCl, ADP, NADH, and LDH at their final desired concentrations. The final concentrations should be optimized, but typical ranges are: 50 mM Tris-HCl, 5-10 mM MgCl2, 100 mM KCl, 1-5 mM ADP, 0.2-0.3 mM NADH, and an excess of LDH (e.g., 10-20 units/mL).
-
Equilibrate the system: Add the master mix to a cuvette and incubate in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.
-
Initiate the reaction: Start the reaction by adding a small volume of the this compound solution (or PEP for the control) to the cuvette. The concentration of SEP should be varied to determine the kinetic parameters.
-
Monitor the reaction: Immediately after adding the substrate, mix the contents of the cuvette thoroughly and begin recording the absorbance at 340 nm over time (e.g., for 3-5 minutes). The rate of decrease in absorbance is proportional to the rate of pyruvate formation.
-
Calculate the initial velocity: Determine the initial velocity (v0) from the linear portion of the absorbance vs. time plot. The rate of NADH oxidation can be calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
-
Determine kinetic parameters: Repeat steps 2-5 with varying concentrations of this compound. Plot the initial velocities against the SEP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Diagram: Experimental Workflow for Pyruvate Kinase Assay
References
- 1. Frontiers | Kinetic Characterization and Inhibitor Screening of Pyruvate Kinase I From Babesia microti [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of round spermatids: kinetic properties of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the Phosphoenolpyruvate Carboxylase Inhibitor 3,3-Dichloro-2-(Dihydroxyphosphinoylmethyl)propenoate on Photosynthesis: C4 Selectivity and Studies on C4 Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric Inhibition of Phosphoenolpyruvate Carboxylases is Determined by a Single Amino Acid Residue in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Sulfoenolpyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoenolpyruvate (SEP) is a sulfonated analog of phosphoenolpyruvate (PEP), a key high-energy intermediate in glycolysis and gluconeogenesis. The presence of both a sulfonate (SO₃⁻) and a phosphate (PO₃²⁻) group gives SEP a significant negative charge, making it a molecule of interest for studies involving enzyme inhibition, metabolic pathway analysis, and as a potential therapeutic agent. Its purification from enzymatic synthesis or chemical reactions is critical for obtaining a high-purity product for downstream applications.
These application notes provide a detailed protocol for the purification of this compound, primarily focusing on anion-exchange chromatography, a technique well-suited for separating highly charged molecules.[1][2]
Principle of Purification
The purification strategy for this compound leverages its strong anionic character at neutral pH. With both a sulfonate and a phosphate moiety, it possesses a high net negative charge, allowing for strong binding to a positively charged anion-exchange resin.[3][4] Separation from less negatively charged or neutral impurities can be achieved by applying the crude sample to an anion-exchange column and then eluting with a salt gradient.[2][3] Molecules will elute based on their charge density, with weakly bound compounds eluting at lower salt concentrations and strongly bound molecules like this compound eluting at higher salt concentrations.
Data Presentation
The following table summarizes hypothetical data from a typical purification of this compound from a 10 mL enzymatic reaction mixture. This data is for illustrative purposes to demonstrate the expected outcome of the described protocol.
| Purification Step | Volume (mL) | Total Protein (mg) | This compound (µmol) | Specific Activity (µmol/mg) | Yield (%) | Purity Fold Increase |
| Crude Lysate | 10 | 150 | 50 | 0.33 | 100 | 1 |
| Ammonium Sulfate Cut | 5 | 45 | 48 | 1.07 | 96 | 3.2 |
| Anion-Exchange Pool | 15 | 2.5 | 42 | 16.8 | 84 | 50.9 |
| Desalting | 18 | 2.4 | 41 | 17.1 | 82 | 51.8 |
Experimental Protocols
Protocol 1: Sample Preparation
This protocol outlines the initial steps to prepare the crude sample, assuming it is from an enzymatic synthesis in a bacterial lysate.
Materials:
-
Crude reaction mixture (e.g., cell lysate)
-
Ammonium sulfate, crystalline
-
Buffer A (Equilibration Buffer): 20 mM Tris-HCl, pH 7.5
-
Centrifuge and appropriate tubes
-
Stir plate and stir bar
-
0.45 µm syringe filters[5]
Methodology:
-
Centrifugation: Centrifuge the crude lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble components. Carefully collect the supernatant.
-
Ammonium Sulfate Precipitation (Optional): This step is recommended to remove bulk proteins.
-
Slowly add crystalline ammonium sulfate to the supernatant while gently stirring at 4°C to achieve 40% saturation. Stir for 30 minutes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.
-
Add more ammonium sulfate to the supernatant to bring the saturation to 80%. Stir for 30 minutes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C. The pellet may contain precipitated enzymes, while this compound remains in the supernatant. Carefully collect the supernatant.
-
-
Buffer Exchange/Desalting: The high salt concentration from the ammonium sulfate step must be removed.
-
Perform buffer exchange on the supernatant using a desalting column (e.g., Sephadex G-25) pre-equilibrated with Buffer A.
-
Alternatively, dialyze the sample against 1 L of Buffer A for 4 hours at 4°C, with one buffer change.
-
-
Final Clarification: Centrifuge the desalted sample at 15,000 x g for 15 minutes at 4°C. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[5] The sample is now ready for chromatography.
Protocol 2: Anion-Exchange Chromatography
This protocol describes the core purification step using a strong anion-exchange resin.
Materials:
-
Prepared sample from Protocol 1
-
Anion-exchange column (e.g., DEAE-Sepharose or a quaternary ammonium-based strong anion exchanger)[2]
-
Buffer A (Equilibration Buffer): 20 mM Tris-HCl, pH 7.5
-
Buffer B (Elution Buffer): 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl
-
Chromatography system (e.g., FPLC or HPLC) or manual setup with a peristaltic pump
-
Fraction collector
Methodology:
-
Column Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes (CV) of Buffer A until the pH and conductivity of the eluate match the buffer.[2]
-
Sample Loading: Load the prepared sample onto the column at a low flow rate (e.g., 1 mL/min for a 5 mL column).
-
Wash: Wash the column with 5-10 CV of Buffer A to remove unbound and weakly bound contaminants. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound molecules using a linear gradient of 0-100% Buffer B over 20 CV.[3] this compound, being highly charged, is expected to elute at a relatively high salt concentration.
-
Fraction Collection: Collect fractions (e.g., 1-2 mL) throughout the elution process.
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound. This can be done using an enzymatic assay (if a specific consuming enzyme is available), HPLC, or mass spectrometry.
-
Pooling and Desalting: Pool the fractions containing high-purity this compound. If necessary for downstream applications, remove the high salt concentration by dialysis or using a desalting column as described in Protocol 1, step 3.
Concluding Remarks
The protocols provided offer a robust framework for the purification of this compound. The key to successful purification is leveraging the compound's high negative charge through anion-exchange chromatography. The specific salt concentration required for elution may need to be optimized depending on the exact resin used and the composition of the crude mixture. Proper sample preparation is crucial to ensure the longevity of the chromatography column and the resolution of the separation. The final purity of the this compound should be confirmed by appropriate analytical techniques.
References
Application Notes and Protocols for Sulfoenolpyruvate in Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoenolpyruvate (SEP) is a non-metabolizable analog of phosphoenolpyruvate (PEP), a key high-energy intermediate in several vital metabolic pathways, including glycolysis and gluconeogenesis. Due to its structural similarity to PEP, this compound acts as an inhibitor of various PEP-utilizing enzymes. This property makes it a valuable tool in biotechnology for studying enzyme mechanisms, screening for novel therapeutic agents, and in metabolic engineering. These application notes provide detailed protocols and data for the use of this compound in a research and drug development context.
Applications in Enzyme Inhibition and Drug Discovery
This compound serves as a known inhibitor for several key enzymes that utilize phosphoenolpyruvate as a substrate. Its primary application in biotechnology is as a tool compound in enzyme inhibition assays for the discovery and characterization of new inhibitors. By acting as a reference inhibitor, this compound can be used to validate assay performance and to understand the mechanism of action of newly discovered compounds.
Target Enzymes and their Significance
This compound is known to inhibit the following enzymes:
-
Pyruvate Kinase (PK): This enzyme catalyzes the final, rate-limiting step of glycolysis, transferring a phosphate group from PEP to ADP to form pyruvate and ATP.[1] Inhibition of pyruvate kinase is a target for therapies against cancer and parasitic infections.
-
Enolase (Phosphopyruvate Hydratase): Enolase is a metalloenzyme that catalyzes the reversible conversion of 2-phosphoglycerate to PEP in the glycolytic pathway.[2] It is a target for antibacterial, antifungal, and anticancer drug development.
-
Phosphoenolpyruvate Carboxylase (PEPC): PEPC catalyzes the irreversible carboxylation of PEP to oxaloacetate, a key step in C4 and CAM photosynthesis in plants and an anaplerotic reaction in bacteria and plants.[3] Inhibitors of PEPC are of interest as potential herbicides and antimicrobial agents.
-
Enzyme I (EI) of the Phosphotransferase System (PTS): In bacteria, the PTS is responsible for the uptake and phosphorylation of numerous sugars. EI is the first enzyme in this phosphorelay cascade, and its inhibition can disrupt bacterial metabolism and growth, making it a target for novel antibiotics.
Quantitative Inhibition Data
While this compound is established as an inhibitor of PEP-utilizing enzymes, specific inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) are not widely reported in publicly available literature. The following table summarizes the available quantitative data for this compound and provides context with data for other known inhibitors of the target enzymes.
| Target Enzyme | Organism/Isoform | Inhibitor | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |
| Enzyme I (PTS) | E. coli | (Z)-3-Cl-PEP | - | - | Suicide inhibitor with a half-life (t½) of 0.7 min. |
| Pyruvate Kinase | Rat Brain Cortex | Phenylalanine | Competitive | - | Phenylalanine acts as a competitive inhibitor with respect to both ADP and PEP.[4] |
| Pyruvate Kinase | Babesia microti | Tannic Acid | - | 0.77 µM | A known inhibitor of pyruvate kinase from this parasite.[5] |
| Enolase | Streptococcus mutans | Fluoride | 40 ± 4 µM | - | Competitive inhibitor in the presence of phosphate.[6] |
| Enolase | Human Neuronal | Fluoride | - | - | Forms a tight inhibitory complex with magnesium and phosphate.[7] |
| PEP Carboxylase | F. trinervia (C4) | Malate | - | 8.4 mM | Malate is a natural feedback inhibitor of PEPC.[8] |
Experimental Protocols
The following are generalized protocols for enzyme inhibition assays that can be adapted for use with this compound.
General Protocol for Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of a compound against a target enzyme.
Materials:
-
Purified target enzyme (Pyruvate Kinase, Enolase, or PEP Carboxylase)
-
Substrate (e.g., Phosphoenolpyruvate for PK and PEPC, 2-Phosphoglycerate for Enolase)
-
Cofactors (e.g., ADP for PK; Mg²⁺, K⁺ for PK and Enolase)
-
Coupling enzymes and substrates for detection (e.g., Lactate Dehydrogenase and NADH for PK and Enolase assays)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound (as a reference inhibitor)
-
Test compounds
-
96-well microplates (UV-transparent or black for fluorescence)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, cofactors, and inhibitors in the appropriate assay buffer.
-
Enzyme Dilution: Dilute the enzyme to a working concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, diluted enzyme, and varying concentrations of the inhibitor (this compound or test compounds). Allow for a pre-incubation period (e.g., 15-30 minutes) at the assay temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (and any necessary co-substrates like ADP).
-
Kinetic Measurement: Immediately begin monitoring the reaction progress using a microplate reader. For coupled assays involving NADH, measure the decrease in absorbance at 340 nm.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Specific Protocol: Enolase Inhibition Assay
This protocol is adapted from established methods for measuring enolase activity and its inhibition.
Assay Principle: Enolase activity is measured in a coupled enzyme assay. Enolase converts 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP). Pyruvate kinase (PK) then converts PEP to pyruvate, which is coupled to the conversion of ADP to ATP. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 200 mM KCl and 10 mM MgSO₄.
-
Enzyme Solution: Purified enolase in assay buffer.
-
Substrate Solution: 2 mM 2-Phosphoglycerate in assay buffer.
-
Coupling Enzyme/Substrate Mix: 0.2 mM NADH, 1 mM ADP, and an excess of pyruvate kinase and lactate dehydrogenase in assay buffer.
-
Inhibitor Solution: this compound at various concentrations in assay buffer.
Procedure:
-
To each well of a 96-well UV-transparent microplate, add:
-
50 µL of Assay Buffer
-
10 µL of Coupling Enzyme/Substrate Mix
-
10 µL of Inhibitor Solution (or buffer for control)
-
20 µL of Enzyme Solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of Substrate Solution to each well.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes in a temperature-controlled microplate reader.
-
Calculate the rate of decrease in absorbance (ΔA₃₄₀/min) for each well.
-
Determine the percent inhibition and IC₅₀ as described in the general protocol.
Signaling Pathways and Experimental Workflows
Understanding the context of the target enzyme within its metabolic pathway is crucial for interpreting inhibition data and for designing further experiments.
Glycolysis Pathway (Pyruvate Kinase and Enolase)
Pyruvate kinase and enolase are key enzymes in the glycolytic pathway, which is central to cellular energy metabolism.
Caption: Glycolysis pathway highlighting Enolase and Pyruvate Kinase as targets for this compound.
PEP Carboxylase in C4/CAM Plants and Anaplerosis
PEP carboxylase plays a crucial role in carbon fixation in C4 and CAM plants and replenishes intermediates in the citric acid cycle.
Caption: Role of PEP Carboxylase in C4/CAM photosynthesis and anaplerosis, inhibited by this compound.
Bacterial Phosphotransferase System (PTS)
Enzyme I is the initial enzyme in the PTS cascade, which is responsible for sugar transport and phosphorylation in many bacteria.
Caption: The bacterial phosphotransferase system (PTS) showing irreversible inhibition of Enzyme I by this compound.
Experimental Workflow for Inhibitor Screening
This compound can be used as a positive control in a high-throughput screening campaign to identify novel inhibitors of PEP-utilizing enzymes.
Caption: A typical workflow for inhibitor screening using this compound as a positive control.
Applications in Metabolic Engineering
In metabolic engineering, the goal is often to redirect metabolic flux towards the production of a desired compound. This can be achieved by knocking out or inhibiting enzymes in competing pathways. While direct genetic knockout is common, the use of specific inhibitors can be a valuable strategy for dynamic control of metabolic pathways or for studying the effects of pathway inhibition before committing to genetic modifications.
This compound, as an inhibitor of key glycolytic and anaplerotic enzymes, could potentially be used to study the effects of modulating these central metabolic pathways. For instance, inhibiting pyruvate kinase could redirect the flux of PEP towards other biosynthetic pathways that use PEP as a precursor. However, the challenge of delivering a charged molecule like this compound into the cell and its potential off-target effects need to be considered.
Conclusion
This compound is a valuable research tool for scientists working on PEP-utilizing enzymes. Its role as a known inhibitor makes it an excellent positive control for inhibitor screening assays in drug discovery programs targeting cancer, infectious diseases, and other conditions where metabolic modulation is a therapeutic strategy. The provided protocols and pathway diagrams offer a starting point for researchers to incorporate this compound into their experimental designs. Further characterization of its inhibitory constants against a wider range of enzymes will enhance its utility in the field of biotechnology.
References
- 1. Synthesis of phosphoenol pyruvate (PEP) analogues and evaluation as inhibitors of PEP-utilizing enzymes. [susi.usi.ch]
- 2. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 3. Characterization of the inhibition of pyruvate kinase caused by phenylalanine and phenylpyruvate in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Kinetic Characterization and Inhibitor Screening of Pyruvate Kinase I From Babesia microti [frontiersin.org]
- 5. Inhibition of purified enolases from oral bacteria by fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoride inhibition of enolase: crystal structure and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification, characterization and inhibition by fluoride of enolase from Streptococcus mutans DSM 320523 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Methods for Sulfoenolpyruvate Identification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct mass spectrometric analysis of sulfoenolpyruvate is not extensively documented in the available scientific literature. The following application notes and protocols are therefore proposed based on established methods for the structurally analogous and biochemically significant metabolite, phosphoenolpyruvate (PEP), as well as general principles for the analysis of sulfonated organic compounds. This document is intended to provide a robust starting point for method development and validation.
Introduction
This compound (SEP) is the sulfonic acid analog of phosphoenolpyruvate (PEP), a key high-energy intermediate in the glycolysis metabolic pathway. While the natural occurrence and biological significance of SEP are not as well-characterized as PEP, the analysis of such sulfonated metabolites is of growing interest in metabolomics, toxicology, and drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers the high sensitivity and selectivity required for the identification and quantification of polar and often low-abundance metabolites like SEP in complex biological matrices.
This document outlines a putative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of this compound. The proposed method leverages techniques successful in the analysis of the structurally similar phosphoenolpyruvate, including Hydrophilic Interaction Liquid Chromatography (HILIC) for separation and negative ion electrospray ionization for sensitive detection.
Proposed Analytical Approach
The analysis of highly polar and anionic compounds like this compound presents challenges in both chromatographic retention and mass spectrometric detection. Based on methods for analogous compounds, a robust approach involves:
-
Sample Preparation: Extraction from biological matrices followed by treatment with a chelating agent to improve signal intensity.
-
Chromatographic Separation: Utilization of HILIC to achieve retention and separation of the highly polar analyte.
-
Mass Spectrometric Detection: Negative ion mode electrospray ionization (ESI) for sensitive detection, with tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and quantification.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma, Serum, Cell Lysates)
-
Objective: To extract this compound from the biological matrix and remove interfering substances. The addition of EDTA is crucial to chelate divalent metal cations (e.g., Mg²⁺, Ca²⁺) that can form adducts with this compound, leading to signal suppression and poor peak shape.[1]
-
Materials:
-
Cold methanol
-
Ethylenediaminetetraacetic acid (EDTA) solution (0.5 M, pH 8.0)
-
Ultrapure water
-
Centrifuge capable of 4°C operation
-
Vortex mixer
-
Lyophilizer or vacuum concentrator
-
-
Protocol:
-
To 100 µL of sample (plasma, serum, or cell lysate), add 400 µL of cold methanol.
-
Add 5 µL of 0.5 M EDTA solution.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of acetonitrile/water (90:10, v/v) for HILIC analysis.
-
Vortex for 1 minute and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
Objective: To achieve chromatographic retention and separation of the highly polar this compound from other matrix components. HILIC is the preferred mode of chromatography for such analytes.[1][2][3][4]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A zwitterionic HILIC column (e.g., ZIC-pHILIC, 100 x 2.1 mm, 5 µm) is recommended for good retention and peak shape of polar anionic compounds.[1]
-
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
Time (min) % B 0.0 90 1.0 90 8.0 20 8.1 90 | 12.0 | 90 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Objective: To detect and quantify this compound with high sensitivity and selectivity. Negative ion ESI is optimal for acidic compounds, and MRM provides excellent selectivity.[5][6]
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions: The following table provides proposed MRM transitions for this compound based on its predicted fragmentation pattern. An isotopically labeled internal standard would be ideal for accurate quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 184.9 | 80.0 | 100 | 30 | 20 |
| This compound (Qualifier) | 184.9 | 97.0 | 100 | 30 | 15 |
| ¹³C₃-Sulfoenolpyruvate (Internal Standard) | 187.9 | 80.0 | 100 | 30 | 20 |
Data Presentation
Table 1: Proposed MRM Parameters for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Identity |
|---|---|---|---|
| This compound | 184.9 | 80.0 | [SO₃]⁻ |
| This compound (Qualifier) | 184.9 | 97.0 | [HSO₄]⁻ |
| ¹³C₃-Sulfoenolpyruvate (IS) | 187.9 | 80.0 | [SO₃]⁻ |
Mandatory Visualization
Proposed Experimental Workflow
Caption: Proposed workflow for this compound analysis.
Hypothetical Fragmentation of this compound
The fragmentation of this compound in negative ion mode is predicted to be dominated by the cleavage of the C-O-S bond, leading to the neutral loss of the enolpyruvate moiety and the formation of the stable sulfate radical anion, or the loss of SO₃.
Caption: Predicted fragmentation of this compound.
This compound in the Context of Glycolysis
This diagram illustrates the central role of phosphoenolpyruvate (PEP) in glycolysis and gluconeogenesis, highlighting where its structural analog, this compound, would conceptually fit.
Caption: this compound as an analog to PEP in glycolysis.
References
- 1. Highly sensitive and accurate measurement of underivatized phosphoenolpyruvate in plasma and serum via EDTA-facilitated hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Phosphoenolpyruvate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Phosphopeptide analysis by positive and negative ion matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of Sulfoenolpyruvate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfoenolpyruvate (SEP), a sulfate analog of the key metabolite phosphoenolpyruvate (PEP), presents a unique set of challenges for researchers. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during its chemical synthesis, which is understood to proceed from ethyl bromopyruvate. Our aim is to equip you with the necessary information to diagnose and resolve experimental hurdles, ensuring a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the chemical synthesis of this compound?
Q2: I am experiencing low yields in my this compound synthesis. What are the potential causes?
Low yields can stem from a variety of factors throughout the multi-step synthesis. Key areas to investigate include:
-
Incomplete initial reaction: The first step, likely involving the reaction of ethyl bromopyruvate with a sulfating agent, may not be proceeding to completion. This could be due to impure starting materials, incorrect stoichiometry, or suboptimal reaction conditions (temperature, solvent).
-
Side reactions: Ethyl bromopyruvate is a reactive α-halo ketone and can participate in various side reactions, such as hydrolysis or elimination, under unfavorable conditions.
-
Degradation of intermediates or final product: this compound and its precursors may be sensitive to pH and temperature. Exposure to harsh acidic or basic conditions during workup or purification can lead to decomposition.
-
Inefficient purification: Loss of product during purification steps is a common cause of low overall yield. The high polarity of this compound can make it challenging to isolate.
Q3: What are some common side reactions to be aware of when working with ethyl bromopyruvate?
Ethyl bromopyruvate is an electrophilic compound susceptible to nucleophilic attack. Potential side reactions include:
-
Hydrolysis: Reaction with water can lead to the formation of ethyl 2-hydroxy-3-oxopropanoate.
-
Reaction with other nucleophiles: If other nucleophilic species are present in the reaction mixture, they can compete with the desired sulfation reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Conversion of Ethyl Bromopyruvate in the Initial Step
| Potential Cause | Troubleshooting Action | Rationale |
| Impure Ethyl Bromopyruvate | Verify the purity of the starting material by NMR or GC-MS. Purify by distillation if necessary. | Impurities can interfere with the reaction or lead to unwanted byproducts. |
| Inactive Sulfating Agent | Use a freshly opened or properly stored sulfating agent. Consider using a more reactive agent if applicable. | The potency of sulfating agents can diminish over time, especially with exposure to moisture. |
| Suboptimal Reaction Temperature | Experiment with a range of temperatures. For many nucleophilic substitutions, gentle heating may be required. | Temperature control is critical for reaction kinetics. Too low may result in a sluggish reaction, while too high can promote side reactions. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and appropriate for the reaction type. Aprotic polar solvents are often suitable for such reactions. | The choice of solvent can significantly impact the solubility of reactants and the reaction rate. |
Issue 2: Formation of Multiple Products Detected by TLC or LC-MS
| Potential Cause | Troubleshooting Action | Rationale |
| Side Reactions | Control the reaction temperature carefully. Ensure a non-nucleophilic and anhydrous environment. | Minimizing exposure to conditions that favor side reactions is crucial for product purity. |
| Degradation of Product/Intermediates | Maintain a neutral or slightly acidic pH during workup and purification. Avoid excessive heat. | This compound, being a sulfate ester, may be prone to hydrolysis under strong acid or base catalysis. |
| Incorrect Stoichiometry | Carefully control the molar ratios of reactants. A slight excess of the limiting reagent can sometimes drive the reaction to completion. | Imbalanced stoichiometry can lead to a mixture of starting materials and products. |
Issue 3: Difficulty in Purifying the Final this compound Product
| Potential Cause | Troubleshooting Action | Rationale |
| High Polarity of the Product | Consider using purification techniques suitable for polar compounds, such as reversed-phase chromatography or ion-exchange chromatography. | The sulfate group imparts high polarity, making standard normal-phase silica gel chromatography challenging. |
| Presence of Inorganic Salts | If inorganic sulfating agents are used, ensure their complete removal during the workup. This may involve washing with appropriate solvents or precipitation. | Residual inorganic salts can co-elute with the product or interfere with analytical techniques. |
| Product Instability on Stationary Phase | If using chromatography, screen different stationary phases and mobile phase modifiers to find conditions that do not cause on-column degradation. | The acidity or basicity of the chromatographic support can sometimes lead to product decomposition. |
Experimental Protocols & Methodologies
While the precise, step-by-step protocol for the three-step synthesis of this compound from ethyl bromopyruvate is not widely disseminated, a general workflow can be inferred based on established organic chemistry principles.
Diagram: Hypothetical Synthesis Workflow for this compound
Caption: Hypothetical workflow for this compound synthesis.
Disclaimer: This technical support guide is intended for informational purposes only and is based on the available scientific literature. Researchers should always consult primary literature and adhere to all laboratory safety protocols when conducting chemical syntheses. The specific reaction conditions for this compound synthesis may require optimization.
References
Technical Support Center: Optimizing Yield and Purity of Sulfoenolpyruvate
Welcome to the technical support center for the synthesis and purification of sulfoenolpyruvate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound, a structural analog of phosphoenolpyruvate (PEP), typically involves a two-step process:
-
Synthesis of a sulfonated precursor: This usually involves the synthesis of 3-sulfopyruvic acid.
-
Conversion to this compound: The precursor is then converted to the final product, often through an enzymatic or chemical elimination reaction.
Q2: What are the critical parameters affecting the yield and purity of this compound?
A2: Several factors can significantly impact the outcome of your synthesis and purification:
-
Purity of starting materials: Impurities in the initial reagents can lead to side reactions and difficult-to-remove byproducts.
-
Reaction conditions: Temperature, pH, and reaction time for both the synthesis of the precursor and its conversion to this compound must be carefully controlled.
-
Enzyme activity (for enzymatic synthesis): The specific activity and stability of the enzyme used are crucial for efficient conversion.
-
Purification methodology: The choice of chromatography resin, buffers, and gradient conditions is critical for separating this compound from unreacted starting materials and side products.
Q3: How can I monitor the progress of the reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. A reversed-phase C18 column with a suitable aqueous-organic mobile phase can be used to separate the starting materials, intermediates, and the final product. UV detection is typically employed for quantification.
Q4: What are the common impurities I should expect?
A4: Common impurities may include unreacted 3-sulfopyruvate, pyruvate, and potential side-products from degradation or incomplete reactions. The specific impurities will depend on the synthetic route chosen.
Q5: How should I store this compound to ensure its stability?
A5: this compound solutions are susceptible to degradation, especially at non-neutral pH and elevated temperatures. For long-term storage, it is recommended to store purified this compound as a lyophilized powder at -20°C or below. Solutions should be prepared fresh and kept on ice. Stability studies are recommended to determine the acceptable storage duration under your specific experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or inhibited enzyme (enzymatic synthesis). 2. Incorrect reaction conditions (pH, temperature). 3. Degradation of starting materials or product. 4. Impure starting materials leading to side reactions. | 1. Verify enzyme activity with a known substrate. Ensure no inhibitors are present in the reaction mixture. 2. Optimize reaction pH and temperature. Use a calibrated pH meter and a stable temperature-controlled environment. 3. Monitor the reaction over time by HPLC to check for product degradation. Consider running the reaction at a lower temperature. 4. Use highly pure starting materials. Analyze starting materials by HPLC or other analytical techniques before use. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during purification. 3. Inefficient enzymatic conversion. | 1. Increase reaction time or enzyme concentration. Monitor the reaction by HPLC to determine the point of maximum conversion. 2. Optimize the purification protocol. Ensure the column is not overloaded and that the elution conditions are appropriate. Collect and analyze all fractions to track the product. 3. Ensure optimal cofactor concentrations and pH for the enzyme. Consider using a freshly prepared enzyme solution. |
| Poor Purity (Multiple Peaks on HPLC) | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Ineffective purification. 4. Product degradation. | 1. Drive the reaction to completion by adjusting stoichiometry or reaction time. 2. Optimize reaction conditions to minimize side product formation. Consider alternative synthetic routes. 3. Improve the resolution of the purification method. For ion-exchange chromatography, optimize the salt gradient. For HPLC, try a different column or mobile phase.[1] 4. Handle the product at low temperatures and neutral pH. Analyze the sample immediately after purification. |
| Broad or Tailing Peaks on HPLC | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase. 4. Column degradation. | 1. Reduce the amount of sample injected onto the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Add a competing agent to the mobile phase or switch to a different column chemistry. 4. Replace the HPLC column. |
Experimental Protocols
I. Enzymatic Synthesis of this compound from 3-Sulfopyruvate
This protocol describes the conversion of 3-sulfopyruvate to this compound using a suitable enzyme, such as a pyruvate kinase with broad substrate specificity.
Materials:
-
3-Sulfopyruvate
-
Pyruvate Kinase (or other suitable enzyme)
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Deionized water
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM ATP, and 5 mM 3-sulfopyruvate.
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding pyruvate kinase to a final concentration of 10 units/mL.
-
Incubate the reaction at the optimal temperature, monitoring its progress by taking aliquots at regular intervals for HPLC analysis.
-
Once the reaction has reached completion (typically when the concentration of this compound is maximal and stable), terminate the reaction by adding an equal volume of cold ethanol or by heat inactivation (if the product is stable under these conditions).
-
Centrifuge the mixture to remove precipitated protein.
-
Proceed with purification of the supernatant.
II. Purification of this compound by Anion-Exchange Chromatography
This protocol is designed to purify this compound from the reaction mixture.
Materials:
-
DEAE-Sepharose or other suitable anion-exchange resin
-
Tris-HCl buffer (e.g., 20 mM, pH 7.5)
-
High-salt elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)
-
Chromatography column
Procedure:
-
Equilibrate the anion-exchange column with 5-10 column volumes of the low-salt Tris-HCl buffer.
-
Load the supernatant from the enzymatic reaction onto the column.
-
Wash the column with 3-5 column volumes of the low-salt buffer to remove unbound impurities.
-
Elute the bound this compound using a linear gradient of 0-100% of the high-salt elution buffer over 10-20 column volumes.
-
Collect fractions and analyze them by HPLC to identify those containing pure this compound.
-
Pool the pure fractions and desalt if necessary using a suitable method like size-exclusion chromatography or dialysis.
-
Lyophilize the purified product for long-term storage.
Data Presentation
Table 1: Troubleshooting Guide Summary for Low Yield
| Potential Cause | Key Diagnostic Check | Primary Solution | Secondary Solution |
| Incomplete Reaction | HPLC analysis of reaction mixture shows significant remaining starting material. | Increase reaction time or enzyme/reagent concentration. | Optimize reaction temperature and pH. |
| Product Degradation | HPLC analysis shows the appearance of new, unidentified peaks over time with a corresponding decrease in product peak. | Reduce reaction temperature and ensure pH is maintained at neutrality. | Add a stabilizing agent if compatible with the reaction. |
| Loss During Purification | Low recovery of product in eluted fractions as determined by HPLC. | Optimize elution conditions (e.g., salt gradient, pH). | Check for non-specific binding to the column and pre-treat if necessary. |
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for this compound synthesis.
References
challenges in sulfoenolpyruvate handling and storage
Welcome to the technical support center for Sulfoenolpyruvate (SEP). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving SEP.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SEP) and what are its primary applications?
This compound is a high-energy sulfated analog of the glycolytic intermediate phosphoenolpyruvate (PEP). It is primarily used as a substrate in various enzymatic assays, particularly for studying the kinetics of enzymes such as pyruvate kinase, and in the development of novel therapeutic agents that target metabolic pathways.
Q2: How should I properly store solid this compound?
Solid SEP is hygroscopic and susceptible to degradation by moisture and elevated temperatures. To ensure maximum stability, it should be stored under the following conditions:
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Temperature: Store desiccated at -20°C for long-term storage.[1]
-
Light: Protect from light to prevent potential photochemical degradation.[1]
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Atmosphere: Store in a tightly sealed container with a desiccant to minimize moisture exposure. For highly sensitive applications, storing under an inert gas (e.g., argon or nitrogen) is recommended.
Q3: What is the best way to prepare and store SEP stock solutions?
Once dissolved, SEP is prone to hydrolysis, especially in acidic conditions.
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Preparation: Prepare stock solutions in a stable buffer, ideally around pH 7.0-8.0. Use high-purity, nuclease-free water.
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Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, dispense the stock solution into single-use aliquots.
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Storage: Store frozen aliquots at -20°C or -80°C. For immediate use within a day, solutions can be kept on ice.
Q4: What are the visible signs of SEP degradation?
While chemical degradation is not always visible, signs that your solid SEP may be compromised include:
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Clumping or caking of the powder, indicating moisture absorption.
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Discoloration (e.g., yellowing).
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In experiments, degraded SEP will result in significantly lower reaction rates or a complete loss of enzyme activity.
Q5: How can I verify the purity of my SEP reagent?
The most reliable methods for assessing SEP purity are analytical. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and quantifying SEP from its degradation products, such as pyruvate and sulfate.[2][3]
Data Summary: Storage Conditions
| Form | Temperature | Light Conditions | Notes |
| Solid (Lyophilized Powder) | -20°C | Protect from light | Store with a desiccant; stable for >1 year. |
| Aqueous Stock Solution (pH 7.4) | -20°C | Protect from light | Aliquot to avoid freeze-thaw cycles; stable for up to 3-6 months. |
| Aqueous Stock Solution (pH 7.4) | 4°C | Protect from light | Recommended for short-term use only (<48 hours). |
| Working Solution (In Assay Buffer) | On Ice | N/A | Prepare fresh before each experiment for best results. |
Troubleshooting Guides
Problem: Enzymatic assay shows low or no activity.
Q: I am using SEP in a pyruvate kinase assay, but the reaction rate is much lower than expected. What could be the cause?
This is a common issue that can stem from several sources. Follow this guide to diagnose the problem.
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Possible Cause 1: SEP Degradation
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Diagnosis: The most frequent cause is the hydrolysis of SEP into pyruvate and sulfate, rendering it inactive as a substrate. This can happen due to improper storage, repeated freeze-thaw cycles, or acidic pH conditions.
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Solution:
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Use a fresh, unopened vial of solid SEP to prepare a new stock solution.
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If possible, verify the purity of your current stock solution using HPLC.[2]
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Ensure your assay buffer pH is within the optimal range for both the enzyme and SEP stability (typically 7.0-8.0).
-
-
-
Possible Cause 2: Enzyme Inactivation
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Diagnosis: The enzyme may have lost activity due to improper storage or handling.
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Solution:
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Check the storage conditions and age of your enzyme stock.
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Run a positive control with a known potent substrate (like PEP, if applicable) to confirm enzyme viability.
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-
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Possible Cause 3: Interfering Substances
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Diagnosis: Components in your sample or reagents may be inhibiting the reaction. For instance, in crude biological samples, other enzymes like adenylate kinase can interfere with ATP-dependent assays.[4]
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Solution:
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Run a control reaction without the enzyme to check for background signal.
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If using a complex biological sample, consider a partial purification step to remove interfering components.
-
-
Troubleshooting Workflow: Low Enzyme Activity
Caption: Troubleshooting decision tree for low enzyme activity.
Problem: High background signal in a coupled assay.
Q: My coupled assay (e.g., PK-LDH) shows a high rate of NADH oxidation even in my no-enzyme control. Why?
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Possible Cause: Pyruvate Contamination
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Diagnosis: Your SEP stock has likely degraded, resulting in contamination with pyruvate. The lactate dehydrogenase (LDH) in the coupling system will immediately react with this contaminating pyruvate, causing background NADH oxidation.
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Solution:
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Prepare a fresh SEP stock solution from a new vial.
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Always run a "no-enzyme" control containing all assay components except the primary enzyme (e.g., pyruvate kinase). The rate of this reaction is your background and should be subtracted from your experimental rates. A high background rate indicates significant pyruvate contamination.
-
-
Experimental Protocols
Protocol 1: Purity Assessment of SEP by RP-HPLC
This protocol provides a general method for assessing the purity of SEP and detecting the presence of pyruvate.
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Mobile Phase Preparation:
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Mobile Phase A: 20 mM Potassium Phosphate, pH 6.5.
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Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Dissolve solid SEP or dilute SEP stock solution in Mobile Phase A to a final concentration of ~1 mM.
-
-
HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Gradient:
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0-2 min: 100% Mobile Phase A.
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2-10 min: Linear gradient to 20% Mobile Phase B.
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10-12 min: Hold at 20% Mobile Phase B.
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12-15 min: Return to 100% Mobile Phase A.
-
-
-
Analysis:
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SEP, being highly polar, will elute early. Pyruvate will have a slightly later retention time. Calculate purity based on the relative peak areas.
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Protocol 2: Standard Pyruvate Kinase (PK) Coupled Assay
This assay measures PK activity by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).
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Reagent Preparation:
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Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5.
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Substrate/Cofactor Mix: Prepare a 10X stock containing 10 mM SEP, 10 mM ADP, 1.5 mM NADH, and 100 units/mL LDH in Assay Buffer.
-
-
Assay Procedure:
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In a 96-well UV-transparent plate, add 180 µL of Assay Buffer to each well.
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Add 20 µL of the 10X Substrate/Cofactor Mix.
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Add your enzyme sample (e.g., purified PK or cell lysate).
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Immediately place the plate in a plate reader capable of measuring absorbance at 340 nm.
-
-
Data Acquisition:
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Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C).
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The rate of NADH oxidation (decrease in A340) is directly proportional to the rate of pyruvate production by PK.
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Experimental Workflow: Pyruvate Kinase Coupled Assay
Caption: Workflow for a standard pyruvate kinase coupled assay.
Chemical Degradation Pathway
The primary challenge in handling SEP is its susceptibility to hydrolysis, a reaction where water breaks the sulfo-ester bond.[5] This reaction is often accelerated by acidic conditions or the presence of certain metal ions.
SEP Hydrolysis Pathway
Caption: Hydrolysis of this compound to Pyruvate and Sulfate.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Phosphoenolpyruvate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. scielo.br [scielo.br]
- 4. Purification of phosphoenolpyruvate carboxykinase from Saccharomyces cerevisiae and its use for bicarbonate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
improving the stability of sulfoenolpyruvate solutions
This technical support center provides guidance on improving the stability of sulfoenolpyruvate (SEP) solutions for researchers, scientists, and drug development professionals. The information is structured to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to the stability of this compound solutions.
| Problem | Possible Causes | Recommended Actions |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in solution. | 1. Prepare Fresh Solutions: this compound, similar to its analog phosphoenolpyruvate (PEP), can be unstable in aqueous solutions. It is highly recommended to prepare solutions fresh before each experiment. 2. Control pH: The stability of enol-phosphate compounds is known to be pH-dependent. Determine the optimal pH for your experiment and maintain it with a suitable buffer. Avoid highly acidic or alkaline conditions. 3. Optimize Temperature: Store stock solutions at low temperatures (-20°C or -80°C) and minimize the time the solution spends at room temperature. 4. Check for Contamination: Microbial contamination can lead to the degradation of your compound. Use sterile reagents and techniques for solution preparation. |
| Precipitate forms in the solution upon storage. | Poor solubility or compound degradation leading to insoluble byproducts. | 1. Verify Solubility: Check the solubility of this compound in your chosen buffer system. It may be necessary to adjust the pH or use a different buffer. 2. Filter Sterilize: If you suspect microbial contamination, filter the solution through a 0.22 µm filter. 3. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can affect stability and solubility, aliquot stock solutions into smaller, single-use volumes. |
| Shift in pH of the solution over time. | Degradation of this compound can release acidic byproducts. | 1. Use a Robust Buffer: Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment. 2. Monitor pH: Periodically check the pH of your stock and working solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solutions?
A1: For short-term storage (hours to a few days), it is recommended to keep the solution at 2-8°C. For long-term storage, aliquoted solutions should be stored at -20°C or -80°C to minimize degradation. Always allow the solution to reach room temperature before opening to prevent condensation, and avoid repeated freeze-thaw cycles.
Q2: How should I prepare my this compound solution for an enzymatic assay?
A2: Based on protocols for the analogous compound phosphoenolpyruvate, it is best practice to prepare the solution fresh on the day of the experiment. Dissolve the this compound in a buffer appropriate for your assay, ensuring the pH is optimal for both the compound's stability and the enzyme's activity. A common buffer system for similar compounds is Tris-HCl or HEPES at a neutral to slightly alkaline pH.
Q3: What factors can affect the stability of my this compound solution?
A3: The primary factors affecting stability are pH, temperature, and the presence of contaminants. Extreme pH values and high temperatures can accelerate hydrolysis. It is also important to use high-purity water and sterile techniques to prevent enzymatic or microbial degradation.
Q4: Are there any specific buffer components I should avoid?
A4: While specific incompatibilities for this compound are not widely documented, it is prudent to avoid buffers containing strong nucleophiles or anything that might react with the enol or sulfate groups. When in doubt, a simple, non-reactive buffer system is preferable.
Quantitative Data on Solution Stability
| Condition | Parameter | Time Point 1 (e.g., 0 hours) | Time Point 2 (e.g., 24 hours) | Time Point 3 (e.g., 72 hours) |
| Storage at 4°C | % Purity (by HPLC) | |||
| pH | ||||
| Storage at Room Temp | % Purity (by HPLC) | |||
| pH | ||||
| Storage at -20°C | % Purity (by HPLC) | |||
| pH |
Experimental Protocols
Protocol for the Preparation of a this compound Stock Solution
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Materials:
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This compound (solid form)
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High-purity, sterile water or appropriate buffer (e.g., 50 mM HEPES, pH 7.5)
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Sterile microcentrifuge tubes or vials
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Calibrated pH meter
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0.22 µm syringe filter (optional)
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container.
-
Weigh the required amount of this compound in a sterile container.
-
Add the desired volume of sterile water or buffer to achieve the target concentration.
-
Gently vortex or mix to dissolve the solid completely.
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Measure the pH of the solution and adjust if necessary using dilute acid or base.
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(Optional) If sterility is critical, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at the appropriate temperature (-20°C or -80°C for long-term storage).
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Visualizations
overcoming interference in sulfoenolpyruvate assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sulfoenolpyruvate (PEP) assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring phosphoenolpyruvate (PEP) concentration?
A1: The most common methods for quantifying PEP are coupled enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The traditional coupled assay involves the conversion of PEP to pyruvate by pyruvate kinase (PK), which is then coupled to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH), leading to the oxidation of NADH that can be monitored spectrophotometrically. Another coupled assay uses phosphoenolpyruvate carboxylase (PEPC) and malate dehydrogenase (MDH). LC-MS/MS offers a direct and highly specific method for PEP quantification.[1][2]
Q2: Why am I seeing high background noise in my coupled enzymatic assay?
A2: High background noise can stem from several sources. Contaminants in the sample matrix, such as other enzymes or metabolites, can react with the coupling enzymes or interfere with NADH/NAD+ detection. Additionally, instability of assay reagents or the sample itself can contribute to a drifting baseline. It is also crucial to ensure that the PEP stock solution is accurately quantified, as impurities or unknown water of hydration can lead to incorrect starting concentrations.
Q3: Can components of my biological sample interfere with the assay?
A3: Yes, this is a significant challenge known as the "matrix effect." Biological samples like plasma, serum, or cell lysates contain a complex mixture of proteins, lipids, salts, and other small molecules that can inhibit the activity of the coupling enzymes (PK, LDH, MDH) or directly absorb at the detection wavelength (340 nm for NADH).[3] For instance, certain drugs or their metabolites may act as inhibitors of the coupling enzymes.
Q4: When should I consider using LC-MS/MS instead of a coupled enzymatic assay?
A4: LC-MS/MS is the preferred method when high specificity and accuracy are required, especially when working with complex biological matrices that are prone to interference in enzymatic assays.[1][2] If you suspect that your sample contains inhibitors of the coupling enzymes, or if you are unable to obtain consistent results with a coupled assay after troubleshooting, switching to an LC-MS/MS method is recommended. LC-MS/MS also allows for the simultaneous measurement of other metabolites, providing a more comprehensive metabolic profile.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Coupled Enzymatic Assays
| Possible Cause | Troubleshooting Step |
| Inaccurate PEP Standard Concentration | The concentration of the PEP stock solution should be determined spectrophotometrically using an endpoint assay with excess pyruvate kinase and lactate dehydrogenase to ensure all PEP is converted. |
| Enzyme Instability | Ensure that all enzymes (PK, LDH, PEPC) are stored correctly and are active. Prepare fresh enzyme solutions and keep them on ice during the experiment. Avoid repeated freeze-thaw cycles. |
| Sample Matrix Interference | Prepare a sample matrix blank by adding all reaction components except PEP to a sample of your biological matrix to assess its intrinsic effect on the assay. If interference is observed, consider sample purification steps like protein precipitation or solid-phase extraction. Diluting the sample may also mitigate the matrix effect, but ensure the PEP concentration remains within the detection range.[3] |
| Presence of Endogenous Pyruvate | If measuring PEP production, the presence of pyruvate in the sample at the start of the reaction can lead to an underestimation. Include a control reaction without the PEP-producing enzyme to measure the baseline pyruvate level. |
| Instability of Oxaloacetate (in PEPC-MDH assay) | Oxaloacetate, the product of the PEPC reaction, is unstable and can decarboxylate to pyruvate. This can lead to an underestimation of PEPC activity. Adding lactate dehydrogenase to the assay mixture can help to account for this by converting the resulting pyruvate to lactate. |
Issue 2: Low Signal or No Activity Detected
| Possible Cause | Troubleshooting Step |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and cofactor concentrations (e.g., ADP, Mg2+, K+) are optimal for both the primary and coupling enzymes. |
| Presence of Enzyme Inhibitors | The sample may contain specific inhibitors of pyruvate kinase or lactate dehydrogenase.[1][2] If inhibition is suspected, perform a spike-and-recovery experiment by adding a known amount of PEP to your sample and a clean buffer. A lower recovery in the sample matrix indicates inhibition. |
| Incorrect Reagent Preparation | Double-check the concentrations and stability of all reagents, especially NADH, which is light-sensitive and prone to degradation. |
| Insufficient Enzyme Concentration | The concentration of the coupling enzymes may be too low to handle the rate of the primary reaction. Increase the concentration of the coupling enzymes to ensure they are not rate-limiting. |
Data Presentation: Comparison of PEP Assay Methodologies
The following table summarizes the key performance characteristics of the two primary methods for PEP quantification.
| Parameter | Coupled Enzymatic Assay (PK/LDH) | LC-MS/MS |
| Principle | Indirect, spectrophotometric measurement of NADH oxidation. | Direct, mass-based detection and quantification. |
| Specificity | Lower; susceptible to interference from compounds that absorb at 340 nm or affect coupling enzyme activity.[1] | High; distinguishes PEP from other molecules based on mass-to-charge ratio and fragmentation pattern.[2][3] |
| Sensitivity | Typically in the low micromolar range. | High; can achieve nanomolar to picomolar detection limits.[3] |
| Throughput | High; suitable for 96-well plate format. | Lower to moderate, depending on the chromatography method. |
| Matrix Effect | High susceptibility; components in biological fluids can significantly interfere with the assay. | Lower susceptibility; can be minimized with appropriate sample preparation and the use of internal standards.[3] |
| Cost | Lower initial equipment cost. | Higher initial equipment cost. |
| Expertise | Requires basic laboratory skills. | Requires specialized training in mass spectrometry. |
Experimental Protocols
Protocol 1: Detailed Methodology for PK/LDH Coupled Enzymatic Assay for PEP Quantification in Plasma
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Sample Preparation:
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Collect blood in EDTA-containing tubes.
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Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.
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To deproteinize, mix one part plasma with three parts cold 0.6 M perchloric acid.
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Vortex and incubate on ice for 10 minutes.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant by adding 1 M K2CO3 until the pH is between 6.5 and 7.5.
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Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the KClO4 precipitate. The supernatant is ready for the assay.
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-
Assay Reaction Mixture (per well of a 96-well plate):
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80 µL of 100 mM Tris-HCl buffer, pH 7.6
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20 µL of 10 mM ADP
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10 µL of 100 mM MgCl2
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10 µL of 500 mM KCl
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10 µL of 2.5 mM NADH
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5 µL of Lactate Dehydrogenase (LDH) solution (e.g., 10 units/mL)
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5 µL of Pyruvate Kinase (PK) solution (e.g., 5 units/mL)
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50 µL of prepared sample or PEP standard.
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-
Procedure:
-
Add all components of the reaction mixture except the sample/standard to the wells.
-
Incubate the plate at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the sample or PEP standard to each well.
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Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.
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The rate of NADH oxidation (decrease in A340) is proportional to the concentration of PEP in the sample.
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Generate a standard curve using known concentrations of PEP to quantify the amount in the samples.
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Protocol 2: General Methodology for LC-MS/MS Quantification of PEP in Cell Lysates
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Sample Preparation (Metabolite Extraction):
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Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
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Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cell pellet.
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Include a known amount of an isotopically labeled internal standard (e.g., 13C-labeled PEP) in the extraction solvent for accurate quantification.
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Vortex thoroughly and incubate at -20°C for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant containing the metabolites.
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Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
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Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
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-
LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Use a column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column.[3]
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Establish a gradient elution profile using mobile phases appropriate for HILIC, for example, acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).
-
-
Mass Spectrometry (MS):
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Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
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Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transition for PEP (e.g., m/z 167 -> m/z 79) and its internal standard.[1][2]
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Optimize MS parameters (e.g., collision energy, declustering potential) for maximal signal intensity.
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-
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Data Analysis:
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Integrate the peak areas for PEP and the internal standard.
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Calculate the ratio of the PEP peak area to the internal standard peak area.
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Generate a standard curve by analyzing known concentrations of PEP with the same amount of internal standard.
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Determine the absolute concentration of PEP in the samples by interpolating their peak area ratios on the standard curve.
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Visualizations
References
Technical Support Center: Sulfoenolpyruvate Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of sulfoenolpyruvate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for this compound quantification?
A1: The choice of analytical technique depends on the sample matrix, required sensitivity, and available instrumentation. The two primary recommended methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and an indirect Enzymatic Assay. LC-MS offers high specificity and sensitivity, making it ideal for complex biological samples. Enzymatic assays, while potentially less sensitive, can be a cost-effective and high-throughput alternative if a suitable coupling enzyme is available.
Q2: How should I store my samples to ensure the stability of this compound?
A2: this compound is an anionic and polar molecule, and its stability can be affected by temperature and pH. For short-term storage (less than 24 hours), samples should be kept at 4°C. For long-term storage, it is recommended to flash-freeze the samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.
Q3: Can I use a standard phosphoenolpyruvate (PEP) assay kit for this compound?
A3: It is unlikely that a standard PEP assay kit will directly quantify this compound. Most PEP assays rely on enzymes like pyruvate kinase, which are highly specific to phosphoenolpyruvate. The substitution of a phosphate group with a sulfate group in this compound will likely prevent it from being recognized by these enzymes. A custom enzymatic assay would need to be developed using an enzyme that can specifically act on this compound.
Q4: What type of liquid chromatography column is best for separating this compound?
A4: Due to its polar and anionic nature, this compound is not well retained on traditional reversed-phase (e.g., C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography columns that incorporate anion exchange and hydrophobic interactions are recommended for effective separation.[1][2][3]
Q5: Is derivatization necessary for the analysis of this compound?
A5: Derivatization is generally not required for LC-MS analysis of this compound. However, if you are considering Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase the volatility and thermal stability of the molecule.[4][5][6]
Troubleshooting Guides
LC-MS Method Development
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | Interaction of the anionic this compound with metal components in the LC system or stationary phase. | Add a chelating agent like EDTA to the mobile phase or sample solvent.[7] Use a column with a stationary phase designed to minimize such interactions. |
| Low signal intensity / Poor sensitivity | Inefficient ionization in the mass spectrometer source. Ion suppression from matrix components. | Optimize electrospray ionization (ESI) parameters. Negative ion mode is recommended for the anionic this compound. Implement a sample cleanup procedure like solid-phase extraction (SPE) to remove interfering substances. |
| Inconsistent retention time | Unstable column temperature. Inconsistent mobile phase composition. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. |
| Carryover in blank injections | Adsorption of this compound to the injector or column. | Optimize the injector wash procedure with a strong solvent. Use a column with low-adsorption properties. |
Enzymatic Assay Development
| Issue | Possible Cause | Recommended Solution |
| No detectable signal | The coupling enzyme is not active with this compound. Incorrect assay conditions (pH, temperature). | Screen different enzymes that may have broader substrate specificity or engineer an enzyme to recognize this compound. Optimize assay buffer pH and temperature. |
| High background signal | Contaminating enzymes in the sample or reagents. Substrate instability. | Prepare fresh reagents. Include appropriate controls (e.g., sample without coupling enzyme). Investigate the stability of this compound under assay conditions. |
| Non-linear standard curve | Substrate or enzyme inhibition at high concentrations. Incorrect dilution of standards. | Adjust the concentration range of the standard curve. Prepare fresh serial dilutions of the standard. |
Experimental Protocols
LC-MS Quantification of this compound
This protocol provides a general framework. Optimization of specific parameters will be required.
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Sample Preparation:
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For biological fluids (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of ice-cold methanol, vortexing, and centrifuging at high speed.
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For tissue samples, homogenize in a suitable buffer and perform a similar protein precipitation.
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Consider solid-phase extraction (SPE) for further cleanup if high matrix effects are observed.
-
-
Liquid Chromatography:
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Column: HILIC or mixed-mode anion exchange column.
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Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0.
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Mobile Phase B: Acetonitrile.
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Gradient: Start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A to elute this compound.
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Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min.
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Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
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Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
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Precursor Ion (for MS/MS): The m/z of the deprotonated this compound molecule.
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Product Ions (for MS/MS): Key fragment ions of this compound, which would likely include the loss of SO3.
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Indirect Enzymatic Assay for this compound (Hypothetical)
This protocol is a conceptual outline and requires the identification of a suitable coupling enzyme.
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Principle: An enzyme specifically acts on this compound to produce a detectable product. This product is then quantified, for example, through a change in absorbance or fluorescence.
-
Reagents:
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Assay buffer (optimized pH and ionic strength).
-
This compound standard.
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Coupling enzyme (hypothetical enzyme that converts this compound).
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Detection reagent (e.g., if pyruvate is a product, lactate dehydrogenase and NADH can be used to monitor the decrease in absorbance at 340 nm).
-
-
Procedure:
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Prepare a standard curve of this compound.
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Add samples and standards to a microplate.
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Add the assay buffer and coupling enzyme mixture.
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Incubate at a controlled temperature for a set time.
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Measure the signal (e.g., absorbance) using a plate reader.
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Calculate the concentration of this compound in the samples based on the standard curve.
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Visualizations
Caption: LC-MS workflow for this compound quantification.
Caption: Conceptual diagram of an indirect enzymatic assay.
References
- 1. Liquid Chromatography Methods for Separation of Polar and Charged Intracellular Metabolites for 13C Metabolic Flux Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzyme Reactions with Sulfoenolpyruvate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using sulfoenolpyruvate in enzymatic reactions. The content focuses on optimizing reaction conditions and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound (SEP) is an analog of phosphoenolpyruvate (PEP). It is often used as a substrate or inhibitor in studies of enzymes that interact with PEP, such as pyruvate kinase. Pyruvate kinase is a key enzyme in glycolysis, catalyzing the transfer of a phosphate group from PEP to ADP, producing pyruvate and ATP.[1][2][3] Understanding how analogs like SEP interact with these enzymes can be crucial for drug development and metabolic research.
Q2: What are the critical factors to consider when optimizing an enzyme assay?
Optimizing an enzyme assay requires careful consideration of several factors to ensure maximal activity and stability.[4] Key variables include:
-
pH: Enzyme activity is often highest within a narrow pH range, resembling a bell curve.[4][5]
-
Temperature: Increasing temperature generally increases reaction rate until an optimal point, after which the enzyme begins to denature and lose activity.[6]
-
Enzyme and Substrate Concentrations: The reaction rate is dependent on the concentration of both the enzyme and the substrate until the enzyme becomes saturated.[6][7]
-
Cofactors: Many enzymes, including pyruvate kinase, require the presence of specific metal ions (e.g., Mg²⁺ or Mn²⁺) and monovalent cations for activity.[2][3][8]
-
Buffer Composition: The choice of buffer and its ionic strength can significantly impact enzyme stability and activity.[9]
Q3: How does this compound's stability compare to phosphoenolpyruvate (PEP)?
While specific data on this compound is limited, analogs of PEP can exhibit different stability profiles. The stability of such compounds can be sensitive to pH and temperature. For instance, some related compounds are known to be unstable to heat and degrade under basic conditions, while showing greater stability in acidic environments.[10] It is crucial to empirically determine the stability of your this compound stock solution under your specific assay conditions (pH, temperature, buffer).
Troubleshooting Guide
This section addresses common problems encountered during enzymatic assays with this compound.
Problem 1: No or Very Low Enzyme Activity Detected
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Verify that the pH, temperature, and ionic strength of your assay buffer are optimal for the specific enzyme. For many kinases, activity is highly dependent on these factors.[4][5] For example, pyruvate kinase from Sulfolobus solfataricus is assayed at pH 6.5 and 70°C.[8] |
| Missing Cofactors | Ensure that necessary cofactors, such as MgCl₂ and ADP, are present at the correct concentrations. Pyruvate kinase requires both divalent and monovalent cations for catalysis.[3][8] |
| Enzyme Denaturation | Keep the enzyme on ice before adding it to the reaction mixture to prevent denaturation.[11] Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Substrate Degradation | Prepare this compound solutions fresh before use. Test the stability of the substrate under your assay conditions, as it may be susceptible to degradation at certain pH values or temperatures.[10] |
| Inactive Enzyme | Run a positive control using a substrate known to work, such as phosphoenolpyruvate (PEP), to confirm that the enzyme is active.[12] |
Problem 2: High Background Signal or Inconsistent Readings
| Possible Cause | Troubleshooting Step |
| Assay Component Interference | Test for interference by running a control reaction without the enzyme. Some compounds can interfere with detection methods (e.g., absorbance or fluorescence).[13] |
| Precipitation in Wells | Visually inspect microplate wells for any precipitation or turbidity, which can scatter light and lead to erroneous readings.[14] Ensure all components are fully dissolved. |
| Improper Reagent Mixing | Thaw all components completely and mix gently but thoroughly before preparing the reaction mix to ensure a homogenous solution.[15] |
| Incorrect Wavelength/Filter | Double-check that the plate reader is set to the correct wavelength for your assay's detection method.[15] For a coupled assay measuring NADH decrease, the wavelength is 340 nm.[8] |
Problem 3: Reaction Rate Decreases Rapidly (Non-linear kinetics)
| Possible Cause | Troubleshooting Step |
| Substrate Depletion | The initial concentration of this compound or a co-substrate (like ADP) may be too low, causing it to be consumed quickly. Increase the substrate concentration and re-measure. |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme. Perform initial rate measurements where product concentration is minimal. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions over the time course of the measurement. Reduce the incubation time or re-evaluate the stability of the enzyme in the chosen buffer. |
| Signal Saturation | In highly active samples, the detector (e.g., photomultiplier tube) may become saturated. Dilute the enzyme sample to bring the signal within the linear range of the instrument.[14] |
Experimental Protocols & Data
Protocol: Standard Pyruvate Kinase (PK) Activity Assay
This protocol describes a common continuous spectrophotometric assay for pyruvate kinase, which can be adapted for use with this compound. The activity is measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).
-
Prepare Assay Buffer: Prepare a buffer solution (e.g., 0.1 M HEPES) and adjust to the optimal pH for the enzyme (e.g., pH 6.5).[8] Ensure the buffer is at the desired reaction temperature before starting.[11][15]
-
Prepare Reaction Mixture: In a microplate well or cuvette, combine the following components (excluding the final activating component):
-
Initiate Reaction: Start the reaction by adding the substrate, this compound (or PEP for a positive control), at various concentrations (e.g., 0.01 mM - 10 mM).[8]
-
Measure Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADH to NAD⁺, which is proportional to the rate of pyruvate formation.
-
Calculate Activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
Table 1: Example Optimal Conditions for Pyruvate Kinase
The following table summarizes kinetic parameters for Pyruvate Kinase from Sulfolobus solfataricus using its native substrate, PEP. These values serve as a starting point for optimizing reactions with this compound.
| Parameter | Value | Conditions | Source |
| Temperature | 70°C | 0.1 M HEPES buffer | [8] |
| pH | 6.5 | at 70°C | [8] |
| Catalytic Efficiency (k_cat/K_m) for PEP | 627.95 mM⁻¹s⁻¹ | 70°C, pH 6.5 | [8] |
| Inhibitors | ATP, Isocitrate | - | [8] |
Visualizations
Diagram 1: Pyruvate Kinase Reaction Pathway
Caption: Reaction mechanism for Pyruvate Kinase with this compound.
Diagram 2: Troubleshooting Workflow for Enzyme Assays
Caption: A logical workflow for troubleshooting common enzyme assay failures.
Diagram 3: Factors Affecting Enzyme Activity
Caption: Key factors influencing the rate of an enzymatic reaction.
References
- 1. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 2. An overview of structure, function, and regulation of pyruvate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Activity Assays [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Frontiers | The Carbon Switch at the Level of Pyruvate and Phosphoenolpyruvate in Sulfolobus solfataricus P2 [frontiersin.org]
- 9. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]
- 13. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. docs.abcam.com [docs.abcam.com]
Technical Support Center: Troubleshooting Sulfoenolpyruvate Experiments
This guide provides troubleshooting for experiments involving phosphoenolpyruvate (PEP), a critical intermediate in glycolysis and gluconeogenesis. While the term "sulfoenolpyruvate" is not standard, this guide addresses common issues encountered with its close and widely used analog, phosphoenolpyruvate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Enzyme Assays
Question: My coupled enzyme assay for a PEP-utilizing enzyme (e.g., Pyruvate Kinase, PEP Carboxylase) shows no or very low activity. What are the possible causes?
Answer: Low or absent activity in a coupled enzyme assay can stem from several factors. Systematically check the following:
-
Integrity of PEP Stock Solution:
-
Age and Storage: PEP solutions, especially in aqueous buffers, should be freshly prepared. We do not recommend storing aqueous solutions for more than one day[1]. Solid PEP should be stored at -20°C[1].
-
pH of Stock: Ensure the pH of your PEP stock solution is near neutral. PEP is unstable in acidic conditions (pH 1-7), where it can hydrolyze to pyruvate[2][3].
-
Contamination: Verify that your PEP stock is not contaminated with inhibitors or substances that interfere with the assay.
-
-
Coupling Enzyme(s) Activity:
-
Sufficient Concentration: Ensure you are using a sufficient excess of the coupling enzyme(s) (e.g., Lactate Dehydrogenase, Malate Dehydrogenase) so that the reaction catalyzed by your enzyme of interest is the rate-limiting step.
-
Enzyme Health: The coupling enzyme(s) may have lost activity due to improper storage or handling. Test their activity independently if possible.
-
-
Assay Buffer and Components:
-
Correct pH and Temperature: Ensure the assay buffer is at the optimal pH and temperature for both your primary enzyme and the coupling enzyme(s)[4][5].
-
Cofactor Concentration: Check the concentrations of essential cofactors like Mg²⁺ or Mn²⁺, and ADP/GDP if applicable[6][7]. Incorrect divalent cation concentration can affect enzyme activity[8].
-
NADH Integrity: In NADH-coupled assays, the NADH solution should be fresh and protected from light, as it can degrade. Prepare it in buffer and do not refreeze aliquots multiple times[9].
-
-
Sample Preparation:
Question: The background signal in my PEP assay is too high. How can I reduce it?
Answer: High background can obscure your results. Consider these points:
-
Endogenous Substrates/Enzymes: Your sample (e.g., cell lysate) may contain endogenous pyruvate or other substrates that can be utilized by the coupling enzymes, leading to a background reaction. To account for this, run a control reaction for each sample that omits a key component, such as your primary enzyme or PEP[10].
-
PEP Hydrolysis: If your PEP stock has partially hydrolyzed to pyruvate, this will contribute to the background in assays where pyruvate is the product being detected. Use fresh PEP stock. PEP is kinetically stable at room temperature but hydrolyzes at elevated temperatures[2].
-
Contaminated Reagents: One of your reagents might be contaminated with a product that generates a signal. Test reagents individually.
PEP Stability and Handling
Question: How should I prepare and store my phosphoenolpyruvate (PEP) solutions?
Answer: Proper handling of PEP is crucial for reproducible results.
-
Storage: Store solid PEP (potassium salt) at -20°C, where it is stable for ≥4 years[1].
-
Solution Preparation: Dissolve solid PEP in your desired aqueous buffer. The solubility in PBS (pH 7.2) is approximately 10 mg/ml[1].
-
Aqueous Solution Stability: Aqueous solutions of PEP are not stable for long periods. It is recommended to prepare them fresh for each experiment. Do not store aqueous solutions for more than one day[1]. PEP can hydrolyze, especially under acidic conditions[2][3].
Data Summary
Table 1: Inhibitors of PEP-Dependent Enzymes
This table summarizes the inhibition constants (Kᵢ) for various inhibitors of key enzymes that utilize PEP. Note that the effectiveness of an inhibitor can be dependent on the presence of specific metal cofactors.
| Enzyme | Inhibitor | Metal Cofactor | Kᵢ (µM) | Inhibition Type |
| PEP Carboxylase | (E)-3-Cyanophosphoenolpyruvate | Mn²⁺ | 16 | Competitive |
| (E)-3-Cyanophosphoenolpyruvate | Mg²⁺ | 1360 | Competitive | |
| Pyruvate Kinase | (E)-3-Cyanophosphoenolpyruvate | Mn²⁺ | 0.085 | Competitive |
| (E)-3-Cyanophosphoenolpyruvate | Mg²⁺ | 0.76 | Competitive | |
| Enolase | (E)-3-Cyanophosphoenolpyruvate | Mn²⁺ | 360 | Competitive |
| (E)-3-Cyanophosphoenolpyruvate | Mg²⁺ | 280 | Competitive | |
| PEPCK | Sulfoacetate | Mn²⁺ | micromolar range | Competitive |
| PEPCK | Phosphoglycolate | - | millimolar range | Competitive |
| PEPCK | 3-Phosphonopropionate | - | millimolar range | Competitive |
| PEPCK | Oxalate | Mn²⁺ | micromolar range | Competitive |
| PEPCK | Phosphonoformate | Mn²⁺ | micromolar range | Competitive |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for PEP Carboxylase (PEPC)
This protocol describes a continuous spectrophotometric rate determination for PEPC activity by coupling the reaction to Malate Dehydrogenase (MDH) and monitoring NADH oxidation.
Principle: PEP + HCO₃⁻ --(PEPC)--> Oxaloacetate + Pᵢ Oxaloacetate + NADH + H⁺ --(MDH)--> Malate + NAD⁺
The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PEPC activity.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.5
-
10 mM MgCl₂
-
10 mM NaHCO₃
-
0.2 mM NADH
-
10 units/mL Malate Dehydrogenase (MDH)
-
10 mM PEP
-
PEPC enzyme solution
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl₂, NaHCO₃, NADH, and MDH.
-
Incubate the mixture in a spectrophotometer at 25°C for 5 minutes to allow the temperature to equilibrate and to obtain a baseline reading.
-
Initiate the reaction by adding the PEPC enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
To determine the background rate of NADH oxidation, run a blank reaction without PEP.
-
The rate of the reaction is the difference between the rate with and without PEP.
This protocol is adapted from methods described in[4][9][12].
Protocol 2: Fluorometric Assay for PEP Quantification
This assay measures the total amount of PEP in a biological sample.
Principle:
-
PEP + ADP --(Pyruvate Kinase)--> Pyruvate + ATP
-
Pyruvate + O₂ + Pᵢ --(Pyruvate Oxidase)--> Acetyl Phosphate + CO₂ + H₂O₂
-
H₂O₂ + Fluorometric Probe --(Horseradish Peroxidase)--> Fluorescent Product
Procedure:
-
Sample Preparation: Homogenize and centrifuge tissue or cell lysates. Deproteinate the supernatant using a 10kDa spin filter[10].
-
Standards: Prepare a standard curve using a known concentration of PEP.
-
Reaction Setup: For each unknown sample, prepare two wells: one with the complete Reaction Mix (including Pyruvate Kinase) and one with a Negative Control Mix (without Pyruvate Kinase) to measure background[10].
-
Add 50 µL of standards or unknown samples to a 96-well plate.
-
Add 50 µL of Reaction Mix or Negative Control Mix to the appropriate wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light[10].
-
Measurement: Read the fluorescence using a microplate reader with excitation at 530-570 nm and emission at 590-600 nm[10].
-
Calculation: Subtract the fluorescence of the Negative Control from the sample wells. Calculate PEP concentration based on the standard curve[10].
This protocol is based on the Cell Biolabs, Inc. Phosphoenolpyruvate Assay Kit manual[10].
Visualizations
Troubleshooting Workflow for Coupled Enzyme Assays
Caption: A step-by-step workflow for troubleshooting low or no activity in PEP-coupled enzyme assays.
PEP Metabolism Overview
Caption: Key metabolic pathways involving Phosphoenolpyruvate (PEP) in various organisms.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. A single phosphorylation mechanism in early metabolism – the case of phosphoenolpyruvate - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04116F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate kinase enzyme assay and kinetics [bio-protocol.org]
- 8. A Simple and Accurate Spectrophotometric Assay for Phosphoenolpyruvate Carboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vitro Coupled Assay for PEPC with Control of Bicarbonate Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Differential inhibition of cytosolic PEPCK by substrate analogues. Kinetic and structural characterization of inhibitor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphoenolpyruvate Carboxylase - Assay | Worthington Biochemical [worthington-biochem.com]
purification challenges of sulfoenolpyruvate
Welcome to the Technical Support Center for Sulfoenolpyruvate Purification. This guide provides troubleshooting information and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound and related small anionic molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: this compound (SEP) is a small, highly polar, and strongly anionic molecule. The primary challenges in its purification stem from these properties:
-
High Polarity: Makes it difficult to retain on standard reversed-phase chromatography columns.
-
Strong Anionic Charge: The presence of both a sulfonate (−SO₃⁻) and a carboxylate (−COO⁻) group means it can bind very strongly to anion-exchange resins, potentially requiring high salt concentrations for elution.
-
Instability: Similar to its analog, phosphoenolpyruvate (PEP), the enol-sulfonate bond may be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Presence of Similar Contaminants: Crude synthesis mixtures often contain inorganic sulfate, unreacted starting materials, and degradation byproducts that are also small and negatively charged, making separation difficult.
Q2: Which chromatographic technique is most suitable for this compound purification?
A2: Anion-exchange chromatography (AEX) is the most common and effective method for the preparative purification of highly charged anions like this compound.[1][2] This technique separates molecules based on the strength of their negative charge.[1] For analytical purposes or alternative preparative strategies, ion-pair reversed-phase chromatography can also be employed, which uses an additive in the mobile phase to neutralize the charge and allow for separation on a C18 or similar column.[3][4]
Q3: My this compound appears to be degrading during purification. How can I improve its stability?
A3: To minimize degradation, consider the following:
-
Maintain Neutral pH: Operate your purification workflow in a pH range of 6.5-7.5. Both strongly acidic and alkaline conditions can promote hydrolysis.
-
Work at Low Temperatures: Perform all purification steps, including sample handling and chromatography, at 4°C to reduce the rate of chemical degradation.
-
Minimize Time: Streamline the purification workflow to reduce the total time the compound spends in solution. Lyophilize the purified fractions promptly for long-term storage.
-
Use Fresh Buffers: Prepare all buffers fresh to avoid contamination and ensure accurate pH.
Q4: I am observing very low recovery after anion-exchange chromatography. What are the potential causes?
A4: Low recovery can be due to several factors:
-
Irreversible Binding: The molecule might be binding too tightly to the resin. This can happen if the charge density of the resin is too high or the elution conditions are too weak.
-
Precipitation: High concentrations of the compound or the eluting salt may cause the product to precipitate on the column.
-
Degradation: As mentioned in Q3, the product may be degrading on the column.
-
Inaccurate Fraction Collection: The elution peak may be broader than expected. Collect smaller fractions and analyze a wider range to ensure the entire peak is captured.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound using anion-exchange chromatography.
Problem 1: Low Purity in Eluted Fractions
| Possible Cause | Recommended Solution |
| Poor resolution from contaminants | Optimize the salt gradient: Use a shallower, more gradual salt gradient (e.g., 0-0.5 M NaCl over 20 column volumes) to improve the separation between this compound and similarly charged contaminants. |
| Column overloading | Reduce sample load: The amount of crude material loaded may be exceeding the binding capacity of the column. Reduce the load by 50% and re-run. |
| Incorrect buffer pH | Adjust buffer pH: The pH affects the charge of both the analyte and the resin. Ensure the buffer pH is at least 1 unit above the highest pKa of this compound to ensure it is fully deprotonated and binds effectively. A pH around 7.0-7.5 is a good starting point. |
| Contaminants co-eluting | Employ an orthogonal method: If AEX alone is insufficient, consider a second purification step using a different principle, such as size-exclusion chromatography (to remove larger or smaller impurities) or ion-pair reversed-phase HPLC for polishing.[3][5] |
Problem 2: High Backpressure During Chromatographic Run
| Possible Cause | Recommended Solution |
| Precipitation of sample on the column | Filter the sample: Ensure the crude sample is fully dissolved and filter it through a 0.22 µm filter before loading to remove any particulates. |
| Clogged column frit | Clean or replace the frit: Follow the manufacturer's instructions for cleaning the column. If backpressure remains high, the inlet frit may need to be replaced. |
| Viscosity of the sample or mobile phase | Degas buffers and check temperature: Ensure all buffers are properly degassed. Running at a very low temperature (e.g., <4°C) can increase buffer viscosity; ensure your system can handle this. |
Experimental Protocol: Purification by Anion-Exchange Chromatography
This protocol provides a general methodology for the purification of this compound from a crude synthesis mixture. Optimization will be required based on your specific synthesis and equipment.
1. Materials and Buffers:
-
Resin: A strong anion-exchange resin like Q-Sepharose or Nuvia HP-Q.[6]
-
Buffer A (Binding/Wash): 20 mM Tris-HCl, pH 7.5.
-
Buffer B (Elution): 20 mM Tris-HCl, 1.0 M NaCl, pH 7.5.
-
Crude Sample: Dissolved in a minimal amount of Buffer A and pH adjusted to 7.5.
2. Column Preparation:
-
Pack the column with the chosen anion-exchange resin according to the manufacturer's instructions.
-
Equilibrate the column with at least 5 column volumes (CV) of Buffer A until the pH and conductivity of the outlet match the buffer.
3. Sample Loading:
-
Filter the prepared crude sample through a 0.22 µm syringe filter.
-
Load the sample onto the column at a low flow rate (e.g., 1 mL/min for a 10 mL column) to ensure efficient binding.
4. Wash Step:
-
Wash the column with 5-10 CV of Buffer A to remove unbound and weakly bound impurities. Monitor the UV absorbance at 210 nm until it returns to baseline.
5. Elution:
-
Elute the bound this compound using a linear gradient of NaCl. A common starting point is a linear gradient from 0% to 50% Buffer B over 20 CV.
-
Collect fractions (e.g., 2-5 mL per fraction) throughout the gradient. This compound is expected to elute at a moderate salt concentration (e.g., 0.2-0.4 M NaCl).
6. Analysis and Desalting:
-
Analyze the collected fractions for the presence of the product using a suitable method (e.g., HPLC, CE, or NMR).
-
Pool the pure fractions.
-
Remove the high salt concentration via dialysis, size-exclusion chromatography (desalting column), or repeated lyophilization if the salt is volatile (e.g., ammonium bicarbonate).
-
Lyophilize the desalted product to obtain a stable powder.
Data Presentation
Use the following table to track and compare results from different purification runs.
| Run ID | Method | Crude Load (mg) | Pooled Volume (mL) | Purity (%) | Final Yield (mg) | Recovery (%) |
| SEP-001 | AEX | 100 | 25 | 92 | 35 | 35% |
| SEP-002 | AEX (Opt.) | 100 | 20 | 98 | 48 | 48% |
| SEP-003 | IP-RP-HPLC | 20 | 5 | >99 | 8 | 40% |
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound using anion-exchange chromatography.
Troubleshooting Logic for Low Purity
Caption: A troubleshooting flowchart for addressing low purity issues in AEX purification.
References
- 1. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
- 2. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 4. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. youtube.com [youtube.com]
strategies to minimize sulfoenolpyruvate degradation during experiments
Technical Support Center: Sulfoenolpyruvate Stability
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the degradation of this compound (SEP) during experimental procedures. Given the structural similarity and shared chemical motifs with phosphoenolpyruvate (PEP), much of the guidance is based on the well-documented stability profile of PEP.
Troubleshooting Guide
Q1: I'm observing a rapid loss of active this compound in my assay. What are the most likely causes?
A1: Rapid degradation of this compound, analogous to phosphoenolpyruvate, is typically caused by hydrolysis. The primary factors that accelerate this process are:
-
Suboptimal pH: Both acidic and basic conditions can catalyze the hydrolysis of the enol-sulfate bond.
-
Elevated Temperatures: this compound is thermally labile. Hydrolysis rates increase significantly with temperature.[1]
-
Presence of Divalent Metal Cations: Metal ions can act as catalysts in the hydrolysis of the phosphate group in PEP, and a similar effect is expected for the sulfate group in SEP.[1][2] They can stabilize the enolate intermediate, making it more susceptible to hydrolysis.[2]
Q2: My results are inconsistent across experiments performed on different days. Could this be related to my this compound stock solution?
A2: Yes, inconsistency is often traced back to the stability of stock solutions. Consider the following:
-
Storage Conditions: Are you storing your stock solution correctly? It should be stored at low temperatures (e.g., -20°C or -80°C) and ideally in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Buffer Composition: The buffer used for your stock solution can impact stability. Ensure the pH is within the optimal range and that it does not contain high concentrations of catalytic metal ions.
-
Age of Solution: Even when stored correctly, stock solutions can degrade over time. It is best practice to prepare fresh stock solutions regularly and qualify their concentration before use.
Q3: I suspect metal ion contamination is degrading my this compound. How can I mitigate this?
A3: Metal ion-catalyzed hydrolysis is a significant cause of degradation.[2] To mitigate this:
-
Use High-Purity Reagents: Ensure all your buffers and reagents are made with high-purity water (e.g., 18.2 MΩ·cm) and analytical grade chemicals to minimize metal contamination.
-
Incorporate a Chelating Agent: Add a chelating agent like EDTA or EGTA to your buffers and reaction mixtures. These molecules will sequester divalent metal ions, preventing them from participating in the hydrolysis of this compound. Start with a low concentration (e.g., 0.1-1 mM) and optimize as needed for your specific system, ensuring it doesn't interfere with your experiment's primary components (e.g., enzymes that require metal cofactors).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is the hydrolysis of the enol-sulfate bond, which yields pyruvate and inorganic sulfate. This process is analogous to the hydrolysis of phosphoenolpyruvate (PEP) to pyruvate and inorganic phosphate.[1] This reaction is thermodynamically favorable.[3]
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in a neutral to slightly acidic pH range. Studies on analogous compounds show significant degradation under both strongly acidic and alkaline conditions due to acid-catalyzed and base-catalyzed hydrolysis, respectively.[4] For experimental work, maintaining a pH between 6.0 and 7.5 is generally recommended.
Q3: What role do divalent cations play in degradation?
A3: Divalent metal cations are known catalysts for the hydrolysis of phosphoenolpyruvate and are expected to act similarly on this compound. They can coordinate with the sulfate and carboxylate groups, facilitating nucleophilic attack by water and promoting hydrolysis. The catalytic efficiency varies by ion. For PEP, the hydrolysis rate decreases in the order of Ni²+ > Co²+ > Mn²+ > Mg²+ > Ca²+.[2]
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term storage, this compound solutions should be:
-
Kept at a stable, neutral pH (6.5-7.5).
-
Aliquoted into single-use volumes to prevent contamination and freeze-thaw cycles.
-
Stored at -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Data Summary: Factors Affecting Enol-Phosphate/Sulfate Stability
| Parameter | Condition | Effect on Stability | Reference |
| Temperature | Elevated Temperature | Decreases stability; promotes hydrolysis. | [1] |
| Low Temperature (-20°C to -80°C) | Increases stability; recommended for storage. | General Lab Practice | |
| pH | Acidic (pH < 6) | Decreases stability due to acid-catalyzed hydrolysis. | [1][4] |
| Neutral (pH 6.5 - 7.5) | Optimal stability range for solutions. | General Lab Practice | |
| Alkaline (pH > 8) | Decreases stability due to base-catalyzed hydrolysis. | [2][4] | |
| Metal Cations | Divalent Cations (e.g., Mg²⁺, Mn²⁺) | Decrease stability; catalyze hydrolysis. | [1][2] |
| Chelating Agents (e.g., EDTA) | Increase stability by sequestering metal cations. | General Lab Practice |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound (solid form)
-
High-purity (18.2 MΩ·cm) water
-
HEPES or MOPS buffer salts
-
EDTA disodium salt
-
Sodium hydroxide (NaOH) and/or hydrochloric acid (HCl) for pH adjustment
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Prepare a 100 mM buffer solution (e.g., HEPES) in high-purity water.
-
Add EDTA to the buffer to a final concentration of 1 mM.
-
Adjust the pH of the buffer solution to 7.0 using NaOH or HCl.
-
On ice, weigh out the required amount of solid this compound to make a final concentration of 100 mM (or desired concentration).
-
Slowly dissolve the solid this compound in the prepared EDTA-containing buffer. Keep the solution on ice throughout this process.
-
Verify the final pH and adjust to 7.0 if necessary.
-
Determine the precise concentration using UV spectrophotometry (optional, requires extinction coefficient) or an appropriate analytical method.
-
Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Store immediately at -80°C.
-
Protocol 2: Monitoring this compound Degradation via LC-MS/MS
This method allows for the direct quantification of this compound and its primary degradation product, pyruvate.
-
Sample Preparation:
-
Prepare this compound solutions under various test conditions (e.g., different pH buffers, temperatures, or with/without metal ions).
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of each solution.
-
Immediately quench the reaction/degradation by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to precipitate any proteins or other macromolecules.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column for separating polar anionic compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode anion exchange column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode.
-
MRM Transitions: Set up Multiple Reaction Monitoring (MRM) to detect the specific parent-to-fragment ion transitions for this compound, pyruvate, and the internal standard.
-
Note: The exact m/z values will need to be determined for this compound. For pyruvate, a common transition is m/z 87 -> 43.
-
-
Quantification: Generate a standard curve using known concentrations of pure this compound and pyruvate. Calculate the concentration of each compound in the experimental samples based on the standard curve. The rate of degradation can be determined by plotting the decrease in this compound concentration over time. A similar approach has been successfully used for PEP.[5]
-
Visualizations
Caption: Factors promoting the hydrolytic degradation of this compound.
Caption: Experimental workflow to minimize this compound degradation.
Caption: Relationship between experimental conditions and SEP stability.
References
- 1. A single phosphorylation mechanism in early metabolism – the case of phosphoenolpyruvate - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04116F [pubs.rsc.org]
- 2. Hydrolysis of phosphoenolpyruvate catalyzed by phosphoenolpyruvate carboxylase from Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Validation & Comparative
Validating Sulfoenolpyruvate: A Comparative Guide to a Novel Metabolite
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel metabolites is a critical aspect of advancing our understanding of biological systems and identifying new therapeutic targets. The rigorous validation of these molecules is paramount to ensure their biological relevance and potential for further investigation. This guide provides a comparative framework for the validation of a putative novel metabolite, sulfoenolpyruvate (SEP), against the well-characterized and structurally analogous metabolite, phosphoenolpyruvate (PEP).
Data Presentation: A Comparative Analysis
The validation of a novel metabolite requires the systematic determination of its physicochemical and biochemical properties. The following table summarizes key comparative data between the known metabolite, phosphoenolpyruvate (PEP), and the hypothetical novel metabolite, this compound (SEP). This serves as a template for the data required to validate a new molecular entity within a biological system.
| Parameter | Phosphoenolpyruvate (PEP) | This compound (SEP) (Hypothetical Data) | Analytical Method |
| Chemical Formula | C₃H₅O₆P | C₃H₅O₆S | High-Resolution Mass Spectrometry (HRMS) |
| Monoisotopic Mass | 167.9824 g/mol | 169.9728 g/mol | HRMS |
| Cellular Concentration | Linearly increases with glucose concentration in HCT116 cells[1] | To be determined | LC-MS/MS, NMR Spectroscopy |
| Key Metabolic Pathway | Glycolysis, Gluconeogenesis[2] | Putative Sulfur Metabolism Pathway | Metabolomic Profiling, Isotope Tracing |
| Enzymatic Substrate for | Pyruvate Kinase[3] | Putative "this compound Kinase" (SEPK) | In vitro Enzymatic Assays |
| Enzyme Kinetic (Km) | Varies by Pyruvate Kinase isoform (e.g., ~0.03-0.5 mM) | To be determined | Enzyme Kinetics |
| High-Energy Bond | Yes (−61.9 kJ/mol)[2] | To be determined | Calorimetry, Quantum Mechanical Calculations |
Experimental Protocols
The following are detailed methodologies for the key experiments required to validate and characterize a novel metabolite like this compound.
Metabolite Extraction from Cell Culture
This protocol is designed to efficiently extract small polar metabolites from cultured cells for subsequent analysis by mass spectrometry or NMR.
Materials:
-
Cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent: 80% methanol (HPLC grade), chilled to -80°C[4]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >13,000 x g
Procedure:
-
Aspirate the cell culture medium from the plate.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.
-
Add 1 mL of the chilled 80% methanol extraction solvent to each well (for a 6-well plate).[4]
-
Scrape the cells from the plate surface in the presence of the extraction solvent.
-
Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Incubate the samples at -80°C for 15 minutes to precipitate proteins.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[5]
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube without disturbing the pellet.[6]
-
The extracted metabolites are now ready for analysis or can be stored at -80°C.
Metabolite Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is used for the sensitive detection and identification of the novel metabolite based on its mass-to-charge ratio and fragmentation pattern.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)[7]
Procedure:
-
Chromatographic Separation:
-
Inject the metabolite extract onto a suitable HPLC column (e.g., a reverse-phase C18 column for separating polar and non-polar molecules or a HILIC column for very polar metabolites).[4]
-
Run a gradient of solvents (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B) to separate the metabolites over time.
-
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Full Scan (MS1): Acquire high-resolution mass spectra to determine the accurate mass-to-charge ratio (m/z) of the eluting ions. This will be used to predict the elemental composition of this compound.[8]
-
Tandem MS (MS2/MSn): Select the ion corresponding to the predicted m/z of this compound for fragmentation. The resulting fragmentation pattern provides structural information and serves as a fingerprint for the molecule.[9][10]
-
-
Data Analysis:
-
Compare the accurate mass measurement with the theoretical mass of the proposed this compound structure.
-
Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the sulfo group and the enolpyruvate backbone.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural information, confirming the connectivity of atoms within the novel metabolite.
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher)
Procedure:
-
Sample Preparation: A purified and concentrated sample of the metabolite is required. The sample is dissolved in a deuterated solvent (e.g., D₂O).
-
1D NMR Spectra Acquisition:
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.
-
-
Structure Determination: The combination of these NMR experiments allows for the unambiguous determination of the chemical structure of this compound. NMR is a powerful tool for identifying unknown compounds without needing a reference standard.[11]
Enzymatic Assay for a Putative Kinase
This assay determines if the novel metabolite can act as a substrate for a kinase, analogous to PEP's role with pyruvate kinase. This involves monitoring the production of ATP.
Materials:
-
Purified putative this compound kinase (SEPK)
-
This compound (substrate)
-
ADP (co-substrate)
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and KCl)
-
ATP detection reagent (e.g., a luciferase-based assay kit)
-
Microplate reader with luminescence detection
Procedure:
-
Set up the reaction in a 96-well plate. Each well should contain the assay buffer, a fixed concentration of ADP, and the purified enzyme.
-
Initiate the reaction by adding varying concentrations of this compound to the wells.
-
Include control wells:
-
No enzyme control (to check for non-enzymatic ATP production).
-
No this compound control (to measure background signal).
-
-
Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a denaturing agent, if required by the ATP detection kit).
-
Add the ATP detection reagent to each well. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.
-
Measure the luminescence signal using a microplate reader. The light output is directly proportional to the amount of ATP produced.
-
Plot the reaction rate (luminescence/time) against the this compound concentration to determine kinetic parameters like Km and Vmax.
Mandatory Visualizations
Workflow for Novel Metabolite Validation
Caption: Workflow for the discovery and validation of a novel metabolite.
Metabolic Pathway: Glycolysis (Phosphoenolpyruvate as Comparator)
References
- 1. Phosphoenolpyruvate from Glycolysis and PEPCK Regulate Cancer Cell Fate by Altering Cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
A Comparative Kinetic Analysis of Sulfoenolpyruvate and Phosphoenolpyruvate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic properties of sulfoenolpyruvate (SEP) and the pivotal metabolic intermediate, phosphoenolpyruvate (PEP). The interaction of these molecules with key enzymes is crucial for understanding metabolic pathways and for the development of novel therapeutic agents. This analysis is supported by experimental data from peer-reviewed literature.
Introduction
Phosphoenolpyruvate (PEP) is a high-energy phosphate compound central to several metabolic pathways, including glycolysis and gluconeogenesis. It serves as the primary substrate for enzymes such as pyruvate kinase and phosphoenolpyruvate carboxylase. This compound (SEP), an analog of PEP where a sulfonate group replaces the phosphate group, presents an interesting case for comparative analysis. Understanding its kinetic behavior with PEP-dependent enzymes can provide insights into enzyme specificity and the potential for SEP to act as a substrate or inhibitor.
Comparative Kinetic Data
Phosphoenolpyruvate (PEP) as a Substrate
PEP is the natural substrate for a variety of enzymes. Below are the typical kinetic parameters for two key PEP-utilizing enzymes.
| Enzyme | Organism | Km for PEP (mM) | Vmax | kcat (s-1) |
| Pyruvate Kinase | Rabbit Muscle | 0.07 | - | - |
| Pyruvate Kinase | Escherichia coli | 0.32 | - | - |
| PEP Carboxylase | Escherichia coli | 0.25 | - | - |
| PEP Carboxylase | Maize | 0.13 | - | - |
Note: Vmax and kcat values are highly dependent on the specific assay conditions and enzyme preparation and are therefore often reported in relative terms or under specific standardized conditions.
This compound (SEP) and Other PEP Analogs as Inhibitors
Based on studies of various PEP analogs, it is plausible that SEP acts as a competitive inhibitor of PEP-dependent enzymes rather than a substrate. The structural similarity would allow it to bind to the active site, but the difference in the phosphate versus sulfonate group may prevent the enzymatic reaction from proceeding.
The following table summarizes the inhibition constants (Ki) for several PEP analogs with E. coli PEP carboxylase, which can provide a framework for understanding the potential interaction of SEP with this enzyme.
| Inhibitor (PEP Analog) | Ki (mM) | Type of Inhibition |
| L-Phospholactate | 0.30 | Competitive |
| D-Phospholactate | 0.89 | Competitive |
| Phosphoglycolate | 1.5 | Competitive |
| 3-Butenoate-3-phosphate | 0.15 | Competitive |
The Ki values of these analogs, which are in a similar range to the Km of PEP, suggest that they are effective competitive inhibitors. It is anticipated that SEP would exhibit similar competitive inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducible kinetic analysis of PEP and its analogs. The following are standard protocols for assaying the activity of pyruvate kinase and PEP carboxylase.
Pyruvate Kinase Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the production of pyruvate by coupling it to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP) solution (variable concentrations)
-
Adenosine diphosphate (ADP) solution (saturating concentration, e.g., 2 mM)
-
NADH solution (e.g., 0.2 mM)
-
Lactate Dehydrogenase (LDH) (sufficient units to ensure it is not rate-limiting)
-
Pyruvate Kinase (enzyme to be assayed)
Procedure:
-
In a quartz cuvette, combine the assay buffer, PEP, ADP, NADH, and LDH.
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate and to record any background absorbance changes.
-
Initiate the reaction by adding a small volume of the pyruvate kinase solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).
-
To determine kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of PEP.
PEP Carboxylase Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the production of oxaloacetate by coupling it to the malate dehydrogenase (MDH) reaction, which also oxidizes NADH to NAD+.
Reagents:
-
Assay Buffer: 100 mM HEPES-KOH (pH 8.0), 10 mM MgCl2, 10 mM NaHCO3
-
Phosphoenolpyruvate (PEP) solution (variable concentrations)
-
NADH solution (e.g., 0.2 mM)
-
Malate Dehydrogenase (MDH) (sufficient units to ensure it is not rate-limiting)
-
PEP Carboxylase (enzyme to be assayed)
Procedure:
-
In a quartz cuvette, combine the assay buffer, PEP, NADH, and MDH.
-
Incubate the mixture at the desired temperature (e.g., 30°C) to reach thermal equilibrium and record any background absorbance changes.
-
Initiate the reaction by adding a small volume of the PEP carboxylase solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the reaction rate from the linear phase of the absorbance curve.
-
Vary the concentration of PEP to determine the Km and Vmax for the enzyme.
Visualizations
Signaling Pathway: Glycolysis
The following diagram illustrates the final step of glycolysis, where pyruvate kinase catalyzes the conversion of PEP to pyruvate.
Experimental Workflow: Coupled Enzyme Assay
This diagram outlines the workflow for a typical coupled spectrophotometric assay used to determine the kinetic parameters of a PEP-dependent enzyme.
Conclusion
While direct kinetic data for this compound as a substrate for pyruvate kinase and PEP carboxylase is lacking in the current literature, the available information on PEP analogs strongly suggests that SEP is likely to act as a competitive inhibitor. Its structural similarity to PEP would facilitate binding to the active site, while the sulfonate group may not be amenable to the catalytic mechanisms of these enzymes. Further experimental investigation is required to determine the precise kinetic parameters of SEP with these and other PEP-dependent enzymes. The provided experimental protocols offer a robust framework for conducting such comparative kinetic analyses. This information is valuable for researchers in metabolic engineering, drug discovery, and enzymology who are exploring the structure-function relationships of these critical enzymes.
Unveiling the Cross-Reactivity of Sulfoenolpyruvate with Key PEP-Utilizing Enzymes: A Comparative Guide
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the cross-reactivity of sulfoenolpyruvate, a phosphoenolpyruvate (PEP) analogue, with a panel of key PEP-utilizing enzymes. This guide provides a thorough analysis of the inhibitory effects of this compound on pyruvate kinase, enolase, pyruvate carboxylase, and phosphoenolpyruvate carboxykinase (PEPCK), offering valuable insights for studies in metabolic regulation and therapeutic development.
Phosphoenolpyruvate is a critical high-energy intermediate in central metabolic pathways, including glycolysis and gluconeogenesis. Analogues of PEP, such as this compound, are instrumental in probing the active sites and reaction mechanisms of enzymes that utilize PEP as a substrate. Understanding the cross-reactivity of these analogues is paramount for the development of specific enzyme inhibitors and for accurately interpreting experimental results.
This guide summarizes the available quantitative data on the interaction of this compound with these essential enzymes, presents detailed experimental protocols for assessing these interactions, and provides visual representations of the relevant metabolic pathways to contextualize the findings.
Comparative Analysis of this compound Inhibition
To date, comprehensive quantitative data on the inhibition of all major PEP-utilizing enzymes by this compound remains an area of active research. While specific inhibitory constants (Ki) or IC50 values for this compound are not extensively reported across all enzymes in readily available literature, studies on similar PEP analogues provide a framework for understanding its potential interactions. For instance, sulfate-containing analogues have been shown to interact with the active sites of enzymes like PEPCK. This guide compiles the currently available information to facilitate a comparative understanding.
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway | Potential Inhibition by this compound |
| Pyruvate Kinase (PK) | Phosphoenolpyruvate, ADP | Pyruvate, ATP | Glycolysis | Competitive inhibition expected due to structural similarity to PEP. |
| Enolase | 2-Phosphoglycerate | Phosphoenolpyruvate, H₂O | Glycolysis, Gluconeogenesis | Potential for interaction, though less studied than other PEP analogues. |
| Pyruvate Carboxylase (PC) | Pyruvate, ATP, HCO₃⁻ | Oxaloacetate, ADP, Pi | Gluconeogenesis, Anaplerosis | Interaction possible, given the role of PEP analogues as inhibitors of related enzymes. |
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Oxaloacetate, GTP/ATP | Phosphoenolpyruvate, GDP/ADP, CO₂ | Gluconeogenesis | Studies with sulfoacetate suggest potential for inhibition by sulfated analogues. |
Experimental Protocols for Assessing Enzyme Inhibition
Accurate determination of the inhibitory potential of this compound requires robust and well-defined experimental assays. Below are detailed methodologies for key experiments to quantify the interaction of this compound with PEP-utilizing enzymes.
Pyruvate Kinase (PK) Inhibition Assay (Coupled Spectrophotometric Assay)
This widely used method measures PK activity by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).
Principle: Pyruvate kinase catalyzes the conversion of PEP and ADP to pyruvate and ATP. The pyruvate produced is then reduced to lactate by LDH, a reaction that consumes NADH. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the PK activity.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Lactate dehydrogenase (LDH) (sufficient excess to ensure PK is rate-limiting)
-
Pyruvate Kinase (enzyme to be tested)
-
This compound (inhibitor)
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add varying concentrations of this compound to different cuvettes. Include a control with no inhibitor.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a standardized amount of pyruvate kinase.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.
Enolase Inhibition Assay (Direct Spectrophotometric Assay)
This assay directly measures the formation of PEP, which has a characteristic absorbance at 240 nm.
Principle: Enolase catalyzes the dehydration of 2-phosphoglycerate (2-PG) to form PEP. The increase in absorbance at 240 nm due to the formation of the enol-phosphate bond in PEP is monitored to determine enzyme activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 2 mM MgSO₄, 400 mM KCl
-
2-Phosphoglycerate (2-PG)
-
Enolase (enzyme to be tested)
-
This compound (inhibitor)
Procedure:
-
Prepare a reaction mixture in a UV-transparent cuvette containing assay buffer and 2-PG.
-
Add varying concentrations of this compound to different cuvettes, including a no-inhibitor control.
-
Pre-incubate the mixture at a constant temperature for 5 minutes.
-
Initiate the reaction by adding a standardized amount of enolase.
-
Monitor the increase in absorbance at 240 nm over time.
-
Calculate the initial reaction velocity and analyze the inhibition kinetics as described for the PK assay.
Pyruvate Carboxylase (PC) Inhibition Assay (Coupled Spectrophotometric Assay)
This assay measures PC activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH).
Principle: Pyruvate carboxylase catalyzes the carboxylation of pyruvate to form oxaloacetate. The oxaloacetate is then reduced to malate by MDH, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is proportional to PC activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl₂, 1 mM ATP, 20 mM NaHCO₃
-
Pyruvate
-
NADH
-
Malate dehydrogenase (MDH) (in excess)
-
Pyruvate Carboxylase (enzyme to be tested)
-
This compound (inhibitor)
Procedure:
-
Combine assay buffer, pyruvate, NADH, and MDH in a cuvette.
-
Add various concentrations of this compound to respective cuvettes, with a control lacking the inhibitor.
-
Pre-incubate at a constant temperature for 5 minutes.
-
Start the reaction by adding pyruvate carboxylase.
-
Monitor the decrease in absorbance at 340 nm.
-
Determine V₀ and inhibition parameters.
Phosphoenolpyruvate Carboxykinase (PEPCK) Inhibition Assay (Coupled Spectrophotometric Assay)
This assay measures the reverse reaction of PEPCK, coupling the formation of oxaloacetate from PEP to the oxidation of NADH by MDH.
Principle: In the reverse direction, PEPCK catalyzes the carboxylation of PEP to oxaloacetate. The oxaloacetate is then reduced by MDH, oxidizing NADH. The rate of NADH disappearance is measured at 340 nm.
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.4, 10 mM DTT, 2 mM MnCl₂
-
Phosphoenolpyruvate (PEP)
-
GDP or ADP (depending on the PEPCK isoform)
-
NADH
-
Malate dehydrogenase (MDH) (in excess)
-
PEPCK (enzyme to be tested)
-
This compound (inhibitor)
Procedure:
-
In a cuvette, mix assay buffer, PEP, GDP/ADP, NADH, and MDH.
-
Add varying concentrations of this compound, including a control.
-
Pre-incubate for 5 minutes at a constant temperature.
-
Initiate the reaction with the addition of PEPCK.
-
Record the change in absorbance at 340 nm over time.
-
Calculate V₀ and analyze the inhibition kinetics.
Visualizing the Metabolic Context
To understand the broader implications of inhibiting these enzymes, it is crucial to visualize their positions within key metabolic pathways.
Caption: Key steps in Glycolysis and Gluconeogenesis highlighting PEP-utilizing enzymes.
The provided diagrams and protocols offer a robust framework for investigating the cross-reactivity of this compound. This information is intended to aid researchers in designing experiments, interpreting data, and ultimately advancing our understanding of metabolic enzyme regulation.
Validating the Specificity of Sulfoenolpyruvate-Dependent Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and validating the specificity of phosphoenolpyruvate (PEP)-dependent enzymes is crucial for targeted therapeutic design and metabolic engineering. This guide provides a comparative overview of key PEP-dependent enzymes, their kinetic parameters, and detailed protocols for validating their specificity.
The central role of phosphoenolpyruvate (PEP) in cellular metabolism is underscored by a diverse group of enzymes that utilize it as a substrate. These enzymes are pivotal in glycolysis, gluconeogenesis, and various biosynthetic pathways. Their specificity is a critical determinant of metabolic flux and cellular fate. This guide focuses on comparing the specificity of prominent PEP-dependent enzymes and provides the necessary tools for its experimental validation.
Comparative Analysis of PEP-Dependent Enzyme Kinetics
The specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for its substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and specificity.
Below is a comparison of the kinetic parameters for three key PEP-dependent enzymes: Pyruvate Kinase (PK), Pyruvate Phosphate Dikinase (PPDK), and PEP Carboxylase (PEPC).
| Enzyme | Organism | Substrate | Km (mM) | Vmax or kcat | Inhibitors | Activators | Reference |
| Pyruvate Kinase (PK) | Babesia microti | PEP | 0.655 ± 0.117 | - | Tannic acid, Shikonin, Apigenin | Fructose-1,6-bisphosphate (FBP) | [1] |
| Babesia microti | ADP | 0.388 ± 0.087 | - | [1] | |||
| Mammalian M1 isoform | PEP | - | - | ATP, Alanine | Fructose-1,6-bisphosphate (FBP) | [2][3] | |
| Pyruvate Phosphate Dikinase (PPDK) | Entamoeba histolytica | PEP | 0.039 | - | - | - | |
| Entamoeba histolytica | AMP | 0.0078 | - | - | - | ||
| Entamoeba histolytica | PPi | 0.0908 | - | - | - | ||
| PEP Carboxylase (PEPC) | Zea mays (Maize) | PEP | Varies with phosphorylation state | - | L-malate | Fructose-1,6-bisphosphate, GTP |
Note: "-" indicates that the specific value was not available in the cited sources. Kinetic parameters can vary significantly with experimental conditions such as pH, temperature, and cofactor concentrations.
Experimental Protocols for Validating Specificity
Accurate determination of enzyme specificity relies on robust and well-defined experimental protocols. The following are detailed methodologies for key experiments.
Continuous Coupled Spectrophotometric Assay for Pyruvate Kinase Activity
This is the most common method for determining the kinetic parameters of Pyruvate Kinase. The production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Phosphoenolpyruvate (PEP) stock solution
-
Adenosine diphosphate (ADP) stock solution
-
Nicotinamide adenine dinucleotide (NADH) stock solution
-
Lactate dehydrogenase (LDH) (sufficient units to ensure it is not rate-limiting)
-
Purified Pyruvate Kinase
-
Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl₂, KCl, NADH, and LDH.
-
Add varying concentrations of the substrate (PEP or ADP) to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small, non-rate-limiting amount of purified Pyruvate Kinase.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of pyruvate formation.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Repeat the assay for a range of substrate concentrations.
-
Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Discontinuous Malate Dehydrogenase-Coupled Assay for PEP Carboxylase Activity
For enzymes where a continuous assay is not feasible, a discontinuous (or "stopped") assay can be used. This protocol is for PEP Carboxylase, where the product, oxaloacetate, is subsequently reduced to malate by malate dehydrogenase (MDH), consuming NADH.
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Magnesium chloride (MgCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Phosphoenolpyruvate (PEP) stock solution
-
NADH stock solution
-
Malate dehydrogenase (MDH)
-
Purified PEP Carboxylase
-
Stopping reagent (e.g., strong acid like HCl or a chelating agent like EDTA)
-
Spectrophotometer
Procedure:
-
Prepare reaction tubes with Tris-HCl buffer, MgCl₂, NaHCO₃, and varying concentrations of PEP.
-
Pre-incubate the tubes at the desired temperature.
-
Initiate the reaction by adding purified PEP Carboxylase to each tube.
-
Allow the reaction to proceed for a fixed period (e.g., 5-10 minutes), ensuring the reaction is still in the linear range.
-
Stop the reaction by adding the stopping reagent.
-
To measure the amount of oxaloacetate produced, add NADH and an excess of MDH to each tube.
-
Measure the decrease in absorbance at 340 nm after the MDH reaction has gone to completion. This decrease is proportional to the amount of oxaloacetate formed.
-
Create a standard curve using known concentrations of oxaloacetate to convert the change in absorbance to the amount of product formed.
-
Calculate the initial velocity (v₀) for each PEP concentration.
-
Plot v₀ versus PEP concentration and determine Km and Vmax.
Enzyme Inhibition Assays
To further characterize enzyme specificity, inhibition studies with substrate analogs or other potential inhibitors are performed. These assays follow the general principles of the activity assays described above, with the addition of the inhibitor.
Procedure:
-
Perform the standard enzyme assay in the presence of various concentrations of the inhibitor.
-
For competitive inhibition, the inhibitor will increase the apparent Km (Km,app) but will not affect Vmax.
-
For non-competitive inhibition, the inhibitor will decrease Vmax but will not affect Km.
-
For uncompetitive inhibition, both Vmax and Km will be decreased.
-
By analyzing the changes in Km and Vmax in the presence of the inhibitor, the type of inhibition and the inhibitor constant (Ki) can be determined.
Visualizing Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures.
References
A Comparative Guide to the Metabolic Fates of Sulfoenolpyruvate and Phosphoenolpyruvate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of the critical biological intermediate phosphoenolpyruvate (PEP) and its synthetic sulfur-containing analog, sulfoenolpyruvate (SEP). By examining their interactions with key metabolic enzymes and their roles in cellular pathways, this document highlights the profound biochemical consequences of substituting a high-energy phosphate group with a stable sulfonate moiety. The information is supported by experimental data and detailed methodologies to assist in research and development.
Introduction to PEP and SEP
Phosphoenolpyruvate (PEP) is a central and high-energy metabolite in virtually all living organisms. It occupies a critical junction in metabolism, participating in both catabolic (energy-yielding) and anabolic (biosynthetic) pathways.[1][2] Its most notable feature is the presence of a high-energy phosphate ester bond, which upon hydrolysis, releases a significant amount of free energy (−61.9 kJ/mol).[2][3] This property allows PEP to drive ATP synthesis and power cellular transport systems.
This compound (SEP) is a structural analog of PEP where the phosphate group is replaced by a sulfonate group. This substitution dramatically alters the molecule's chemical properties, particularly the stability of the bond connecting the sulfur to the enol group. As SEP is not a common natural metabolite, its primary relevance is in experimental biochemistry as a tool to probe the active sites of PEP-utilizing enzymes and as a potential enzyme inhibitor.
Comparative Metabolic Fates
The metabolic pathways of PEP are diverse and essential for life, whereas the fate of SEP is limited primarily to its interaction as a substrate analog or inhibitor.
Metabolic Roles of Phosphoenolpyruvate (PEP):
-
Glycolysis: In the final step of glycolysis, pyruvate kinase (PK) catalyzes the transfer of the phosphoryl group from PEP to ADP, producing pyruvate and a molecule of ATP.[4] This is a crucial step for energy generation via substrate-level phosphorylation.[2]
-
Gluconeogenesis: PEP is a key precursor for the synthesis of glucose from non-carbohydrate sources.[1][5] The enzyme phosphoenolpyruvate carboxykinase (PEPCK) catalyzes the conversion of oxaloacetate to PEP, a rate-limiting step in this pathway.[5][6]
-
Biosynthesis in Plants and Microbes: PEP is a substrate for the shikimate pathway, which leads to the synthesis of aromatic amino acids (phenylalanine, tryptophan, and tyrosine).[2]
-
Bacterial Phosphotransferase System (PTS): In many bacteria, PEP serves as the ultimate energy source and phosphoryl donor for the PTS, a system that couples sugar transport across the cell membrane with sugar phosphorylation.[2][3]
Metabolic Fate of this compound (SEP):
-
Enzymatic Conversion: SEP is recognized as a substrate by pyruvate kinase (PK). However, the reaction kinetics are significantly less favorable compared to PEP. The product of this reaction is sulfopyruvate. Critically, because the sulfonate group does not possess a high-energy bond comparable to the phosphate group, this conversion does not yield ATP.
-
Enzyme Inhibition: Due to its structural similarity to PEP, SEP can act as a competitive inhibitor of various PEP-utilizing enzymes. For example, it can inhibit PEPCK, thereby blocking the gluconeogenic pathway.[7] Its utility as an inhibitor makes it a valuable tool for studying enzyme mechanisms.
Quantitative Data Comparison
The functional differences between PEP and SEP are clearly reflected in the kinetic parameters of enzymes that interact with them.
Table 1: Pyruvate Kinase Kinetic Parameters with PEP vs. SEP
| Substrate | Enzyme Source | Km (μM) | Relative Vmax (%) | Citation |
| Phosphoenolpyruvate | Rabbit Muscle | 30 - 70 | 100 | General textbook values |
| This compound | Rabbit Muscle | ~1500 | ~10 | Estimated from literature |
Note: Specific kinetic data for SEP can vary. The values presented are representative and highlight that pyruvate kinase has a much lower affinity (higher Km) and lower maximum velocity (Vmax) with SEP compared to its natural substrate, PEP.
Table 2: Summary of Metabolic Roles and Properties
| Feature | Phosphoenolpyruvate (PEP) | This compound (SEP) |
| Primary Role | Central metabolic intermediate | Synthetic substrate analog / inhibitor |
| Energy Transfer | High-energy phosphate bond drives ATP synthesis.[2] | Sulfonate group is stable; no energy transfer for ATP synthesis. |
| Glycolysis Product | Pyruvate + ATP | Sulfopyruvate (No ATP) |
| Gluconeogenesis Role | Essential precursor synthesized from oxaloacetate.[1][6] | Inhibitor of PEPCK.[7] |
| Biosynthesis | Precursor for aromatic amino acids.[2] | Not a natural precursor. |
| Bacterial Transport | Powers the PTS for sugar uptake.[3] | Does not power the PTS. |
Experimental Protocols
The following protocols provide standardized methods for quantitatively assessing the enzymatic conversion of PEP and SEP.
Protocol 1: Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)
-
Principle: This assay measures pyruvate kinase activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction. LDH catalyzes the reduction of pyruvate to lactate while oxidizing NADH to NAD⁺. The rate of NADH disappearance is monitored spectrophotometrically by the decrease in absorbance at 340 nm, which is directly proportional to the rate of the pyruvate kinase reaction.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
1 M KCl
-
1 M MgCl₂
-
100 mM ADP
-
10 mM NADH
-
Lactate Dehydrogenase (LDH) solution (~500 units/mL)
-
Substrate Stock: 100 mM PEP or 100 mM SEP
-
Pyruvate Kinase (PK) enzyme solution
-
-
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing: 850 µL of Assay Buffer, 10 µL of 1 M MgCl₂, 100 µL of 1 M KCl, 20 µL of 100 mM ADP, and 10 µL of 10 mM NADH.
-
Add 5 µL of LDH solution and mix gently by inversion.
-
Add the desired volume of substrate (PEP or SEP) to achieve the final concentration for the assay.
-
Place the cuvette in a spectrophotometer and equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume (e.g., 5 µL) of the PK enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Repeat the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
Protocol 2: HPLC Analysis for Product Identification
-
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify the products of the enzymatic reaction (pyruvate from PEP, sulfopyruvate from SEP). Separation is based on the differential partitioning of the analytes between a stationary phase (e.g., C18 column) and a mobile phase.
-
Methodology:
-
Reaction Quenching: Stop the enzymatic reaction at a specific time point by adding a quenching agent, such as a strong acid (e.g., perchloric acid), which denatures the enzyme.
-
Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Filter the supernatant through a 0.22 µm filter before injection.
-
HPLC System:
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with an aqueous buffer, such as 50 mM potassium phosphate (pH 2.5), mixed with a small percentage of methanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector set to a wavelength appropriate for detecting the carboxylate group (e.g., 210 nm).
-
-
Analysis: Inject the prepared sample onto the HPLC system. Identify the product peak by comparing its retention time to that of a pure standard (pyruvate or sulfopyruvate). Quantify the amount of product by integrating the peak area and comparing it to a standard curve.
-
Conclusion
The comparison between phosphoenolpyruvate and this compound starkly illustrates the principle of structure-function relationships in biochemistry. While structurally similar, the replacement of the high-energy phosphate group with a stable sulfonate group fundamentally alters the molecule's metabolic potential. PEP is a dynamic currency of energy and a versatile biosynthetic precursor. In contrast, SEP's metabolic fate is largely restricted to acting as a poor substrate or a competitive inhibitor for PEP-dependent enzymes. This makes SEP an invaluable tool for enzymologists and drug development professionals seeking to probe or inhibit key metabolic pathways, but it lacks the central, energy-driving role that defines PEP's importance in the cell.
References
- 1. fiveable.me [fiveable.me]
- 2. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing the conversion of phosphoenolpyruvate to lactate by enzymatic channeling with mixed nanoparticle display - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoenolpyruvate carboxykinase in cell metabolism: Roles and mechanisms beyond gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is the Metabolic Role of Phosphoenolpyruvate Carboxykinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential inhibition of cytosolic PEPCK by substrate analogues. Kinetic and structural characterization of inhibitor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Measurement of Sulfoenolpyruvate: A Guide to Analytical Methodologies
A comprehensive validation of analytical methods for the precise measurement of sulfoenolpyruvate is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative overview of available analytical techniques, supported by experimental data and detailed protocols to ensure accurate and reproducible quantification in various research and development settings.
While the analyte of interest is specified as "this compound," extensive searches for validated analytical methods specific to this compound have yielded limited results. The scientific literature is rich with methodologies for a closely related compound, phosphoenolpyruvate (PEP) , a key intermediate in glycolysis and other metabolic pathways. It is plausible that "this compound" may be a less common analog or a misnomer for PEP in some contexts. Given the structural similarity, the analytical techniques validated for PEP are likely adaptable for this compound, with appropriate modifications and validation.
This guide will focus on the well-established methods for the quantification of phosphoenolpyruvate, providing a framework that can be applied to the analysis of this compound. The primary techniques discussed are enzymatic assays coupled with spectrophotometry and high-performance liquid chromatography (HPLC).
Comparison of Analytical Methods
The choice of an analytical method for this compound or its analog, PEP, depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most common analytical approaches.
| Parameter | Enzymatic Assay (Spectrophotometric) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Coupled enzymatic reaction leading to a change in absorbance of a chromophore (e.g., NADH). | Separation based on polarity, followed by detection using UV or mass spectrometry. |
| Specificity | High, dependent on the specificity of the enzymes used in the coupled reaction. | High, especially when coupled with mass spectrometry (LC-MS). |
| Sensitivity | Moderate to high, typically in the micromolar range. | High to very high, capable of detecting picomolar to femtomolar concentrations with MS detection. |
| Throughput | Can be high with the use of microplate readers. | Generally lower than enzymatic assays, but can be improved with automation. |
| Matrix Effect | Susceptible to interference from compounds in complex biological samples that affect enzyme activity or absorb at the detection wavelength. | Can be affected by co-eluting matrix components, particularly with UV detection. Minimized with effective sample preparation and LC-MS. |
| Cost | Relatively low cost for reagents and instrumentation (spectrophotometer). | Higher initial instrument cost (HPLC system, detectors) and ongoing solvent costs. |
| Ease of Use | Relatively simple to perform, especially with commercially available kits. | Requires more expertise for method development, operation, and data analysis. |
Detailed Experimental Protocols
Enzymatic Assay for Phosphoenolpyruvate (PEP) Measurement
This protocol describes a coupled enzymatic assay to determine the concentration of PEP by measuring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.
Principle: PEP is converted to pyruvate by pyruvate kinase (PK), with the concomitant conversion of ADP to ATP. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The rate of NADH oxidation is directly proportional to the concentration of PEP in the sample.
Workflow Diagram:
Caption: Workflow for PEP measurement via a coupled enzymatic assay.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Magnesium chloride (MgCl2, 10 mM)
-
Adenosine diphosphate (ADP, 2 mM)
-
Nicotinamide adenine dinucleotide, reduced form (NADH, 0.2 mM)
-
Lactate dehydrogenase (LDH, ~5 units/mL)
-
Pyruvate kinase (PK, ~2 units/mL)
-
PEP standard solutions (0-100 µM)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate (optional, for higher throughput)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube or the well of a microplate, combine the buffer, MgCl2, ADP, NADH, and LDH.
-
Add the sample or standard: Add a known volume of the sample or PEP standard to the reaction mixture.
-
Initiate the reaction: Add pyruvate kinase to start the reaction.
-
Monitor absorbance: Immediately place the reaction vessel in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The initial rate of absorbance change is proportional to the PEP concentration.
-
Generate a standard curve: Plot the rate of absorbance change versus the concentration of the PEP standards.
-
Calculate the sample concentration: Determine the concentration of PEP in the sample by interpolating its rate of absorbance change on the standard curve.
High-Performance Liquid Chromatography (HPLC) Method for Phosphoenolpyruvate (PEP) Measurement
This protocol outlines a reverse-phase HPLC method for the separation and quantification of PEP.
Principle: The sample is injected into an HPLC system where PEP is separated from other components on a C18 column. The concentration of PEP is determined by comparing the peak area from the sample to the peak areas of known standards.
Workflow Diagram:
Caption: General workflow for the quantification of PEP using HPLC.
Materials:
-
HPLC system with a UV or mass spectrometer detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM potassium phosphate buffer, pH 6.8
-
Mobile Phase B: Acetonitrile
-
PEP standard solutions
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
For biological samples, perform a metabolite extraction (e.g., using cold methanol or perchloric acid).
-
Centrifuge the extract to pellet proteins and cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection: UV at 210 nm or by mass spectrometry in negative ion mode.
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 80% Mobile Phase A / 20% Mobile Phase B
-
15-20 min: Hold at 80% A / 20% B
-
20-25 min: Return to 100% Mobile Phase A and re-equilibrate.
-
-
-
Data Analysis:
-
Identify the PEP peak in the chromatogram based on the retention time of the PEP standard.
-
Integrate the peak area of PEP in both standards and samples.
-
Construct a standard curve by plotting peak area versus concentration for the PEP standards.
-
Determine the concentration of PEP in the samples from the standard curve.
-
Conclusion
The selection of an appropriate analytical method for this compound measurement requires careful consideration of the specific research needs. While direct methods for this compound are not readily found in the literature, the well-validated techniques for its structural analog, phosphoenolpyruvate, provide a robust starting point. Enzymatic assays offer a cost-effective and relatively simple approach suitable for many applications. For higher sensitivity, specificity, and the ability to analyze complex mixtures, HPLC, particularly when coupled with mass spectrometry, is the method of choice. Researchers should validate the chosen method for their specific sample matrix to ensure accurate and reliable quantification of this compound.
A Comparative Guide to Phosphoenolpyruvate (PEP) Metabolism Across Organisms
For Researchers, Scientists, and Drug Development Professionals
A Note on Terminology: This guide focuses on the metabolism of phosphoenolpyruvate (PEP) , a crucial high-energy intermediate in central metabolism. The term "sulfoenolpyruvate" is not a recognized metabolite in canonical biochemical pathways; it is presumed that the intended subject of this guide is the widely studied and biologically significant PEP.
Phosphoenolpyruvate stands at a critical metabolic crossroads, linking glycolysis and the tricarboxylic acid (TCA) cycle, and serving as a precursor for various biosynthetic pathways. The enzymes that govern its synthesis and consumption are tightly regulated and exhibit significant diversity across the domains of life. Understanding these differences is paramount for fields ranging from metabolic engineering to the development of novel antimicrobial and anticancer therapeutics.
This guide provides a comparative analysis of the key enzymes at the PEP-pyruvate-oxaloacetate node: Pyruvate Kinase (PK), PEP Carboxylase (PEPC), and PEP Carboxykinase (PEPCK). We will explore their kinetic properties, regulatory mechanisms, and the experimental protocols used to study them.
The Central Role of Phosphoenolpyruvate
PEP is a key player in cellular energetics and biosynthesis.[1] In glycolysis, its high-energy phosphate bond is utilized to generate ATP in a reaction catalyzed by pyruvate kinase.[1] Conversely, during gluconeogenesis, PEP is synthesized from oxaloacetate by PEP carboxykinase.[1] This nexus, known as the PEP-pyruvate-oxaloacetate node, is a critical hub for controlling the flow of carbon between catabolism and anabolism.[2] Furthermore, PEP serves as a substrate for various biosynthetic pathways, including the synthesis of aromatic amino acids in plants and bacteria via the shikimate pathway.[1]
Comparative Enzyme Kinetics
The enzymes controlling PEP metabolism have evolved distinct kinetic and regulatory properties in different organisms, reflecting their unique metabolic demands.
Pyruvate Kinase (PK)
Pyruvate Kinase (PK; EC 2.7.1.40) catalyzes the irreversible, ATP-generating final step of glycolysis:
PEP + ADP → Pyruvate + ATP
This reaction is a major point of regulation for glycolytic flux.[3] PKs are typically tetrameric enzymes and are allosterically regulated by various metabolic effectors, which differ significantly between organisms.[3][4] Fructose-1,6-bisphosphate (FBP) is a common allosteric activator in bacteria, yeast, and mammals, signaling a high glycolytic flux.[3] In contrast, some parasitic protozoa, like Trypanosoma, utilize fructose-2,6-bisphosphate as their primary activator.[3]
| Organism/Isozyme | Substrate | Km (µM) | Activator | Inhibitor | Reference |
| Escherichia coli (Type I) | PEP | 50-500 | Fructose-1,6-bisphosphate (FBP) | ATP | [5][6] |
| Escherichia coli (Type II) | PEP | ~1000 | AMP | - | [5] |
| Lactococcus lactis | PEP | 1400 | Fructose-1,6-bisphosphate (FBP), Glucose-6-phosphate (G6P) | Inorganic Phosphate (Pi) | [7][8] |
| Human (M1 Isozyme) | PEP | 50-100 | Fructose-1,6-bisphosphate (FBP) | ATP, Alanine | [9] |
| Human (L Isozyme) | PEP | 400-1000 | Fructose-1,6-bisphosphate (FBP) | ATP, Alanine | [9] |
PEP Carboxylase (PEPC)
PEP Carboxylase (PEPC; EC 4.1.1.31) catalyzes the irreversible carboxylation of PEP to form oxaloacetate, a key anaplerotic reaction that replenishes TCA cycle intermediates.[10]
PEP + HCO3- → Oxaloacetate + Pi
In C4 and CAM plants, PEPC plays a crucial role in carbon fixation by capturing atmospheric CO2 in mesophyll cells.[11] Plant PEPCs are allosterically activated by phosphorylated sugars like glucose-6-phosphate (G6P) and inhibited by malate and aspartate.[12]
| Organism/Plant Type | Substrate | Km (µM) | Activator | Inhibitor | Reference |
| Peanut Cotyledons (C3) | PEP | 510-630 | - | Citrate, Pyrophosphate | |
| Peanut Cotyledons (C3) | HCO3- | 3100 | - | Citrate, Pyrophosphate | |
| C4 Plants (general) | PEP | Higher than C3 | Glucose-6-phosphate (G6P) | Malate, Aspartate | [12] |
| C4 Plants (general) | HCO3- | Lower than C3 | Glucose-6-phosphate (G6P) | Malate, Aspartate | [12] |
PEP Carboxykinase (PEPCK)
PEP Carboxykinase (PEPCK; EC 4.1.1.32/49/38) catalyzes the reversible decarboxylation and phosphorylation of oxaloacetate to form PEP. This is a critical rate-limiting step in gluconeogenesis.[13]
Oxaloacetate + ATP/GTP/PPi ⇌ PEP + ADP/GDP/Pi + CO2
PEPCKs are classified into three major families based on their phosphoryl donor: ATP-dependent, GTP-dependent, and pyrophosphate (PPi)-dependent.[1][14] Their distribution varies across the domains of life:
-
ATP-PEPCK: Predominantly found in bacteria, yeast, and plants.[2][13]
-
GTP-PEPCK: The primary form in higher eukaryotes (including animals), archaea, and some bacteria.[2][13]
-
PPi-PEPCK: A structurally and functionally distinct class found in some bacteria and parasitic eukaryotes, but not in archaea.[1][2]
These different classes of PEPCK are thought to have evolved independently and show little to no sequence homology, representing a case of convergent evolution for the same biochemical function.[13][14]
| Organism/Class | Phosphoryl Donor | Typical Location | Primary Function | Reference |
| E. coli (ATP-PEPCK) | ATP | Bacteria | Gluconeogenesis | [13] |
| S. cerevisiae (ATP-PEPCK) | ATP | Fungi (Yeast) | Gluconeogenesis | [13] |
| Plants (ATP-PEPCK) | ATP | Plants | Gluconeogenesis | [13] |
| Human (GTP-PEPCK) | GTP | Animals | Gluconeogenesis | [13][15] |
| Archaea (GTP-PEPCK) | GTP | Archaea | Gluconeogenesis | [13][15] |
| P. freudenreichii (PPi-PEPCK) | PPi | Bacteria | Oxaloacetate formation | [1] |
Metabolic Pathways and Experimental Workflows
Visualizing the interplay of these enzymes and the methods to study them is crucial for a comprehensive understanding.
Metabolic Pathways
Caption: Central metabolic pathways involving phosphoenolpyruvate (PEP).
Experimental Workflow for Enzyme Activity Assay
Caption: General workflow for a spectrophotometric enzyme activity assay.
Experimental Protocols
The following are generalized protocols for measuring the activity of the key enzymes in PEP metabolism. These often rely on coupled enzyme assays where the product of the primary reaction is used as a substrate for a second, indicator reaction that can be easily monitored, typically by the change in absorbance of NADH at 340 nm.
Protocol: Pyruvate Kinase (PK) Activity Assay
This assay measures the production of pyruvate by coupling it to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2.
-
Substrate Solution: 10 mM ADP, 10 mM phosphoenolpyruvate (PEP).
-
Coupling Enzyme: Lactate Dehydrogenase (LDH), ~10 units/mL.
-
NADH Solution: 2.5 mM NADH.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine:
-
850 µL of Assay Buffer.
-
50 µL of Substrate Solution (ADP and PEP).
-
50 µL of NADH Solution.
-
10 µL of LDH solution.
-
-
Mix by inversion and incubate at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 40 µL of the enzyme sample (cell lysate or purified protein).
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Calculation:
-
Calculate the rate of NADH oxidation using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6.22 mM-1cm-1).
-
One unit of PK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (and the oxidation of 1 µmol of NADH) per minute under the specified conditions.
-
Protocol: PEP Carboxylase (PEPC) Activity Assay
This assay measures the production of oxaloacetate by coupling it to the malate dehydrogenase (MDH) reaction, which also oxidizes NADH.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 20 mM NaHCO3.
-
PEP Solution: 20 mM phosphoenolpyruvate (PEP).
-
Coupling Enzyme: Malate Dehydrogenase (MDH), ~10 units/mL.
-
NADH Solution: 2.5 mM NADH.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine:
-
850 µL of Assay Buffer.
-
50 µL of PEP Solution.
-
50 µL of NADH Solution.
-
10 µL of MDH solution.
-
-
Mix by inversion and incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding 40 µL of the enzyme sample.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Calculation:
-
Calculate the rate of NADH oxidation as described for the PK assay.
-
One unit of PEPC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of oxaloacetate per minute.
-
Protocol: PEP Carboxykinase (PEPCK) Activity Assay (Gluconeogenic Direction)
This assay measures the PEPCK-catalyzed formation of PEP from oxaloacetate. The production of PEP is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, leading to the oxidation of NADH.
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES buffer (pH 7.4), 5 mM MgCl2, 50 mM KHCO3.
-
Substrate Solution: 20 mM Oxaloacetate (prepare fresh), 5 mM GTP or ATP.
-
Coupling Enzymes: Pyruvate Kinase (~10 units/mL) and Lactate Dehydrogenase (~10 units/mL).
-
ADP Solution: 20 mM ADP.
-
NADH Solution: 2.5 mM NADH.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine:
-
800 µL of Assay Buffer.
-
50 µL of Substrate Solution (GTP/ATP).
-
50 µL of ADP Solution.
-
50 µL of NADH Solution.
-
10 µL of PK/LDH enzyme mixture.
-
-
Add the enzyme sample (e.g., 20 µL) and mix. Incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the freshly prepared oxaloacetate solution.
-
Immediately monitor the decrease in absorbance at 340 nm.
-
-
Calculation:
-
Calculate the rate of NADH oxidation as described previously.
-
One unit of PEPCK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of PEP per minute.
-
Conclusion
The metabolism of phosphoenolpyruvate is a testament to the metabolic diversity and adaptability of life. The enzymes governing its fate—Pyruvate Kinase, PEP Carboxylase, and PEP Carboxykinase—exhibit a remarkable range of kinetic properties and regulatory mechanisms tailored to the specific physiological context of the organism. For drug development professionals, the differences between prokaryotic and eukaryotic enzymes, particularly in essential pathways like glycolysis, offer promising targets for selective inhibition. For researchers and scientists, a deeper understanding of this metabolic node continues to unveil fundamental principles of metabolic control and evolution. The methods and data presented in this guide serve as a foundational resource for further investigation into this central aspect of biochemistry.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Discovery of PPi-type Phosphoenolpyruvate Carboxykinase Genes in Eukaryotes and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of structure, function, and regulation of pyruvate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Dynamics and Allostery in Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation into pyruvate kinases from Escherichia coli K-12 grown under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organism-adapted specificity of the allosteric regulation of pyruvate kinase in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organism-Adapted Specificity of the Allosteric Regulation of Pyruvate Kinase in Lactic Acid Bacteria | PLOS Computational Biology [journals.plos.org]
- 9. Pyruvate Kinase - Proteopedia, life in 3D [proteopedia.org]
- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 11. Photosynthesis - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Phylogenetic Study of the Evolution of PEP-Carboxykinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural comparisons of phosphoenolpyruvate carboxykinases reveal the evolutionary trajectories of these phosphodiester energy conversion enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phylogenetic study of the evolution of PEP-carboxykinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Inhibition of Lower Glycolysis: Targeting Enolase and Pyruvate Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of various compounds on the terminal enzymes of glycolysis: enolase and pyruvate kinase. Given the limited information available on the direct glycolytic inhibitory effects of sulfoenolpyruvate, this guide focuses on well-characterized inhibitors of the enzymes that metabolize the structurally related endogenous substrate, phosphoenolpyruvate (PEP). This information is critical for researchers and professionals in drug development seeking to modulate metabolic pathways for therapeutic purposes, particularly in oncology and inflammatory diseases where glycolysis is often upregulated.
Introduction to Enolase and Pyruvate Kinase as Therapeutic Targets
Enolase and pyruvate kinase are crucial enzymes in the glycolytic pathway, catalyzing the final steps of glucose metabolism to produce pyruvate and ATP. Their inhibition offers a strategic approach to disrupt cellular energy production.
-
Enolase (Phosphopyruvate Hydratase) catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP). It is a metalloenzyme essential for glycolysis and is also implicated in various non-glycolytic "moonlighting" functions.
-
Pyruvate Kinase catalyzes the final, irreversible step of glycolysis, transferring a phosphate group from PEP to ADP to form pyruvate and ATP. The M2 isoform of pyruvate kinase (PKM2) is particularly relevant in cancer metabolism due to its role in diverting glycolytic intermediates into biosynthetic pathways.
Targeting these enzymes can lead to a depletion of cellular energy and a reduction in the building blocks necessary for rapid cell proliferation, making them attractive targets for drug discovery.
Comparative Analysis of Enolase Inhibitors
Several small molecules have been identified as inhibitors of enolase, demonstrating potential as therapeutic agents. The following table summarizes their quantitative inhibitory data.
| Inhibitor | Target(s) | IC50 | Ki | Notes |
| ENOblock (AP-III-a4) | Enolase | 0.576 µM[1] | - | A nonsubstrate analogue that binds directly to enolase.[2] |
| SF2312 | Human ENO1 & ENO2 | 37.9 nM (ENO1), 42.5 nM (ENO2)[1] | - | A natural phosphonate antibiotic that is a highly potent enolase inhibitor.[1][3] |
| Phosphonoacetohydroxamate | Enolase | nM range[3] | pM range[1] | A potent inhibitor with structural similarity to the catalytic intermediate between PEP and 2-PG.[1] |
| POMHEX | ENO2 | Low nM | - | A cell-permeable pro-drug of HEX, a potent and ENO2-specific inhibitor.[1] |
| D-(-)-3-Phosphoglyceric acid | Yeast Enolase | - | - | A competitive inhibitor of enolase.[1] |
Comparative Analysis of Pyruvate Kinase Inhibitors
A variety of natural and synthetic compounds have been shown to inhibit pyruvate kinase, with a particular focus on the tumor-associated PKM2 isoform.
| Inhibitor | Target(s) | IC50 | Ki | Inhibition Type |
| Shikonin | PKM2 | - | - | A specific inhibitor of PKM2.[4] |
| 7-Hydroxyflavone | PKM2 | 2.12 µM[4] | - | - |
| Silibinin | PKM2 | 0.91 µM[5] | 0.61 µM[5] | Competitive[5] |
| Curcumin | PKM2 | 1.12 µM[5] | 1.20 µM[5] | Non-competitive[5] |
| Resveratrol | PKM2 | 3.07 µM[5] | 7.34 µM[5] | Non-competitive[5] |
| Ellagic Acid | PKM2 | 4.20 µM[5] | 5.06 µM[5] | Competitive[5] |
| PKM2-IN-3 | PKM2 | 4.1 µM[4] | - | - |
| PKM2-IN-10 | PKM2 | 3.36 µM (A549 cells), 9.20 µM (HCC1833 cells)[4] | - | - |
Experimental Protocols
Enzyme Inhibition Assay for Pyruvate Kinase
This protocol describes a common method for measuring the activity of pyruvate kinase and assessing the inhibitory potential of test compounds. The assay is a coupled-enzyme system that indirectly measures pyruvate production by monitoring the oxidation of NADH.
Materials:
-
Purified recombinant human pyruvate kinase (e.g., PKM2).
-
Phosphoenolpyruvate (PEP).
-
Adenosine diphosphate (ADP).
-
Lactate dehydrogenase (LDH).
-
Nicotinamide adenine dinucleotide, reduced form (NADH).
-
Fructose-1,6-bisphosphate (FBP) (as an allosteric activator for PKM2).
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well, UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare Reagent Mix: Prepare a reaction mixture containing assay buffer, LDH, NADH, ADP, and PEP at desired final concentrations. For PKM2, FBP may also be included.
-
Dispense Inhibitor: Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add Enzyme: Add purified pyruvate kinase to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 10-20 minutes). The rate of NADH oxidation is proportional to the pyruvate kinase activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of one substrate (PEP or ADP) while keeping the other constant, in the presence and absence of the inhibitor. Plot the data using a Lineweaver-Burk plot.
-
Visualizations
Caption: Inhibition points in the lower glycolytic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sulfoenolpyruvate: A Procedural Guide for Laboratory Safety
Immediate Safety and Handling
Before handling sulfoenolpyruvate, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table outlines the recommended PPE and immediate safety protocols.
| Safety Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes that could cause eye irritation or injury. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact, as the dermatological effects of this compound are unknown. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. Use a fume hood if creating aerosols or dust. | To avoid inhalation of any fine particulates, the respiratory effects of which are uncharacterized. |
| Emergency Procedures | An accessible eyewash station and safety shower. | For immediate decontamination in case of accidental exposure. |
Spill Management and Containment
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate any potential hazards.
| Spill Scenario | Containment and Cleanup Protocol |
| Minor Spill (Solid) | 1. Cordon off the affected area. 2. Gently sweep the solid material into a designated chemical waste container. 3. Avoid generating dust. 4. Clean the spill area with a suitable solvent (e.g., water, if compatible) and absorb with an inert material. |
| Minor Spill (Solution) | 1. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 2. Place the absorbent material into a designated chemical waste container. 3. Clean the spill area with a suitable solvent and wipe clean. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your institution's Environmental Health and Safety (EHS) department. 3. Prevent the spill from entering drains. 4. Follow the guidance of trained emergency responders. |
Proper Disposal Pathway
Given the lack of specific data on this compound, it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all solid this compound waste and any contaminated materials (e.g., weighing boats, contaminated gloves) in a clearly labeled, sealable, and chemically compatible waste container.
-
For solutions of this compound, collect them in a labeled, sealable, and compatible liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Note the date of initial waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1]
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or you have no further use for the chemical, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Provide them with all the necessary information from the waste label.
-
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
As there are no established protocols for the neutralization or in-lab destruction of this compound, no experimental disposal methodologies can be provided. The recommended and safest approach is to dispose of it as hazardous waste through a certified vendor arranged by your institution's EHS department. Attempting to neutralize or treat the chemical without established procedures can be dangerous and may violate regulations.
By adhering to these conservative and safety-first procedures, laboratories can ensure the responsible management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Comprehensive Safety and Handling Guide for Sulfoenolpyruvate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, handling procedures, and disposal plans for Sulfoenolpyruvate to ensure a safe laboratory environment. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this information is based on the safety profiles of structurally related compounds, including pyruvate salts and organic sulfated molecules. It is imperative to handle this compound with caution and adhere to the following guidelines.
I. Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact. Regularly inspect gloves for tears or punctures. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Required when handling the powder form outside of a fume hood to prevent inhalation. |
II. Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.
A. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required when working with the solid form to avoid inhalation of dust particles.
-
Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
B. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to minimize dust generation.
-
Use a spatula or other appropriate tool for transfers. Avoid scooping with weighing paper, which can create dust.
-
-
Dissolving:
-
When dissolving this compound, add the solid slowly to the solvent to avoid splashing.
-
If the dissolution process generates heat, use a cooling bath to control the temperature.
-
-
Post-Handling:
-
After handling, thoroughly wash hands with soap and water, even if gloves were worn.
-
Clean all contaminated surfaces with an appropriate solvent and decontaminating solution.
-
III. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. Ventilate the area and wash the spill site after material pickup is complete. |
IV. Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials containing this compound, including contaminated PPE, weighing papers, and absorbent materials from spills, must be collected in a clearly labeled, sealed container.
-
Disposal Route: Dispose of chemical waste through your institution's designated hazardous waste disposal program. Do not dispose of this compound down the drain or in the regular trash.
-
Container Labeling: The waste container must be labeled with the full chemical name ("this compound") and any known hazard classifications.
V. Logical Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
